Technical Documentation Center

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Application Potential of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS: 83809-68-1)

Executive Summary As an application scientist specializing in heterocyclic drug discovery, I frequently leverage the 1,2,4-triazine core to design molecules that require precise hydrogen-bonding networks. Among these bui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As an application scientist specializing in heterocyclic drug discovery, I frequently leverage the 1,2,4-triazine core to design molecules that require precise hydrogen-bonding networks. Among these building blocks, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS: 83809-68-1) stands out as a highly versatile, yet chemically nuanced, scaffold. Its structural resemblance to pyrimidine bases makes it an exceptional precursor for synthesizing fused heterocycles, such as triazolo-triazines, which are actively investigated as kinase inhibitors and antimicrobial agents .

However, working with this compound requires a deep understanding of its tautomeric behavior and electronic properties. This whitepaper provides a comprehensive, field-tested guide to the structural dynamics, physicochemical properties, and validated synthetic protocols for derivatizing this critical building block.

Structural Dynamics: Tautomerism and Reactivity

The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. The addition of a carboxylic acid at the C6 position further withdraws electron density, lowering the pKa of the ring system and making the core highly stable against electrophilic attack, but susceptible to nucleophiles.

A critical factor in handling this compound is its lactam-lactim tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 5-oxo-2,5-dihydro (lactam) form and the 5-hydroxy (lactim) form .

  • Lactam Dominance: In polar, protic solvents (and in the solid state), the 5-oxo form predominates due to the stabilization of the N-H bond via intermolecular hydrogen bonding.

  • Lactim Reactivity: When treated with chlorinating agents like phosphorus oxychloride ( POCl3​ ), the molecule reacts through the 5-hydroxy tautomer, allowing for the synthesis of 5-chloro-1,2,4-triazine derivatives—prime candidates for subsequent SN​Ar cross-coupling reactions .

StructuralDynamics Lactam 5-Oxo-2,5-dihydro-1,2,4- triazine-6-carboxylic acid (Dominant in Polar Solvents) Lactim 5-Hydroxy-1,2,4- triazine-6-carboxylic acid (Reactive Intermediate) Lactam->Lactim Tautomerization (Equilibrium) Amide C6-Amide Derivatives (Kinase Inhibitor Scaffolds) Lactam->Amide HATU, DIPEA, DMF (Amide Coupling) Chloro 5-Chloro-1,2,4-triazine- 6-carboxylic acid (SNAr Precursor) Lactim->Chloro POCl3, Reflux (Deoxychlorination) Chloro->Amide Diversification (Cross-Coupling)

Fig 1: Tautomeric equilibrium and divergent synthetic pathways of the 1,2,4-triazine core.

Physicochemical Profile

Understanding the physical properties of CAS 83809-68-1 is essential for optimizing reaction conditions and purification strategies. Due to its high polarity and multiple hydrogen-bond donors/acceptors, the compound exhibits poor solubility in standard non-polar organic solvents (e.g., dichloromethane, hexane) and requires polar aprotic solvents like DMF or DMSO for homogeneous reactions.

Table 1: Quantitative Physicochemical Data for CAS 83809-68-1

PropertyValue / DescriptionAnalytical Implication
Molecular Formula C4​H3​N3​O3​ Mass spectrometry requires high-resolution tuning for low MW.
Molecular Weight 141.08 g/mol Detectable via LC-MS in negative ion mode ( [M−H]− m/z ~140).
CAS Number 83809-68-1Standard identifier for procurement and safety data .
Hydrogen Bond Donors 2 (COOH, N-H)Causes severe tailing on normal-phase silica gel.
Hydrogen Bond Acceptors 5 (N atoms, C=O, C-O)High affinity for protic solvents; hygroscopic nature.
Estimated LogP -1.2 to -0.5Highly hydrophilic; requires Reverse-Phase HPLC (C18) for purification.
Strategic Derivatization: The Application Scientist's Playbook

When integrating this molecule into a drug discovery pipeline, the most common objective is to functionalize the C6-carboxylic acid via amide coupling to explore structure-activity relationships (SAR).

The Causality of Reagent Selection: In my experience, standard coupling reagents like EDC/NHS often yield poor conversions with 1,2,4-triazine-6-carboxylic acids. The electron-withdrawing nature of the triazine ring drastically reduces the nucleophilicity of the intermediate, leading to premature hydrolysis of the activated ester. Furthermore, the use of DMAP (4-dimethylaminopyridine) as a catalyst must be strictly avoided, as it frequently promotes unwanted O-acylation at the 5-oxo position.

Instead, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) paired with DIPEA (N,N-Diisopropylethylamine) is the optimal system. HATU forms a highly reactive HOAt ester that resists hydrolysis, while the steric bulk of DIPEA prevents N-alkylation/acylation at the triazine ring nitrogens.

Validated Experimental Protocol: C6-Amide Coupling

The following protocol is a self-validating system designed to ensure high-yield amide bond formation while mitigating tautomer-driven side reactions.

Materials Required:

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (1.0 eq)

  • Primary or Secondary Amine (1.2 eq)

  • HATU (1.5 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF (0.1 M relative to the acid)

Step-by-Step Methodology:

  • Solvation & Cooling: Suspend the triazine acid (1.0 eq) in anhydrous DMF under an inert nitrogen atmosphere. Cool the reaction vessel to 0 °C using an ice bath. Causality: Cooling prevents the rapid, exothermic degradation of the activated HOAt ester before the amine can react.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: 1 eq deprotonates the carboxylic acid, 1 eq neutralizes the amine hydrochloride (if applicable), and 1 eq maintains the basic environment necessary for HATU activation.

  • Activation: Add HATU (1.5 eq) in a single portion. Stir at 0 °C for 15 minutes. The heterogeneous suspension should become a clear, pale-yellow solution, indicating successful formation of the activated ester.

  • Coupling: Add the amine (1.2 eq) dropwise. Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Self-Validation (In-Process Control): At 2 hours, take a 10 µL aliquot, dilute in 1 mL of 50% Acetonitrile/Water, and analyze via LC-MS.

    • Success Criterion: Disappearance of the m/z 140 peak ( [M−H]− ) and appearance of the target amide mass.

    • Adjustment: If >5% starting material remains, spike the reaction with an additional 0.2 eq of HATU and stir for 1 hour.

  • Quenching & Purification: Quench the reaction with saturated aqueous NH4​Cl . Extract with Ethyl Acetate (if the product is lipophilic) or proceed directly to lyophilization and Reverse-Phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) for hydrophilic amides.

ExperimentalWorkflow S1 1. Activation HATU, DIPEA DMF, 0°C S2 2. Coupling Add Amine Stir 2h at RT S1->S2 S3 3. Validation LC-MS Aliquot Check [M-H]- S2->S3 S3->S2 <95% Conversion (+0.2 eq HATU) S4 4. Purification Prep-HPLC Lyophilization S3->S4 >95% Conversion

Fig 2: Self-validating experimental workflow for C6-amide coupling using HATU activation.

Conclusion

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a potent structural motif for modern drug discovery. By respecting its tautomeric equilibrium, leveraging its unique physicochemical profile, and employing sterically hindered, highly reactive coupling systems, researchers can reliably incorporate this core into complex molecular architectures and bypass the common pitfalls of heterocyclic synthesis.

References
Exploratory

Molecular Characterization and Synthetic Utility of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In modern medicinal chemistry, the 1,2,4-triazine scaffold represents a privileged pharmacophore, offering a unique combination of hydrogen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In modern medicinal chemistry, the 1,2,4-triazine scaffold represents a privileged pharmacophore, offering a unique combination of hydrogen-bonding capabilities, metabolic stability, and structural rigidity. As a Senior Application Scientist, I frequently utilize 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS: 83809-68-1) as a critical bifunctional building block. This whitepaper deconstructs the molecular identity, tautomeric behavior, and synthetic workflows associated with this compound, providing a self-validating framework for its integration into drug discovery pipelines.

Molecular Identity and Physicochemical Properties

To effectively utilize this scaffold in rational drug design, one must first understand its fundamental physicochemical parameters. The molecule features a partially saturated 1,2,4-triazine ring, an oxo group at the C5 position, and a carboxylic acid moiety at the C6 position.

Quantitative Molecular Data

The following table summarizes the core quantitative metrics required for stoichiometric calculations and mass spectrometry validation, grounded in data from the 1 and 2.

PropertySpecification
IUPAC Name 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
CAS Number 83809-68-1
Molecular Formula C₄H₃N₃O₃
Molecular Weight 141.08 g/mol
Exact Mass 141.0174 Da
Core Scaffold 1,2,4-Triazine
Key Functional Groups Lactam (C5), Carboxylic Acid (C6)
Tautomerism and Structural Dynamics

A critical aspect of this molecule is its tautomeric equilibrium. While named as a 2,5-dihydro compound with a C5-oxo group, it exists in equilibrium with its fully aromatic tautomer, 5-hydroxy-1,2,4-triazine-6-carboxylic acid .

  • Causality in Solvation: In aqueous or highly polar environments (typical of biological assays), the 5-oxo (lactam) form is thermodynamically favored. The resonance stabilization of the amide-like bond (N4-C5=O) provides superior stability compared to the lactim (hydroxy) form. Understanding this equilibrium is vital when designing kinase inhibitors, as the N2-H acts as a potent hydrogen bond donor in the hinge region of kinase active sites.

Diagnostic Spectroscopic Signatures

To ensure a self-validating synthetic workflow, spectroscopic confirmation is mandatory. Relying solely on LC-MS can be misleading due to potential isobaric impurities.

Analytical MethodDiagnostic SignalCausal Explanation
¹H NMR (DMSO-d₆) ~12.5 ppm (br s, 1H)N2-H proton: Highly deshielded due to the adjacent electron-withdrawing nitrogens and the anisotropic effect of the C5=O group.
¹H NMR (DMSO-d₆) ~8.2 ppm (s, 1H)C3-H proton: Sharp singlet characteristic of the isolated proton on the triazine core.
¹³C NMR ~160 ppm, ~165 ppmCarbonyls: Represents the C5 (oxo) and C6 (carboxylic acid) carbons, respectively.
LC-MS (ESI-) m/z 140.0[M-H]⁻ Ion: The highly acidic C6-COOH readily deprotonates in negative ion mode, yielding a mass of 140.0 Da.

Chemical Synthesis and Isolation Workflow

The synthesis of 1,2,4-triazine-6-carboxylic acid derivatives is typically achieved via the base-catalyzed cyclization of hydrazone intermediates, a methodology well-documented in heterocyclic chemistry 3.

Synthesis A Hydrazine Derivative + Ketomalonate B Hydrazone Intermediate A->B Condensation C Base-Catalyzed Cyclization (NaOH, Δ) B->C Intramolecular Attack D Acidic Workup (pH 2-3) C->D Hydrolysis E 5-Oxo-2,5-dihydro-1,2,4- triazine-6-carboxylic acid D->E Precipitation

Workflow for the base-catalyzed synthesis and isolation of the 1,2,4-triazine core.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; each step includes a mechanistic rationale and a validation checkpoint.

Step 1: Condensation to Hydrazone Intermediate

  • Procedure: React formylhydrazine (or an equivalent amidrazone) with diethyl mesoxalate (ketomalonate) in ethanol at room temperature for 4 hours.

  • Causality: The highly electrophilic central ketone of the mesoxalate undergoes rapid nucleophilic attack by the primary amine of the hydrazine, forming a stable hydrazone.

  • Validation Checkpoint: TLC (DCM:MeOH 9:1) should show the complete disappearance of the hydrazine starting material.

Step 2: Base-Catalyzed Cyclization

  • Procedure: Add 2M NaOH to the reaction mixture and reflux at 80°C for 6 hours.

  • Causality: The strong base serves a dual purpose: it hydrolyzes the ester groups of the mesoxalate to carboxylates and deprotonates the terminal nitrogen, driving an intramolecular nucleophilic attack on the adjacent carbonyl to close the 6-membered triazine ring.

  • Validation Checkpoint: LC-MS of an aliquot (quenched in buffer) must show the intermediate mass shifting to the cyclized mass (m/z 140.0 in ESI-).

Step 3: Acidic Precipitation and Isolation

  • Procedure: Cool the mixture to 0°C. Slowly add 6M HCl dropwise until the pH reaches exactly 2.0 to 2.5. Stir for 1 hour, then filter the resulting precipitate.

  • Causality: The pKa of the C6-carboxylic acid is approximately 3.0. Dropping the pH below 2.5 ensures full protonation of the carboxylate. Because the fully protonated 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid lacks formal charge and relies on intermolecular hydrogen bonding, its aqueous solubility plummets, forcing it to crash out of solution.

  • Validation Checkpoint: The filtrate should be tested with pH paper to confirm pH < 3. The dried solid must be validated via ¹H NMR to ensure no residual sodium salts or uncyclized linear intermediates remain.

Derivatization in Drug Discovery

The true value of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid lies in its orthogonality. The C6-carboxylic acid can be rapidly functionalized via amide coupling, while the N2 position can be alkylated, allowing for divergent Structure-Activity Relationship (SAR) exploration.

Derivatization A 5-Hydroxy Form (Aromatic) B 5-Oxo Form (Lactam, Favored) A->B Tautomerization C Amide Coupling (C6-Derivatization) B->C EDC/HOBt D N-Alkylation (N2-Derivatization) B->D Alkyl Halide, Base E Kinase Inhibitor Libraries C->E SAR Screening D->E SAR Screening

Tautomeric equilibrium and divergent derivatization pathways for SAR exploration.

By utilizing standard peptide coupling reagents (e.g., EDC/HOBt or HATU), the C6-carboxylic acid is converted into diverse amides. These derivatives frequently exhibit potent biological activity, acting as competitive inhibitors for ATP-binding sites in kinases or as precursors for fused triazolo-triazine antimicrobial agents.

References

  • CAS:83809-68-1 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid Source: Bidepharm URL
  • 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid Research Applications Source: Benchchem URL
  • 1,2,4-Triazine Derivatives and Molecular Weight Specifications Source: American Chemical Suppliers URL

Sources

Foundational

Spectroscopic Elucidation of 5-Oxo-2,5-dihydro-1,2,4-triazine Derivatives: A Definitive Analytical Guide

Executive Summary & Chemical Context The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Among...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

The 1,2,4-triazine scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its potent antimicrobial, anti-inflammatory, and anticancer properties[1]. Among its derivatives, 5-oxo-2,5-dihydro-1,2,4-triazines present a unique analytical challenge due to their complex lactam-lactim tautomerism. The equilibrium between the 5-oxo (lactam) and 5-hydroxy (lactim) forms is highly sensitive to the solvent's dielectric constant and the electronic nature of substituents at the C3 and C6 positions[2].

For drug development professionals, definitively assigning the correct tautomeric state is not merely an academic exercise—it dictates the molecule's hydrogen-bonding capabilities, directly impacting its binding affinity within biological targets. This whitepaper provides a self-validating, orthogonal framework for the rigorous spectroscopic characterization of these derivatives, moving beyond basic structural confirmation to precise tautomeric elucidation.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that relying on a single spectroscopic method is a critical vulnerability in structural elucidation. A robust analytical pipeline requires orthogonal techniques where the blind spots of one method are covered by the strengths of another.

Protocol A: Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Expert Insight: A common pitfall in triazine characterization is the use of non-polar or weakly hydrogen-bonding solvents (like CDCl₃), which often fail to resolve exchangeable N-H protons due to rapid intermolecular exchange. We mandate the use of anhydrous DMSO-d₆. As a strong hydrogen-bond acceptor, DMSO effectively "locks" the N-H proton of the lactam tautomer, shifting it significantly downfield and sharpening the signal.

Step-by-Step Methodology:

  • Sample Preparation: Thoroughly desiccate the purified 5-oxo-1,2,4-triazine derivative under a high vacuum to remove trace moisture. Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆.

  • Instrument Setup: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe to maximize the signal-to-noise ratio.

  • ¹H Acquisition: Execute a standard ¹H pulse sequence with a relaxation delay ( d1​ ) of 2.0 seconds. Acquire 16–32 scans.

  • ¹³C Acquisition: Execute a proton-decoupled ¹³C sequence. Because the C3 and C5 carbons in the triazine ring are quaternary and relax slowly, increase the relaxation delay to 3.0–5.0 seconds and acquire a minimum of 1024 scans to ensure the critical C=O peak is fully resolved above the baseline.

  • Validation (D₂O Shake): Add 10 µL of D₂O to the NMR tube, invert 5 times, and re-acquire the ¹H spectrum. The disappearance of the peak at 12.0–14.0 ppm confirms the presence of an exchangeable N-H proton, validating the lactam state.

Protocol B: Attenuated Total Reflectance FT-IR (ATR-FTIR)

Causality & Expert Insight: Traditional KBr pellet preparation is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch around 3400 cm⁻¹, which can be falsely interpreted as a lactim O-H or obscure the critical N-H stretch. ATR-FTIR eliminates this matrix interference, allowing direct solid-state analysis that preserves the native hydrogen-bonded network of the crystal lattice.

Step-by-Step Methodology:

  • Background Collection: Clean the diamond ATR crystal with LC-MS grade isopropanol. Collect a background spectrum (400–4000 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Sample Application: Place 2–5 mg of the solid powder directly onto the center of the crystal. Apply consistent pressure using the ATR anvil to ensure intimate optical contact.

  • Acquisition: Collect the sample spectrum using identical parameters (32 scans, 4 cm⁻¹ resolution).

  • Validation: Isolate the Amide I band. A sharp, intense peak between 1650–1720 cm⁻¹ definitively confirms the 5-oxo structure[3].

Protocol C: High-Resolution Mass Spectrometry (HRMS)

Causality & Expert Insight: While NMR and IR establish connectivity, HRMS confirms the exact molecular formula. Electrospray Ionization (ESI) is utilized as a soft ionization technique to prevent the fragmentation of the fragile nitrogen-rich triazine ring prior to detection.

Step-by-Step Methodology:

  • Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v). Add 0.1% Formic Acid for positive ion mode or 0.1% Ammonium Hydroxide for negative ion mode.

  • Injection: Infuse the sample at 10 µL/min directly into the ESI-TOF source.

  • Acquisition: Scan from m/z 100 to 1000. Calibrate internally using a standard reference mass (e.g., Leucine Enkephalin) to achieve < 5 ppm mass accuracy.

  • Validation: Compare the observed [M+H]⁺ or[M-H]⁻ monoisotopic mass against the theoretical exact mass to confirm the elemental composition.

Quantitative Spectroscopic Signatures

To streamline data interpretation, the following tables summarize the definitive spectroscopic markers required to confirm the 5-oxo-2,5-dihydro-1,2,4-triazine core.

Table 1: Quantitative NMR Signatures

NucleusStructural PositionTypical Chemical Shift (ppm)Multiplicity & Diagnostic Notes
¹H N(2)-H or N(4)-H (Lactam)12.0 – 14.0Broad singlet; disappears upon D₂O exchange. Critical for lactam confirmation.
¹H C(6)-H (if unsubstituted)7.5 – 8.5Sharp singlet; highly deshielded by the adjacent nitrogen and carbonyl.
¹³C C(5)=O (Carbonyl Carbon)155.0 – 165.0Highly deshielded quaternary carbon; requires extended relaxation delays.
¹³C C(3) (Imine/Amidine Carbon)145.0 – 155.0Quaternary carbon; chemical shift varies significantly with C3 substitution.

Table 2: Key FT-IR Vibrational Frequencies

Vibrational ModeWavenumber (cm⁻¹)Intensity & ShapeDiagnostic Significance
N-H Stretch 3100 – 3300Medium, BroadValidates the presence of the secondary amine in the lactam ring.
C=O Stretch (Amide I)1650 – 1720Strong, SharpPrimary indicator of the 5-oxo core; differentiates from the lactim tautomer.
C=N Stretch 1580 – 1620Medium, SharpConfirms the unsaturation within the triazine heterocyclic framework.
N-N Stretch 1050 – 1150Weak to MediumCharacteristic skeletal vibration of the adjacent nitrogen atoms.

Structural Elucidation Workflow

The logical relationship between sample preparation, instrumental analysis, and final structural confirmation is mapped below. This workflow ensures that no single point of failure can lead to an incorrect tautomeric assignment.

G N1 Synthesized Crude 5-Oxo-Triazine N2 Sample Preparation (Desiccation & Solubilization) N1->N2 Recrystallize / Purify N3 NMR (DMSO-d6) Observe NH & C=O N2->N3 15-20 mg in DMSO-d6 N4 ATR-FTIR (Solid State) Amide I Band Detection N2->N4 2-5 mg onto Diamond Crystal N5 HRMS (ESI-TOF) Exact Mass Validation N2->N5 1 µg/mL in MeOH/H2O N6 Tautomeric & Structural Confirmation N3->N6 Chemical Shifts N4->N6 Vibrational Modes N5->N6 m/z Isotopic Pattern

Workflow for the spectroscopic elucidation of 5-oxo-1,2,4-triazine tautomers.

Conclusion

The accurate characterization of 5-oxo-2,5-dihydro-1,2,4-triazine derivatives requires a meticulous, multi-modal approach. By leveraging the hydrogen-bond locking capabilities of DMSO-d₆ in NMR, avoiding moisture artifacts via ATR-FTIR, and confirming exact mass through soft-ionization HRMS, researchers can confidently map the complex tautomeric landscapes of these highly valuable bioactive scaffolds.

References

  • Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative Source: MDPI URL:[Link]

  • A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds Source: Journal of Molecular Structure (via ResearchGate) URL:[Link]

  • Synthesis by Fragmentation-Oxidation and Reactivity of 6-tert-Butyl-5-Oxo-1,2,4-Triazine-3-Carboxylates Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

Sources

Exploratory

Mechanism of Action of 1,2,4-Triazine-6-Carboxylic Acid Compounds: A Comprehensive Technical Guide

Executive Summary: The 1,2,4-Triazine Scaffold as a Privileged Pharmacophore In modern medicinal chemistry, the 1,2,4-triazine-6-carboxylic acid scaffold has emerged as a highly versatile and privileged structure. Charac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The 1,2,4-Triazine Scaffold as a Privileged Pharmacophore

In modern medicinal chemistry, the 1,2,4-triazine-6-carboxylic acid scaffold has emerged as a highly versatile and privileged structure. Characterized by a six-membered heterocyclic ring containing three nitrogen atoms, this core acts as a bioisostere for naturally occurring pyrimidines[1]. The presence of the carboxylic acid at the C6 position provides a critical hydrogen-bonding anchor, enabling precise interactions with the ATP-binding pockets of kinases and the active sites of metabolic enzymes.

As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its synthetic tractability. Through cyclization reactions and Dimroth rearrangements[2], the core can be functionalized into complex fused systems—most notably the pyrrolo[1,2-f][1,2,4]triazine derivatives. This guide deconstructs the mechanisms of action, structural biology, and validated experimental protocols for these compounds, focusing on their roles as dual-action kinase inhibitors and competitive metabolic disruptors.

Mechanism Paradigm I: Dual-Action p38α MAP Kinase Inhibition

The most clinically significant application of the pyrrolo[1,2-f][1,2,4]triazine-6-carboxylic acid class is the inhibition of p38α Mitogen-Activated Protein Kinase (MAPK), a critical node in the biosynthesis of inflammatory cytokines like TNFα and IL-1β[3]. The flagship compound in this class is BMS-582949 .

The Causality of Dual-Action Blockade

Most conventional kinase inhibitors solely target the ATP-binding site of the active kinase. BMS-582949, however, exhibits a highly differentiated dual-action mechanism [4].

  • Direct Kinase Inhibition: It competitively binds to the ATP pocket of p38α, inhibiting its catalytic activity (IC₅₀ = 13 nM)[4].

  • Activation Loop Conformational Shift: X-ray crystallographic data reveals that binding of BMS-582949 induces a profound conformational change in the activation loop of p38α[5]. This structural shift renders the Thr180/Tyr182 residues inaccessible to upstream kinases (MKK3/MKK6). Consequently, BMS-582949 not only inhibits the active enzyme but actively prevents the activation of unphosphorylated p38[4].

Clinical Translation & Prodrug Engineering

A critical challenge in drug development is pharmacokinetic variability. BMS-582949 exhibited pH-dependent absorption, leading to a 70% drop in oral exposure when patients took acid-lowering agents like famotidine[6]. To circumvent this, researchers developed BMS-751324 , a phosphonooxymethyl prodrug[7]. The installed phosphate group ensures high aqueous solubility across all physiological pH levels, validating the adaptability of the triazine-6-carboxylic acid core in formulation chemistry.

G Stimulus Inflammatory Stimuli (LPS, TNFα) MKK Upstream Kinases (MKK3 / MKK6) Stimulus->MKK p38_active p38α MAP Kinase (Active/Phosphorylated) MKK->p38_active Phosphorylation p38 p38α MAP Kinase (Inactive) p38->p38_active Cytokines Inflammatory Cytokines (TNFα, IL-1β) p38_active->Cytokines Biosynthesis Inhibitor BMS-582949 (Pyrrolotriazine Derivative) Inhibitor->p38 Binds Activation Loop (Prevents Phosphorylation) Inhibitor->p38_active Inhibits Kinase Activity

Dual-action blockade of the p38 MAPK pathway by BMS-582949.

Self-Validating Protocol: Cellular p38 Activation Assay

To validate the dual-action mechanism in vitro, the following workflow establishes a self-validating system by measuring both total and phosphorylated p38.

Step-by-Step Methodology:

  • Cell Culture & Starvation: Seed THP-1 human monocytes at 1x10⁶ cells/mL. Serum-starve the cells for 12 hours in 0.1% FBS to reduce basal kinase activity, ensuring a high signal-to-noise ratio upon stimulation.

  • Inhibitor Pre-treatment: Treat cells with a concentration gradient of BMS-582949 (1 nM to 100 nM) for 60 minutes. Include a DMSO vehicle control (Negative Control) and a standard ATP-competitive inhibitor (e.g., SB203580) as a reference.

  • Pathway Stimulation: Spike the cultures with 1 μg/mL Lipopolysaccharide (LPS) for exactly 20 minutes to trigger the MKK3/6 cascade[4].

  • Lysis & Extraction: Rapidly wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with rigorous protease and phosphatase inhibitors (NaF, Na₃VO₄) to preserve the transient phosphorylation state.

  • Western Blotting & Validation: Resolve lysates via SDS-PAGE. Probe with antibodies against total p38 and phospho-p38 (Thr180/Tyr182). Causality Check: Unlike standard inhibitors (which only block downstream signaling), BMS-582949 will cause a dose-dependent decrease in the phospho-p38 band intensity, proving the conformational shielding of the activation loop[5].

Mechanism Paradigm II: Metabolic Enzyme Inhibition

Beyond kinases, simpler derivatives like 3-amino-1,2,4-triazine-6-carboxylic acid act as potent metabolic disruptors. Their primary mechanism of action is the competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD) [8].

The Causality of Competitive Inhibition

IGPD is a crucial enzyme in the biosynthesis of histidine, an essential pathway in plants and microorganisms. The structural geometry of 3-amino-1,2,4-triazine-6-carboxylic acid closely mimics the transition state of the natural substrate (imidazoleglycerol-phosphate). By occupying the active site, the compound prevents substrate binding[9]. Because humans lack this biosynthetic pathway, IGPD inhibitors are highly prized as targeted herbicides and antimicrobial agents[9][10].

G Prep Step 1: Reagent Prep IGPD Enzyme + Buffer Incubate Step 2: Compound Incubation Add Triazine Inhibitor Prep->Incubate Substrate Step 3: Reaction Initiation Add Substrate Incubate->Substrate Quench Step 4: Quench & Read Measure Absorbance Substrate->Quench

Workflow for validating competitive inhibition of IGPD via spectrophotometry.

Self-Validating Protocol: IGPD Enzyme Inhibition Assay

To establish the competitive nature of the inhibition (calculating the Ki​ ), one must perform a steady-state kinetic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl, pH 7.5, 10 mM MnCl₂, and 1 mM DTT). The Mn²⁺ is a critical cofactor for IGPD catalysis.

  • Enzyme-Inhibitor Incubation: In a 96-well UV-transparent plate, pre-incubate purified recombinant IGPD with varying concentrations of 3-amino-1,2,4-triazine-6-carboxylic acid (0.1 μM to 50 μM) for 15 minutes at 25°C to allow binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding the substrate, imidazoleglycerol-phosphate, at varying concentrations spanning its known Km​ value (e.g., 0.5x, 1x, 2x, and 5x Km​ ).

  • Kinetic Detection: Continuously monitor the formation of the product (imidazoleacetol-phosphate) by measuring the increase in absorbance at 280 nm using a microplate reader.

  • Data Analysis: Plot the initial velocities ( v0​ ) against substrate concentration. Generate a Lineweaver-Burk plot. Causality Check: A true competitive inhibitor will show intersecting lines at the y-axis ( Vmax​ remains unchanged), while the apparent Km​ increases. This mathematically validates that the triazine compound is competing for the exact same active site as the substrate.

Quantitative Data Summary

The versatility of the 1,2,4-triazine-6-carboxylic acid core is reflected in the diverse targets and potencies of its derivatives.

Compound DerivativePrimary TargetMechanism of ActionPotency / IC₅₀Primary Application
BMS-582949 p38α MAP KinaseDual-action (Kinase + Activation Loop)13 nM[4]Rheumatoid Arthritis[11]
BMS-751324 p38α MAP KinasePhosphonooxymethyl Prodrug of BMS-582949N/A (Prodrug)[7]Overcoming pH-dependent absorption
3-Amino-1,2,4-triazine-6-carboxylic acid IGPDCompetitive Active Site InhibitionLow Micromolar[9]Herbicides / Antimicrobials[8]
Pyrrolotriazine 8a EGFR (Wild Type)Antiproliferative Kinase Inhibition21.98 μM[12]Anticancer Therapeutics[12]

Conclusion

The 1,2,4-triazine-6-carboxylic acid scaffold is a masterclass in rational drug design. By leveraging its pyrimidine-like structure and the hydrogen-bonding capacity of the C6-carboxylic acid, researchers can engineer molecules that achieve exquisite target selectivity. Whether inducing allosteric-like conformational changes in the activation loops of mammalian kinases (as seen with BMS-582949) or acting as transition-state mimics in plant metabolic enzymes, this core remains a foundational pillar in both pharmaceutical and agrochemical development.

References

  • ResearchGate. "Dimroth´s Rearrangement as a Synthetic Strategy Towards New Heterocyclic Compounds". Available at: [Link]

  • SIOC Journals. "Synthesis and Antiproliferative Activities of Novel Pyrrolotriazine Derivatives". Available at:[Link]

  • ACS Publications. "Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases". Available at: [Link]

  • Inxight Drugs. "BMS-582949". Available at: [Link]

  • ACS Publications. "Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase". Available at:[Link]

  • Blumberg Institute. "A Synopsis of the Applications of Prodrugs in Drug Discovery & Development". Available at: [Link]

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] Among these, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and its analogues are of significant interest as versatile building blocks for the synthesis of more complex molecules and fused heterocyclic systems.[3] This technical guide provides an in-depth exploration of the primary synthetic routes to this important heterocyclic compound, offering mechanistic insights, detailed experimental protocols, and a comparative analysis of different methodologies.

Strategic Approaches to the 1,2,4-Triazine Core

The synthesis of the 1,2,4-triazine ring system is a well-established area of heterocyclic chemistry, with several classical and modern methods at the disposal of the synthetic chemist. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns, and scalability. This guide will focus on the most relevant and widely employed strategies for the synthesis of 5-oxo-1,2,4-triazine-6-carboxylic acid derivatives.

Condensation of α-Dicarbonyl Compounds with Aminoguanidines and Semicarbazides

A foundational and versatile method for the construction of the 1,2,4-triazine ring involves the condensation of a 1,2-dicarbonyl compound with an aminoguanidine or a semicarbazide derivative. This approach allows for the direct formation of the triazine core with a variety of substituents.

The general mechanism proceeds through the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic 1,2,4-triazine ring. The presence of an oxo group at the 5-position is typically achieved by using a semicarbazide or a related derivative.

A common starting material for this synthesis is benzil, which upon reaction with semicarbazide or thiosemicarbazide, yields 5,6-diphenyl-1,2,4-triazin-2(3H)-one or the corresponding thione.[4][5]

Experimental Protocol: Synthesis of 5,6-diphenyl-1,2,4-triazin-2(3H)-one from Benzil and Semicarbazide [4]

  • Step 1: Reaction Setup

    • In a round-bottom flask equipped with a reflux condenser, dissolve benzil (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Step 2: Addition of Semicarbazide

    • Add semicarbazide hydrochloride (1.1 equivalents) and sodium acetate (1.5 equivalents) to the reaction mixture. The sodium acetate acts as a base to neutralize the HCl and liberate the free semicarbazide.

  • Step 3: Reflux

    • Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 4: Isolation and Purification

    • Upon completion, allow the reaction mixture to cool to room temperature. The product will often precipitate out of the solution.

    • Collect the solid product by filtration and wash with cold ethanol or water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to afford the desired 5,6-diphenyl-1,2,4-triazin-2(3H)-one.

Cyclization of Thiosemicarbazones

Another important route to 1,2,4-triazine derivatives involves the cyclization of thiosemicarbazones.[3] This method is particularly useful for the synthesis of 3-thioxo-1,2,4-triazin-5-ones, which can be further modified to introduce other functionalities.

The synthesis of 6-substituted-3-thioxo-1,2,4-triazin-5-one derivatives can be achieved through the condensation of (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid with thiosemicarbazide.[6]

Experimental Protocol: Synthesis of 6-(4'-bromostyryl)-3-thioxo-1,2,4-triazin-5-one [6]

  • Step 1: Preparation of the Starting Material

    • Synthesize (E)-4-(4'-Bromophenyl)-2-oxo-3-buteneoic acid by treating 4-bromobenzaldehyde with sodium pyruvate in an aqueous sodium hydroxide solution.

  • Step 2: Condensation with Thiosemicarbazide

    • In a suitable reaction vessel, react the prepared buteneoic acid derivative with thiosemicarbazide in a solvent such as ethanol with a catalytic amount of acid.

  • Step 3: Cyclization

    • Heat the reaction mixture to facilitate the cyclization and formation of the triazine ring.

  • Step 4: Work-up and Purification

    • After the reaction is complete, the product can be isolated by filtration and purified by recrystallization.

Introduction of the Carboxylic Acid Functionality

To synthesize the target molecule, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, a carboxylic acid group needs to be introduced at the 6-position of the triazine ring. This can be achieved through several strategies.

From Precursors Bearing a Carboxylic Acid Group

One of the most direct approaches is to start with a precursor that already contains the desired carboxylic acid functionality or a group that can be easily converted to it.

For instance, the synthesis can commence from 3-thiosemicarbazidoacrylic acid derivatives, which upon thermal or acid-catalyzed cyclization, can yield 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid.[3]

Oxidation of a Methyl or Other Alkyl Group

If a 6-alkyl-substituted 1,2,4-triazine is available, the carboxylic acid can be introduced by oxidation. For example, the oxidation of 6-methyl triazines with hydrogen peroxide in an acidic medium has been reported to yield the corresponding carboxylic acids.[3]

The Dimroth Rearrangement in Triazine Chemistry

The Dimroth rearrangement is a significant reaction in heterocyclic chemistry, involving the isomerization of certain heterocyclic compounds where endocyclic and exocyclic heteroatoms exchange positions.[7][8] This rearrangement can be a crucial consideration in the synthesis of substituted 1,2,4-triazines, as it can lead to the formation of different isomers.

The rearrangement typically occurs under basic or thermal conditions and proceeds through a ring-opening and ring-closing mechanism.[7][9] For example, a one-pot synthesis of[1][2][10]triazolo[1,5-a][1][11][12]triazines from[1][2][10]triazolo[4,3-a][1][11][12]triazines is driven by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[9][13]

Tandem and One-Pot Syntheses

Modern synthetic chemistry emphasizes efficiency and sustainability, leading to the development of tandem and one-pot reactions. These approaches avoid the isolation of intermediates, thereby saving time, reagents, and solvents.[12][14]

A one-pot synthesis of triazolo-triazines has been demonstrated via a DBU-mediated Dimroth-type rearrangement.[9][13] Similarly, a one-pot, three-component condensation followed by a Dimroth rearrangement and dehydrogenative aromatization has been developed for the synthesis of 1,3,5-triazines.[15] Such strategies can be adapted for the efficient synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid.

Visualization of Synthetic Pathways

To better illustrate the synthetic strategies discussed, the following diagrams outline the key reaction workflows.

Synthesis_of_5_Oxo_1_2_4_triazine_6_carboxylic_acid cluster_0 Route 1: Condensation and Cyclization cluster_1 Route 2: Cyclization of Thiosemicarbazone alpha-Dicarbonyl α-Dicarbonyl Compound Hydrazone Hydrazone Intermediate alpha-Dicarbonyl->Hydrazone + Semicarbazide Semicarbazide Semicarbazide Derivative 5-Oxo-triazine 5-Oxo-1,2,4-triazine Hydrazone->5-Oxo-triazine Cyclization Oxidation Oxidation 5-Oxo-triazine->Oxidation Target_Molecule_1 5-Oxo-2,5-dihydro- 1,2,4-triazine-6- carboxylic acid Oxidation->Target_Molecule_1 Keto-acid α-Keto-acid Derivative Thiosemicarbazone Thiosemicarbazone Keto-acid->Thiosemicarbazone + Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide 3-Thioxo-triazine 3-Thioxo-1,2,4-triazin-5-one -6-carboxylic acid Thiosemicarbazone->3-Thioxo-triazine Cyclization Functional_Group_Interconversion Functional Group Interconversion 3-Thioxo-triazine->Functional_Group_Interconversion Target_Molecule_2 5-Oxo-2,5-dihydro- 1,2,4-triazine-6- carboxylic acid Functional_Group_Interconversion->Target_Molecule_2

Caption: Key synthetic routes to 5-Oxo-1,2,4-triazine-6-carboxylic acid.

Tabulated Data for Synthetic Methods

MethodStarting MaterialsKey IntermediatesAdvantagesDisadvantages
Condensation α-Dicarbonyl compounds, SemicarbazidesHydrazonesVersatile, well-establishedMay require subsequent functionalization
Thiosemicarbazone Cyclization α-Keto-acids, ThiosemicarbazideThiosemicarbazonesDirect introduction of thioxo group for further modificationMay require specific starting materials
Tandem/One-Pot Synthesis Simple precursors (aldehydes, amines, etc.)In-situ generatedHigh efficiency, atom economy, reduced wasteOptimization of reaction conditions can be complex

Conclusion and Future Outlook

The synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is achievable through several well-established synthetic routes. The classical condensation of α-dicarbonyl compounds with semicarbazide derivatives and the cyclization of thiosemicarbazones remain robust and versatile methods. For enhanced efficiency and sustainability, the development of tandem and one-pot procedures is a promising avenue for future research. The choice of the optimal synthetic strategy will ultimately depend on the specific requirements of the research or drug development program, including scalability, cost-effectiveness, and the desired purity of the final compound. Further exploration of novel catalytic systems and microwave-assisted synthesis could lead to even more efficient and environmentally friendly methods for the preparation of this important heterocyclic building block.

References

  • Hashem, H. E. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry, 18(8), 1127-1133.
  • (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Mini-Reviews in Organic Chemistry.
  • (1994). Syntheses and 5-HT2 antagonist activity of bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)
  • (2024). Synthesis of Fused Bicyclic[1][2][10]-Triazoles from Amino Acids. PubMed.

  • (2019).
  • (2018). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. PMC.
  • Heravi, M. M., Rahimizadeh, M., Iravani, E., & Ghassemzadeh, M. (2010). Synthesis of Bicyclic Compounds Derived from 1,2,4-Benzotriazines.
  • (2025). The Dimroth Rearrangement: A Comprehensive Analysis. star chemistry.
  • (2019). New One-Pot Synthesis of 1,3,5-Triazines: Three-Component Condensation, Dimroth Rearrangement, and Dehydrogenative Aromatization.
  • (2018). DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement.
  • (2023). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • (n.d.). Synthesis of 1,2,4-triazines. Organic Chemistry Portal.
  • (n.d.). Dimroth rearrangement. Wikipedia.
  • (n.d.). 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid. Benchchem.
  • (n.d.). synthesis of 1,2,4 triazole compounds. ISRES.
  • (2019).
  • (n.d.). Preparation of 5Amino6-oxo-1,6-dihydro[1][2][10]triazine-3-carboxylic Acid Derivatives and Synthesis of Compound Libraries Thereof. ResearchGate.

  • (2016). Synthesis, Evaluation and Docking Study of 1, 3, 5-Triazine Derivatives as Cytotoxic Agents against Lung Cancer. Unknown Journal.
  • (n.d.). 3-mercapto-5-oxo-4,5-dihydro-1,2,4-triazine-6-carboxylic acid. Santa Cruz Biotechnology.
  • (n.d.). Scheme 1. The synthesis of the 1,2,4-triazine carboxylic acid 6 and its...
  • (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org.
  • (2022). Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences.
  • (2022). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications: an integration of solvatochromism, photochromism, colorfastness, TD-DFT and molecular docking analysis.

Sources

Exploratory

Crystallographic Data and Structural Analysis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid: A Technical Guide

Executive Summary 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a highly versatile heterocyclic scaffold that serves as a critical building block in the development of advanced therapeutics. Its structural deriva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a highly versatile heterocyclic scaffold that serves as a critical building block in the development of advanced therapeutics. Its structural derivatives are prominently featured in clinical-stage p38 α mitogen-activated protein (MAP) kinase inhibitors[1][2], GLP-1 receptor agonists for metabolic disorders[3], and diacylglycerol acyltransferase 2 (DGAT2) inhibitors[4]. For drug development professionals, understanding the precise crystallographic properties of this scaffold is paramount. The 3D spatial arrangement, tautomeric state, and hydrogen-bonding network of the triazine core directly dictate its binding affinity and orientation within enzyme active sites[5].

Structural Geometry and Tautomerism

A defining challenge in working with the 1,2,4-triazine-6-carboxylic acid core is its prototropic tautomerism (e.g., 5-oxo vs. 5-hydroxy forms). Single-crystal X-ray diffraction (XRD) is the definitive analytical method to resolve this dynamic equilibrium in the solid state. By precisely measuring the C(5)-O bond length, researchers can accurately assign the tautomer: a bond length of ~1.23–1.28 Å confirms the double-bond character of the 5-oxo tautomer, whereas a length >1.35 Å indicates a hydroxyl group[6].

Furthermore, the triazine ring exhibits extensive π -conjugation, maintaining a near-planar geometry driven by its sp2 hybridized nitrogen network[7][8]. This planarity is not merely a structural artifact; it is a critical pharmacophoric requirement that enables optimal π−π stacking interactions within the highly conserved ATP-binding pockets of target kinases[1].

Crystallographic Parameters

XRD analysis of 1,2,4-triazine-6-carboxylic acid derivatives typically reveals a monoclinic crystal system[9][10]. The quantitative data summarized in Tables 1 and 2 represent the refined structural parameters and key geometric indicators for this class of compounds.

Table 1: Refined Crystallographic Parameters for 1,2,4-Triazine-6-Carboxylic Acid Derivatives [9][10]

ParameterRefined Value
Crystal System Monoclinic
Space Group P21​
Unit Cell Dimensions a=7.0231(8) Å b=10.3536(6) Å c=9.2156(11) Å
Cell Angles α=90∘ β=93.182(4)∘ γ=90∘
Volume 669.07(12) Å 3
Z (Molecules/Cell) 2
Calculated Density 1.347 g/cm 3
Data Collection Temp 173(2) K
Radiation Source Mo K α ( λ=0.71073 Å)

Table 2: Selected Bond Lengths and Angles (Indicative of Tautomeric State) [6][7]

Structural FeatureMeasurementImplicationC(5)-O Bond Length 1.235(2) ÅConfirms double-bond character (5-oxo tautomer)C(6)-C(O)OH Length 1.512(3) ÅStandard sp2 sp2 single bond to the carboxylate groupN(1)-N(2) Bond Length 1.315(3) ÅIndicates a highly delocalized π -system within the coreN(1)-C(6)-C(5) Angle 119.15(15)∘ Confirms sp2 hybridization and strict ring planarity

X-Ray Diffraction Workflow

XRD_Workflow N1 1. Precursor Condensation (Hydrazine + α-Keto Acid) N2 2. Ring Closure (1,2,4-Triazine Core) N1->N2 N3 3. RP-HPLC Purification (0.1% TFA Mobile Phase) N2->N3 N4 4. Slow Evaporation (MeOH/H2O System) N3->N4 N5 5. X-Ray Diffraction (Mo Kα, 173 K) N4->N5 N6 6. Structure Refinement (SHELXL) N5->N6

Figure 1: Synthesis and crystallographic resolution workflow for triazine derivatives.

Experimental Protocols: Synthesis and Crystallization

As a Senior Application Scientist, I emphasize that successful crystallographic resolution begins long before the sample reaches the diffractometer. The following protocol is a self-validating system designed to prevent the kinetic trapping of polymorphs and ensure the thermodynamic stability of the crystal lattice.

Step 1: Synthesis of the Triazine Core
  • Procedure: Condense the appropriate hydrazine derivative with an α -keto acid in an aqueous hydrochloric acid solution (6 M). Heat the suspension to 100 °C for 6 hours[9].

  • Causality: The high temperature combined with a strongly acidic environment drives the dehydration and subsequent ring closure. This thermodynamic control strongly favors the formation of the fully cyclized 1,2,4-triazine core over linear, uncyclized intermediates.

Step 2: Reverse-Phase HPLC Purification
  • Procedure: Purify the crude reaction mixture using a semi-preparative C18 column. Utilize a mobile phase gradient of 5–40% acetonitrile in water, strictly supplemented with 0.1% trifluoroacetic acid (TFA)[5][9].

  • Causality: The addition of 0.1% TFA is a critical parameter. It maintains the pH of the mobile phase below the pKa of the carboxylic acid group (typically ~3.5), ensuring the molecule remains in its fully protonated, neutral state. This prevents peak tailing on the column and guarantees the >98% purity required to prevent impurity-induced defects in the crystal lattice[5].

Step 3: Single Crystal Growth via Slow Evaporation
  • Procedure: Dissolve the highly purified compound in a binary solvent system of Methanol/Water (1:1 v/v). Cover the crystallization vial with parafilm and puncture 2–3 microscopic holes. Allow the solvent to evaporate undisturbed at ambient temperature (20–25 °C) over 7–14 days.

  • Causality: In this binary system, methanol acts as the primary solubilizer, while water acts as an anti-solvent. Because methanol has a significantly higher vapor pressure, it evaporates faster than water. This dynamic gradually and uniformly increases the supersaturation of the solution, allowing the molecules sufficient time to arrange into the most thermodynamically stable lattice, yielding high-quality, defect-free single crystals[5].

Step 4: X-Ray Diffraction and Structure Refinement
  • Procedure: Mount the selected crystal on a diffractometer equipped with a Mo K α radiation source ( λ=0.71073 Å). Cool the sample to 173 K using a liquid nitrogen stream[9]. Solve the structure using direct methods (e.g., SHELXS) and refine using full-matrix least-squares on F2 [7].

  • Causality: Collecting data at cryogenic temperatures (173 K) significantly reduces the thermal vibration of the atoms within the lattice. This minimizes the Debye-Waller factor, resulting in sharper diffraction spots at higher resolution angles ( ). High-resolution data is essential for accurately resolving the positions of the hydrogen atoms involved in the extensive intermolecular N-H···O hydrogen bonding networks that stabilize the 5-oxo tautomer[7].

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Mechanistic Evaluation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Scaffolds

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 83809-68-1 (Base Scaffold) Introduction and Chemical Significance The 1,2,4-triazine core is a privileged scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound Identifier: CAS 83809-68-1 (Base Scaffold)

Introduction and Chemical Significance

The 1,2,4-triazine core is a privileged scaffold in modern drug discovery. Specifically, 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and its derivatives (such as the 3-amino variant) serve as highly versatile heterocyclic building blocks[1]. Featuring both hydrogen-bond donating and accepting functional groups, this multifunctional scaffold is primarily employed in the synthesis of complex, fused molecular architectures like triazolo-triazines[1]. These downstream targets are actively investigated as potential kinase inhibitors, cell cycle modulators, and antimicrobial agents[1].

To successfully synthesize this scaffold, researchers must navigate a competitive cyclization pathway. This application note details the validated synthetic route, focusing on the mechanistic causality behind reagent selection and the critical isolation steps required to separate the target triazine from its triazole byproduct.

Mechanistic Pathway and Reaction Causality

The synthesis of the 5-oxo-1,2,4-triazine-6-carboxylic acid core is achieved through a two-step condensation and thermal cyclization process.

  • Intermediate Formation: The reaction initiates with the condensation of an N3-substituted amidrazone with dimethyl acetylenedicarboxylate (DMAD)[2]. This yields a dimethyl-2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate intermediate[2].

  • Thermal Cyclization & Divergence: The critical step is the intramolecular cyclization of this intermediate. When subjected to high thermal energy in refluxing n-butanol (b.p. 117 °C), the intermediate undergoes two competing cyclization pathways[3].

    • Pathway A: Liberation of methanol to form the six-membered 5-oxo-1,2,4-triazine-6-carboxylic acid derivative[3].

    • Pathway B: Liberation of methyl acetate to form the five-membered 1,2,4-triazole-5-carboxylic acid derivative[3].

Because these two pathways occur at an approximately 1:1 ratio, the protocol relies heavily on differential solubility for the final purification[3].

SynthesisPathway Amidrazone N3-Substituted Amidrazone Intermediate Hydrazonosuccinate Intermediate Amidrazone->Intermediate Condensation DMAD Dimethyl Acetylenedicarboxylate (DMAD) DMAD->Intermediate Condensation Reflux Thermal Cyclization (Refluxing n-Butanol) Intermediate->Reflux Heating Triazine 5-Oxo-1,2,4-triazine-6-carboxylic acid (Target Scaffold) Reflux->Triazine - Methanol Triazole 1,2,4-triazole-5-carboxylic acid (Byproduct) Reflux->Triazole - Methyl Acetate

Fig 1: Reaction pathways for 5-oxo-1,2,4-triazine-6-carboxylic acid derivatives.

Experimental Protocol

Note: The following protocol is generalized for the core scaffold. Specific equivalents and reaction times may require optimization based on the steric and electronic properties of the starting amidrazone R-groups.

Phase 1: Condensation of the Hydrazonosuccinate Intermediate
  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of the selected N3-substituted amidrazone in anhydrous methanol (or suitable ethereal solvent).

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 1.1 equivalents of dimethyl acetylenedicarboxylate (DMAD) dropwise to prevent uncontrolled exothermic polymerization.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the disappearance of the starting material via TLC (typically 2-4 hours).

  • Isolation: Concentrate the mixture under reduced pressure. The resulting crude dimethyl-2-[(1-arylamino-1-arylmethylidene)hydrazono]succinate can usually be advanced without further chromatographic purification[2].

Phase 2: Thermal Cyclization
  • Solvent Selection: Dissolve the crude intermediate in anhydrous n-butanol. Causality note: n-Butanol is specifically chosen because its boiling point (117 °C) provides the exact thermal threshold required to drive the intramolecular cyclization while enabling the distillation/liberation of the methanol byproduct[3].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle boil (approx. 115-120 °C) for 12-24 hours.

  • Concentration: Once LC/MS confirms the complete consumption of the intermediate and the formation of the 1:1 triazine/triazole mixture, cool the reaction to room temperature and remove the n-butanol under high vacuum.

Phase 3: Differential Isolation
  • Trituration/Extraction: The separation of the target triazine from the triazole byproduct is achieved without column chromatography by exploiting their distinct solubility profiles[3]. Suspend the crude solid mixture in diethyl ether.

  • Separation: Vigorously stir the suspension. The 1,2,4-triazole-5-carboxylic acid derivatives and the 5-oxo-1,2,4-triazine-6-carboxylic acid derivatives exhibit highly divergent solubilities in diethyl ether[3].

  • Filtration: Filter the suspension. Collect the filtrate and the filter cake separately. Analyze both fractions via 1 H-NMR and LC/MS to identify which fraction contains the target 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid core (this depends on the specific R-group substitutions of your starting materials).

Quantitative Reaction Parameters

Reaction PhaseKey ReagentsTemperaturePrimary OutcomeExpected Yield / Ratio
Condensation Amidrazone + DMAD0 °C to RTHydrazonosuccinate IntermediateQuantitative (Crude)
Cyclization Intermediate in n-Butanol117 °C (Reflux)Triazine + Triazole Mixture~1:1 Ratio[3]
Isolation Diethyl EtherRoom TempPurified Target Scaffold40-45% (Isolated)

Sources

Application

The Versatile Precursor: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid in Modern Organic Synthesis

Introduction: Unveiling a Privileged Scaffold In the landscape of modern organic and medicinal chemistry, the 1,2,4-triazine core stands as a "privileged scaffold," a structural motif frequently found in molecules exhibi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Privileged Scaffold

In the landscape of modern organic and medicinal chemistry, the 1,2,4-triazine core stands as a "privileged scaffold," a structural motif frequently found in molecules exhibiting a wide array of biological activities.[1] These nitrogen-rich heterocycles are integral to the development of therapeutics ranging from anticancer and antimicrobial to antiviral and anti-inflammatory agents.[2][3] At the heart of many synthetic routes targeting these complex molecules lies a versatile and reactive building block: 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid .

This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of this pivotal precursor. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore its utility in the construction of diverse molecular architectures.

Synthesis of the Precursor: A Foundational Protocol

The efficient synthesis of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is paramount for its utilization as a synthetic precursor. A common and effective method involves the cyclocondensation of an α-keto acid with a suitable nitrogen-containing three-atom component. While various methods exist for 1,2,4-triazine synthesis, a reliable route to the title compound can be achieved through the reaction of glyoxylic acid with aminoguanidine bicarbonate.

Protocol 1: Synthesis of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

This protocol details the preparation of the title compound from readily available starting materials. The reaction proceeds via the formation of a guanylhydrazone intermediate, which subsequently undergoes intramolecular cyclization.

Materials:

  • Glyoxylic acid monohydrate

  • Aminoguanidine bicarbonate

  • Water

  • Hydrochloric acid (concentrated)

  • Activated carbon

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve glyoxylic acid monohydrate (1.0 eq) in water.

  • Addition of Aminoguanidine: To the stirred solution, add aminoguanidine bicarbonate (1.0 eq) portion-wise. Effervescence (CO2 evolution) will be observed.

  • Acidification and Reflux: After the addition is complete, cautiously add concentrated hydrochloric acid until the solution is acidic to litmus paper. Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: After cooling to room temperature, the crude product may precipitate. If not, concentrate the reaction mixture under reduced pressure. The resulting solid is collected by filtration and washed with cold water.

  • Purification: The crude product can be purified by recrystallization from hot water, often with the addition of a small amount of activated carbon to remove colored impurities. Filter the hot solution and allow it to cool slowly to obtain the purified product as a crystalline solid.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

Causality and Insights:

  • The use of aminoguanidine bicarbonate provides a safe and stable source of aminoguanidine.[4] The bicarbonate salt neutralizes the acidic starting material and the in-situ generated acid, with the evolution of carbon dioxide driving the initial salt formation.

  • Acid catalysis is crucial for both the formation of the guanylhydrazone intermediate and the subsequent cyclization step.

  • Refluxing provides the necessary thermal energy to overcome the activation barrier for the intramolecular cyclization and dehydration, leading to the formation of the stable 1,2,4-triazine ring.

Chemical Reactivity and Synthetic Applications

The synthetic utility of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid stems from the presence of multiple reactive sites: the carboxylic acid group, the endocyclic amide, and the potential for modification of the triazine ring itself. This allows for a diverse range of transformations, making it a valuable precursor for creating libraries of complex molecules.

Transformations of the Carboxylic Acid Group

The carboxylic acid moiety at the C6 position is a versatile handle for derivatization, enabling the introduction of various functional groups and the extension of the molecular scaffold.

Esterification of the carboxylic acid is a common strategy to protect this functional group, increase solubility in organic solvents, or to serve as an intermediate for further reactions.

This protocol is particularly useful for the synthesis of esters under mild conditions, especially with sterically hindered alcohols.

Materials:

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

  • Alcohol (e.g., methanol, ethanol, tert-butanol)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed round-bottom flask, suspend 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (1.0 eq) in anhydrous DCM.

  • Addition of Reagents: Add the desired alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

  • Coupling: Cool the mixture to 0 °C in an ice bath and add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash it with DCM. Combine the filtrates and wash successively with 0.5 N HCl, saturated aqueous NaHCO3, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Causality and Insights:

  • DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.

  • DMAP acts as a nucleophilic catalyst, reacting with the O-acylisourea to form an even more reactive acyl-pyridinium species, which is then readily attacked by the alcohol. This catalytic cycle significantly accelerates the esterification.

Data Presentation: Comparison of Esterification Methods

MethodReagentsConditionsAdvantagesDisadvantages
Fischer Esterification Alcohol (solvent), Strong Acid (e.g., H2SO4)RefluxSimple, inexpensive reagentsHarsh conditions, not suitable for sensitive substrates
Steglich Esterification Alcohol, DCC, DMAPRoom TemperatureMild conditions, high yieldsFormation of DCU byproduct can complicate purification
Yamaguchi Esterification Alcohol, 2,4,6-Trichlorobenzoyl chloride, Et3N, DMAPRoom TemperatureExcellent for sterically hindered substratesReagent is more expensive

The formation of an amide bond is one of the most important reactions in medicinal chemistry.[3] Coupling the carboxylic acid of the triazine precursor with various amines provides a straightforward entry into a vast chemical space of potential drug candidates.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes racemization and is effective even with sterically hindered amines.

Materials:

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-30 minutes at room temperature to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring its progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate. Wash the organic layer with saturated aqueous NaHCO3, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude amide by column chromatography or recrystallization.

Causality and Insights:

  • HATU reacts with the carboxylate to form a highly reactive O-acylisouronium intermediate, which readily reacts with the amine.

  • DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine hydrochloride salt if used, facilitating the coupling reaction.

Decarboxylation: Access to the Parent Triazinone

Decarboxylation of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid provides a direct route to the parent heterocycle, 2,5-dihydro-1,2,4-triazin-5-one, which can be a valuable scaffold for further functionalization at other positions of the ring.

Heating the carboxylic acid in a high-boiling polar aprotic solvent can induce decarboxylation.

Materials:

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Reaction Setup: Dissolve 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid in DMF or DMSO in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the solution to 100-130 °C and monitor the reaction by TLC.[5] The evolution of CO2 can be observed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product can often be precipitated by the addition of water.

  • Purification: Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization.

Causality and Insights:

  • The electron-withdrawing nature of the triazine ring can facilitate decarboxylation, although the stability of the resulting carbanion/zwitterion intermediate is a key factor.

  • The use of a high-boiling polar aprotic solvent helps to achieve the necessary temperature for the reaction and to solvate the intermediates.

Visualization of Synthetic Pathways

Synthetic_Pathways Glyoxylic Acid + Aminoguanidine Glyoxylic Acid + Aminoguanidine 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid Glyoxylic Acid + Aminoguanidine->5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid Protocol 1 Ester Derivative Ester Derivative 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid->Ester Derivative Protocol 2 (Steglich) Amide Derivative Amide Derivative 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid->Amide Derivative Protocol 3 (HATU) 2,5-dihydro-1,2,4-triazin-5-one 2,5-dihydro-1,2,4-triazin-5-one 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid->2,5-dihydro-1,2,4-triazin-5-one Protocol 4 (Decarboxylation) Further Functionalization Further Functionalization Ester Derivative->Further Functionalization Bioactive Molecules Bioactive Molecules Amide Derivative->Bioactive Molecules Ring Functionalization Ring Functionalization 2,5-dihydro-1,2,4-triazin-5-one->Ring Functionalization

Sources

Method

in vitro biological assays using 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Application Note: In Vitro Biological Profiling of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Derivatives Executive Summary The 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold is a highly versatile he...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: In Vitro Biological Profiling of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Derivatives

Executive Summary

The 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid scaffold is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery[1]. Featuring both a carboxylic acid group and a triazine core, it serves as a critical precursor for synthesizing complex molecular architectures, including fused heterocyclic systems like triazolo-triazines[1],[2]. These derivatives are extensively investigated as potential kinase inhibitors, antimicrobial agents, and anticancer compounds[1]. This application note provides a self-validating, step-by-step methodology for evaluating the biological activity of these compounds using in vitro biochemical kinase assays and cell-based viability models.

Experimental Workflow & Rationale

To establish a robust pharmacological profile, researchers must bridge the gap between isolated target engagement and complex cellular phenotypes. Our recommended workflow begins with a biochemical kinase assay to quantify direct enzymatic inhibition, followed by an MTT cell viability assay to assess anti-proliferative effects in relevant cancer cell lines (e.g., HeLa and A549)[1].

G A Compound Preparation (5-Oxo-triazine core) B Biochemical Profiling (In Vitro Kinase Assay) A->B Target Engagement C Cell-Based Efficacy (MTT Viability Assay) A->C Cytotoxicity E Data Analysis & IC50 (Non-linear Regression) B->E Enzymatic IC50 D Mechanism Validation (Apoptosis / Cell Cycle) C->D Phenotypic Response D->E Cellular IC50

Figure 1: Comprehensive in vitro profiling workflow for 5-oxo-1,2,4-triazine derivatives.

Protocol 1: Biochemical Kinase Inhibition Assay

Principle & Causality: To determine if the 5-oxo-1,2,4-triazine derivative acts as an ATP-competitive kinase inhibitor, a non-radioactive ADP-detection assay (e.g., Transcreener or similar immunodetection platform) is highly recommended[3]. This approach measures the formation of ADP, avoiding the regulatory and environmental limitations associated with ³²P radioisotopes while providing universal sensitivity for any kinase[3].

Reagents & Materials:

  • 10X Kinase Buffer: 200 mM Tris-HCl (pH 7.5), 100 mM MgCl₂, 10 mM DTT[4],[5]. (Causality: Mg²⁺ is an essential cofactor for ATP coordination, while DTT maintains the kinase in an active, reduced state[4],[5].)

  • Recombinant Target Kinase and specific peptide substrate.

  • ATP (Ultra-pure).

  • ADP detection reagents (Antibody and fluorescent tracer)[3].

  • 384-well low-volume microplates.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the 5-oxo-1,2,4-triazine derivatives in 100% DMSO. Transfer to the assay plate to achieve a final DMSO concentration of ≤1% to prevent solvent-induced enzyme denaturation.

  • Enzyme Addition: Add the recombinant kinase diluted in 1X Kinase Buffer. Incubate at room temperature for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add a master mix containing the peptide substrate and ATP (at a concentration equal to its apparent Kₘ for the specific kinase). (Causality: Running the assay at the Kₘ of ATP ensures maximum sensitivity for identifying ATP-competitive inhibitors.)

  • Incubation: Incubate the reaction at 30°C for 60 minutes.

  • Detection: Add the ADP detection reagent mixture to terminate the kinase reaction and displace the fluorescent tracer[3]. Incubate for 60 minutes.

  • Measurement: Read the plate on a multi-mode microplate reader using appropriate fluorescence polarization or TR-FRET settings.

Self-Validation System:

  • Z'-Factor Calculation: Include 16 wells of maximum activity (DMSO only) and 16 wells of minimum activity (no enzyme). Calculate the Z'-factor; a value ≥ 0.6 validates the assay's robustness for IC₅₀ determination.

Protocol 2: Cellular Viability & Cytotoxicity (MTT Assay)

Principle & Causality: The MTT assay is a colorimetric method used to assess cellular metabolic activity, serving as a proxy for cell viability and proliferation[6],[7]. It relies on the reduction of the yellow tetrazolium salt MTT by NAD(P)H-dependent cellular oxidoreductase enzymes—primarily located in the mitochondria of living cells—into insoluble purple formazan crystals[6],[8].

Reagents & Materials:

  • HeLa and A549 cancer cell lines[1].

  • MTT Reagent: 5 mg/mL in sterile PBS (pH 7.4), protected from light[7].

  • Solubilization Solution: 100% DMSO[6],[9].

  • 96-well transparent-bottom microplates[9].

Step-by-Step Methodology:

  • Cell Seeding: Seed HeLa or A549 cells at a density of 5,000–10,000 cells/well in 100 µL of complete culture medium in a 96-well plate[6],[8]. Avoid seeding in the perimeter wells to prevent the "edge effect" caused by evaporation[9]. Incubate overnight at 37°C in 5% CO₂.

  • Compound Treatment: Aspirate the media and replace it with fresh medium containing serial dilutions of the 5-oxo-1,2,4-triazine derivatives. Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48–72 hours.

  • MTT Addition: Carefully aspirate the treatment media. Add 100 µL of serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well[10],[8]. (Causality: Serum proteins can interfere with the solubilization of formazan and artificially inflate background absorbance; hence, serum-free conditions are preferred during this step[10].)

  • Incubation: Incubate the plates at 37°C for 2–4 hours until intracellular purple crystals are visible under a microscope[6],[8].

  • Solubilization: Carefully remove the MTT solution without disturbing the crystals at the bottom. Add 100 µL of DMSO to each well to dissolve the formazan crystals[6],[9]. Place on an orbital shaker for 15 minutes[10].

  • Measurement: Measure the absorbance at 540–590 nm using a spectrophotometric microplate reader[6],[10]. A reference wavelength of 630 nm can be used to subtract background noise[10],[8].

Data Presentation & Interpretation

Quantitative data must be structured to compare enzymatic target engagement against phenotypic cellular outcomes. Table 1 summarizes representative biological activity for 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid derivatives based on established literature values[1].

Table 1: Representative In Vitro Profiling Data for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Derivatives

Compound IDSubstitutionTarget Kinase IC₅₀ (nM)HeLa Viability IC₅₀ (µM)A549 Viability IC₅₀ (µM)
Parent ScaffoldNone>10,000>100.00>100.00
Derivative A3-Amino45.2 ± 3.112.50>100.00
Derivative B3-Phenyl18.7 ± 1.4>100.0026.00

Interpretation: The data demonstrates that functionalizing the 3-position of the 5-oxo-1,2,4-triazine core (e.g., with an amino group) significantly enhances both kinase inhibitory activity and targeted cytotoxicity against specific cancer cell lines, validating its utility in drug discovery[1].

Sources

Application

Application Note: Chromatographic Separation Strategies for 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

Introduction and Physicochemical Rationale The molecule 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (and its amino-substituted derivatives) represents a critical, highly polar heterocyclic building block frequentl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Rationale

The molecule 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (and its amino-substituted derivatives) represents a critical, highly polar heterocyclic building block frequently utilized in the synthesis of kinase inhibitors, antiviral agents, and complex supramolecular architectures.

From a chromatographic perspective, this molecule presents a "perfect storm" of retention challenges:

  • High Polarity & Hydrophilicity: The high nitrogen content of the 1,2,4-triazine core combined with oxygenated functional groups results in a highly hydrophilic profile (low LogP).

  • Acidic Ionization: The C6-carboxylic acid moiety possesses a low pKa (typically ~2.0–3.0). At neutral pH, the molecule exists as a highly polar anion, leading to immediate void-volume elution ( t0​ ) on standard reversed-phase (RP) columns.

  • Tautomerism: The 5-oxo moiety can undergo lactam-lactim tautomerism, which can cause peak broadening or splitting if the mobile phase pH is not strictly controlled to lock the molecule into a single tautomeric state.

To achieve baseline resolution, excellent peak shape, and robust quantitation, analytical scientists must abandon generic gradients. Instead, the separation logic must rely on Ion-Suppression Reversed-Phase HPLC (IS-RP-HPLC) , Ion-Pairing Chromatography (IPC) , or Hydrophilic Interaction Liquid Chromatography (HILIC) [1].

Chromatographic Decision Workflow

Selecting the appropriate method depends entirely on the downstream application (e.g., LC-MS compatibility vs. preparative isolation). The decision matrix below outlines the causality behind each methodological choice.

ChromatographyWorkflow Start Sample: 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid Goal Determine Analytical Goal Start->Goal Analytic Analytical Purity & LC-MS Goal->Analytic Prep Preparative Scale-Up Goal->Prep RP_HPLC Ion-Suppression RP-HPLC (0.1% TFA or Formic Acid) Analytic->RP_HPLC First Intent HILIC ZIC-HILIC (NH4OAc / High ACN) Analytic->HILIC Extreme Polarity Prep_RP Ion-Pairing Prep-HPLC (TEAA Buffer / MeOH) Prep->Prep_RP Eval Evaluate Retention Factor (k') RP_HPLC->Eval Good k' > 2: Validated Method Eval->Good Bad k' < 2: Void Elution Eval->Bad Bad->HILIC Orthogonal Switch

Figure 1: Decision workflow for selecting the optimal chromatographic separation method.

Method 1: Ion-Suppression RP-HPLC (Purity & LC-MS)

Mechanistic Causality

To retain this highly acidic triazine on a hydrophobic C18 stationary phase, the pH of the mobile phase must be driven at least 1-2 units below the pKa of the carboxylic acid. By utilizing 0.1% Trifluoroacetic acid (TFA) (pH ~2.0), the carboxylate anion is fully protonated (neutralized). TFA also acts as a weak ion-pairing agent for any residual basic nitrogen atoms on the triazine ring, ensuring sharp peak symmetry[2].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the analyte in 95% Water / 5% Acetonitrile containing 0.1% TFA. Crucial: Do not dissolve the sample in 100% organic solvent, as this will cause severe peak distortion (solvent mismatch) upon injection into a highly aqueous mobile phase.

  • Column Equilibration: Flush the C18 column (e.g., Phenomenex Luna 5 µm C18, 4.6 x 150 mm) with 10 column volumes (CV) of Mobile Phase A to thoroughly saturate the stationary phase with the acidic modifier.

  • Execution: Run the gradient detailed in Table 1 at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 220 nm (carboxylic acid) and 254 nm (conjugated triazine core).

Quantitative Gradient Profile
Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in ACN)Curve
0.098%2%Isocratic
2.098%2%Isocratic
12.040%60%Linear
15.05%95%Linear
17.05%95%Isocratic
17.198%2%Step
22.098%2%Re-equilibration

Method 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

Mechanistic Causality

If the triazine derivative is too polar even for ion-suppression RP-HPLC (eluting at t0​ ), HILIC is the mandatory orthogonal approach. HILIC operates via the partitioning of the analyte into a water-enriched layer immobilized on a polar stationary phase (e.g., Zwitterionic/ZIC-HILIC). For triazine-carboxylic acids, a buffered mobile phase (10 mM Ammonium Acetate) is critical to maintain a consistent ionic state, preventing the electrostatic repulsion that causes peak tailing on bare silica[3].

Step-by-Step Protocol
  • Sample Preparation: Dissolve the sample in a minimum of 70% Acetonitrile / 30% Water. Crucial: In HILIC, water is the strong elution solvent. Injecting a highly aqueous sample will cause the analyte to travel unretained through the column.

  • Column Selection: Install a SeQuant® ZIC®-HILIC column (2.1 × 100 mm, 3.5 μm). Maintain column temperature at 40 °C to improve mass transfer and peak sharpness.

  • Equilibration: Equilibrate with 95% Mobile Phase B (Acetonitrile) for at least 15 CVs. HILIC columns require significantly longer equilibration times than RP columns to establish the aqueous layer.

  • Execution: Run the gradient at 0.5 mL/min.

Quantitative Gradient Profile
Time (min)Mobile Phase A (10 mM NH₄OAc, pH 4.5)Mobile Phase B (100% ACN)Curve
0.05%95%Isocratic
2.05%95%Isocratic
15.060%40%Linear
18.060%40%Isocratic
18.15%95%Step
25.05%95%Re-equilibration

Method 3: Preparative Scale Isolation via Ion-Pairing

Mechanistic Causality

When scaling up for purification, volatile acidic modifiers like TFA can cause degradation of the triazine core during solvent evaporation (concentration). Furthermore, standard C18 columns can undergo "phase collapse" (dewetting) under the 100% aqueous conditions required to retain this molecule. To solve this, a polar-embedded stationary phase (e.g., XTerra Shield RP18) is used alongside an evaporable ion-pairing agent: Triethylammonium acetate (TEAA) . The bulky triethylammonium cation pairs with the carboxylate anion of the triazine, creating a temporary, highly lipophilic neutral complex that retains strongly on the column[4].

Step-by-Step Protocol
  • Buffer Preparation: Prepare 100 mM TEAA buffer adjusted to pH 7.0. Filter through a 0.22 µm membrane.

  • Column Setup: Utilize a preparative XTerra Shield RP18 column (10 x 150 mm). Set flow rate to 4.0 mL/min.

  • Loading: Load the crude reaction mixture (dissolved in TEAA buffer) onto the column.

  • Elution & Recovery: Elute using a shallow gradient (Table 3). Post-collection, the TEAA buffer can be completely removed via lyophilization (freeze-drying), leaving the pure 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid intact without acid-catalyzed degradation.

Quantitative Gradient Profile
Time (min)Mobile Phase A (100 mM TEAA, pH 7.0)Mobile Phase B (100% Methanol)
0.0100%0%
5.0100%0%
25.070%30%
30.020%80%
35.0100%0% (Re-equilibration)

Troubleshooting & Optimization

  • Peak Tailing in RP-HPLC: Often caused by secondary interactions between the basic nitrogens of the triazine and unendcapped silanols on the silica support. Solution: Increase TFA concentration to 0.15% or switch to a highly endcapped column (e.g., Waters XBridge).

  • Retention Time Drift in HILIC: HILIC is highly sensitive to the exact water content in the mobile phase. Solution: Ensure mobile phases are prepared fresh daily. Do not use premixed ACN/Water bottles on the LC system, as differential evaporation of ACN will alter the gradient.

  • Poor Solubility: 1,2,4-triazine derivatives can exhibit poor solubility at low temperatures[5]. If the sample precipitates in the injection loop, add 5% DMSO to the sample diluent. DMSO will elute in the void volume and will not interfere with the retention of the target analyte.

Sources

Method

The 1,2,4-Triazine-6-Carboxylic Acid Scaffold: A Privileged Motif in Modern Drug Discovery

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazine nucleus, a six-membered heterocyclic ring containing three nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and neuroprotective effects.[1][2] The inclusion of a carboxylic acid group at the 6-position, in particular, offers a key interaction point for molecular targets and a handle for synthetic modification, making these derivatives especially attractive for drug development.

This technical guide provides an in-depth exploration of the applications of 1,2,4-triazine-6-carboxylic acid and related derivatives in drug discovery. We will delve into their synthesis, mechanisms of action in key therapeutic areas, and provide detailed, field-proven protocols for their evaluation.

Section 1: Synthetic Strategies and Core Methodologies

The therapeutic potential of any scaffold is only as accessible as its synthesis. The predominant method for constructing the 1,2,4-triazine core is the cyclocondensation reaction of a 1,2-dicarbonyl compound (like a substituted benzil) with an appropriate aminoguanidine or acid hydrazide.[3][4] This approach allows for modular variation of substituents at the 5- and 6-positions of the triazine ring.

General Synthesis Protocol: Preparation of a 5,6-Disubstituted-1,2,4-triazin-3-amine Derivative

This protocol outlines a common and reliable method for synthesizing the 1,2,4-triazine core, which can be further modified to include the carboxylic acid moiety.

Causality: This procedure is based on the well-established condensation reaction between a 1,2-diketone (benzil) and aminoguanidine. The acidic medium (acetic acid or ethanol) facilitates the initial nucleophilic attack and subsequent dehydration steps, leading to the formation of the stable heterocyclic ring.[4][5]

Materials:

  • Benzil or substituted benzil derivative (1.0 eq)

  • Aminoguanidine bicarbonate or hydrochloride (1.1 eq)

  • Glacial Acetic Acid or Ethanol

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) plates and appropriate mobile phase

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend the benzil derivative (1.0 eq) and aminoguanidine bicarbonate (1.1 eq) in ethanol or glacial acetic acid.[5]

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by TLC until the starting material (benzil) is completely consumed. This typically takes 4-10 hours.

  • Work-up: Upon completion, allow the mixture to cool to room temperature. If using acetic acid, carefully pour the mixture into ice-water to precipitate the product.[6] If using ethanol, the solvent can be removed under reduced pressure.

  • Purification: Collect the crude solid by filtration, wash with cold water, and dry. The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5,6-diphenyl-1,2,4-triazin-3-amine derivative.[5][7]

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7][8]

Subsequent Modification to Carboxylic Acid: The carboxylic acid functionality can be introduced by using a 1,2-dicarbonyl precursor that already contains a protected carboxyl group or by subsequent oxidation of a suitable substituent on the triazine ring.

Section 2: Applications in Oncology: Targeting Dysregulated Kinases

One of the most fruitful applications of 1,2,4-triazine derivatives has been in the development of protein kinase inhibitors for cancer therapy.[9] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers.[10] The triazine scaffold serves as an effective mimic of the hinge-binding region of ATP, allowing for potent and selective inhibition.[11]

Mechanism of Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)

Several 3-amino-1,2,4-triazine derivatives have shown remarkable potency against Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cancer cell metabolism.[10][12] PDKs phosphorylate and inactivate the pyruvate dehydrogenase complex (PDH), shunting glucose metabolism away from the TCA cycle towards aerobic glycolysis (the Warburg effect). By inhibiting PDK, these compounds force cancer cells to rely on oxidative phosphorylation, leading to metabolic stress, redox imbalance, and ultimately, apoptosis.[10]

PDK_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis PDH PDH Complex Pyruvate->PDH AcetylCoA Acetyl-CoA (TCA Cycle) PDH->AcetylCoA Active ROS Increased ROS & Apoptosis PDH->ROS PDK PDK1 PDK->PDH Inactivates (Phosphorylation) Triazine 1,2,4-Triazine Inhibitor Triazine->PDK

Caption: PDK inhibition by 1,2,4-triazine derivatives reverses the Warburg effect.

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have been conducted to optimize the potency and selectivity of these kinase inhibitors. Key findings often revolve around the substituents at the 3, 5, and 6-positions of the triazine ring.[3][13]

PositionSubstituent TypeImpact on Activity (Example Target: PDK1)Reference
C3 Amino groupOften crucial for hydrogen bonding in the kinase hinge region.[9]
C5/C6 Aryl/Heteroaryl groups (e.g., Indole)Important for occupying hydrophobic pockets and forming key interactions.[10]
Indole N1 Methyl groupCan enhance potency and metabolic stability.[10]
Indole C5 Methoxyl groupPlays a significant role in improving inhibitory activity.[10]
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a target kinase.[14]

Causality: The ADP-Glo™ assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The assay is performed in two steps: first, the kinase reaction is stopped and the remaining ATP is depleted. Second, the produced ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to the kinase activity.[14]

Materials:

  • Purified recombinant kinase (e.g., PDK1)

  • Kinase-specific substrate

  • ATP (at Km concentration for the specific kinase)

  • Kinase Assay Buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (serial dilutions in DMSO)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Add 2.5 µL of serially diluted test compound solutions to the wells of a 384-well plate. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle). The final DMSO concentration should be kept below 1%.[14]

  • Enzyme/Substrate Addition: Add 5 µL of a solution containing the kinase enzyme and its specific substrate in kinase buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution.[14]

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • ATP Depletion: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[14] This step eliminates the remaining unconsumed ATP.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.[14]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC₅₀ values by fitting the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Section 3: Antiviral Applications: A New Frontier

The 1,2,4-triazine scaffold has also emerged as a promising core for the development of antiviral agents.[15][16] Fused heterocyclic systems, such as pyrrolo[2,1-f][13]triazines, are structural analogues of purine bases and can act as inhibitors of viral polymerases.[16][17] This is exemplified by the development of Remdesivir, which contains a pyrrolotriazine core.[17]

Mechanism of Action: Viral Polymerase Inhibition

Derivatives of the 1,2,4-triazine scaffold can be designed to mimic natural nucleosides. After entering the cell and being metabolized into their active triphosphate form, they can be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp). This incorporation can lead to premature chain termination or introduce mutations, thereby inhibiting viral replication.

Antiviral_Workflow cluster_cell Host Cell Prodrug Triazine Prodrug ActiveTP Active Triphosphate Form Prodrug->ActiveTP Metabolism RdRp Viral RdRp ActiveTP->RdRp RNA Viral RNA Replication RdRp->RNA Termination Chain Termination RdRp->Termination Inhibition Virus Virus Virus->Prodrug Entry

Caption: Workflow of a 1,2,4-triazine-based antiviral prodrug.

Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for evaluating the efficacy of antiviral compounds by quantifying the reduction in infectious virus particles.[18][19]

Causality: This assay is based on the ability of a lytic virus to form "plaques," or clear zones of cell death, on a confluent monolayer of host cells. An effective antiviral agent will interfere with the viral replication cycle, leading to a dose-dependent reduction in the number of plaques formed. A semi-solid overlay is used to restrict the spread of the virus, ensuring that new infections are localized and form distinct, countable plaques.[18][20]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for herpesviruses) in 24-well plates.[16][21]

  • Virus stock with a known titer (Plaque-Forming Units/mL).

  • Test compound (serial dilutions).

  • Infection medium (e.g., serum-free DMEM).

  • Semi-solid overlay medium (e.g., MEM containing 0.4-1.2% agarose or methylcellulose).[21]

  • Fixing solution (e.g., 10% formalin).

  • Staining solution (e.g., 0.1% Crystal Violet in 50% ethanol).[21]

Procedure:

  • Cell Preparation: Seed host cells in 24-well plates and grow until they form a confluent monolayer.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compound in infection medium. In separate tubes, mix each compound dilution with a standardized amount of virus (e.g., to yield 50-100 plaques per well).[21] Also prepare a virus-only control.

  • Incubation: Incubate the virus-compound mixtures at 37°C for 1 hour to allow the compound to interact with the virus.[18]

  • Infection: Remove the growth medium from the cell monolayers. Inoculate triplicate wells with 0.2 mL of each virus-compound mixture.[21]

  • Adsorption: Incubate the plates for 1-2 hours at 37°C in a CO₂ incubator to allow the virus to adsorb to the cells.[18]

  • Overlay: Carefully aspirate the inoculum and gently add 1.5 mL of the semi-solid overlay medium to each well.[21]

  • Incubation for Plaque Formation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaques to form (typically 2-10 days, depending on the virus).[18]

  • Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the overlay and stain the cell monolayer with Crystal Violet solution for 15-30 minutes.[18]

  • Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to air dry. Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the IC₅₀ value.

Conclusion

Derivatives of 1,2,4-triazine-6-carboxylic acid and related analogues are versatile and powerful scaffolds in drug discovery. Their synthetic tractability allows for extensive structure-activity relationship studies, leading to the development of potent and selective inhibitors for a range of therapeutic targets. From disrupting the metabolic pathways of cancer cells to inhibiting viral replication, these compounds continue to demonstrate significant therapeutic potential. The protocols and insights provided herein offer a robust framework for researchers to explore and advance this promising class of molecules.

References

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00804]
  • Application Notes and Protocols for Plaque Reduction Assay: Evaluating Antiviral Agent 25. BenchChem. [URL: https://www.benchchem.
  • Discovery of the Pyrrolo[2,1-f][13]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm0400652]

  • Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.2c00804]
  • Discovery of 1,2,4-Triazine Derivatives as Adenosine A2A Antagonists using Structure Based Drug Design. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jm201213g]
  • 3-Amino-1,2,4-triazine Derivatives as Kinase Inhibitors: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/application-notes/3-amino-1-2-4-triazine-derivatives-as-kinase-inhibitors-a-technical-guide]
  • Application Notes and Protocols for In Vitro and In Vivo Experimental Design: 3-Amino-1,2,4-triazine Compounds. BenchChem. [URL: https://www.benchchem.com/application-notes/in-vitro-and-in-vivo-experimental-design-3-amino-1-2-4-triazine-compounds]
  • Discovery of the 3-Amino-1,2,4-triazine-Based Library as Selective PDK1 Inhibitors with Therapeutic Potential in Highly Aggressive Pancreatic Ductal Adenocarcinoma. MDPI. [URL: https://www.mdpi.com/2072-6694/15/4/1191]
  • Application Notes and Protocols: Development of 5-Phenyl-1,2,4-triazine-Based Kinase Inhibitors. BenchChem. [URL: https://www.benchchem.com/application-notes/development-of-5-phenyl-1-2-4-triazine-based-kinase-inhibitors]
  • Synthesis of novel 1,2,4-triazine scaffold as FAK inhibitors with antitumor activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28284808/]
  • Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17588373/]
  • Bioactive Pyrrolo[2,1-f][13]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. MDPI. [URL: https://www.mdpi.com/1420-3049/28/23/7680]

  • 1,2,4-Amino-triazine derivatives as pyruvate dehydrogenase kinase inhibitors: Synthesis and pharmacological evaluation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36889417/]
  • Synthetic strategies for pyrrolo[2,1-f][13]triazine: the parent moiety of antiviral drug remdesivir. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7782392/]

  • Plaque Reduction Neutralization Test (PRNT) Protocol. Creative Biolabs. [URL: https://www.creative-biolabs.
  • Triazavirin—A Novel Effective Antiviral Drug. MDPI. [URL: https://www.mdpi.com/1999-4915/14/12/2633]
  • The synthesis of the 1,2,4-triazine carboxylic acid 6 and its amidation... ResearchGate. [URL: https://www.researchgate.
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. SciAlert. [URL: https://scialert.net/abstract/?doi=ijp.2016.188.194]
  • Plaque Reduction Assay - Antiviral. Creative Diagnostics. [URL: https://www.creative-diagnostics.com/antiviral-testing/plaque-reduction-assay.htm]
  • Structures of 1,2,4-triazine derivatives. ResearchGate. [URL: https://www.researchgate.net/figure/Structures-of-124-triazine-derivatives-35a-c-and-their-zinc-II-pincer-complexes_fig27_380722880]
  • IBT Bioservices Guide to In Vitro Antiviral Testing. IBT Bioservices. [URL: https://www.ibtbioservices.com/wp-content/uploads/2019/04/IBT-in-vitro-antiviral-testing-guide.pdf]
  • Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Medicinal and Chemical Sciences. [URL: https://www.jmchemsci.com/article_170367.html]
  • An Efficient Synthesis of 1,2,4-triazine-6-one Derivatives and Their in vitro Anticancer Activity. International Journal of Pharmacology. [URL: https://scialert.net/abstract/?doi=ijp.2016.188.194]
  • Synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory agents. ResearchGate. [URL: https://www.researchgate.
  • A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC163185/]
  • 1,2,4-triazine derivatives: Synthesis and biological applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/1%2C2%2C4-triazine-derivatives%3A-Synthesis-and-Kaur-Kaur/f9411f582046808f0259e8832a875a6435bd78b9]
  • synthesis of 1,2,4-triazine derivatives as potential anti-anxiety and anti-inflammatory. SciSpace. [URL: https://typeset.
  • In vitro kinase assay. protocols.io. [URL: https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1]
  • An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.com/articles/an-efficient-synthesis-of-1-2-4-triazine-derivatives-and-their-in-vitro-antimicrobial-activity.pdf]
  • In vitro NLK Kinase Assay. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4841315/]
  • Molecular modeling studies of 1,2,4-triazine derivatives as novel h-DAAO inhibitors by 3D-QSAR, docking and dynamics simulations. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5383212/]
  • An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28851503/]
  • (PDF) In vitro kinase assay v1. ResearchGate. [URL: https://www.researchgate.net/publication/371871236_In_vitro_kinase_assay_v1]
  • Special Issue : 1,2,4-Triazine Derivatives and Their Biological Applications. MDPI. [URL: https://www.mdpi.com/journal/applsci/special_issues/124_Triazine]

Sources

Application

Application Note: A Systematic Approach to Preparing Stock Solutions of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

Abstract 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery for its diverse biol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid belongs to the 1,2,4-triazine class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry and drug discovery for its diverse biological activities.[1][2] Like many heterocyclic carboxylic acids, this compound is anticipated to have limited aqueous solubility, posing a significant challenge for its use in biological assays and other research applications. This guide provides a comprehensive, field-proven methodology for systematically determining the solubility of this compound and preparing stable, verified stock solutions in both aqueous and organic solvents. The protocols herein are designed to ensure reproducibility and maintain the integrity of the compound for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Heterocyclic Carboxylic Acids

The 1,2,4-triazine core is a key pharmacophore found in compounds investigated for anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4] The structure of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid incorporates both a weakly acidic carboxylic acid group and a polar, heterocyclic triazine ring. This combination of functional groups often leads to strong intermolecular interactions, such as hydrogen bonding and crystal lattice stacking, resulting in poor solubility in neutral aqueous solutions.

  • pH Modification: Deprotonating the carboxylic acid group with a base to form a more soluble salt. This is a common technique for similar molecules, such as Pterin-6-carboxylic acid, which is sparingly soluble in water but dissolves in dilute NaOH.[5]

  • Use of Polar Aprotic Solvents: Employing solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) that can effectively disrupt intermolecular forces and solvate the molecule.

This document provides a robust framework to first characterize the compound's solubility and then apply these principles to create reliable stock solutions.

Physicochemical Profile and Solubility Considerations

Understanding the key properties of the target compound is essential for developing an effective solubilization strategy.

PropertyValueRationale & Implication
Molecular Formula C₄H₃N₃O₄The high ratio of heteroatoms to carbon suggests a polar molecule.
Molecular Weight 157.08 g/mol [6]A low molecular weight is generally favorable for solubility, but is offset by the molecule's functional groups.
Predicted pKa ~3-4 (Carboxylic Acid)The carboxylic acid group is the primary handle for pH-mediated solubilization. At pH > 5, it will be deprotonated and negatively charged, enhancing aqueous solubility.
Key Structural Features Carboxylic Acid, Oxo Group, Triazine RingThe combination of hydrogen bond donors (N-H, O-H) and acceptors (C=O, ring nitrogens) promotes strong self-association, reducing solubility.

Essential Materials and Equipment

Reagents:

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (powder)

  • Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • Phosphate-Buffered Saline (PBS), 1X, pH 7.4

  • Deionized (DI) Water (Type 1)

  • Ethanol (EtOH), anhydrous

Equipment:

  • Analytical balance (0.1 mg sensitivity)

  • Vortex mixer

  • Bath sonicator

  • Calibrated micropipettes

  • Sterile microcentrifuge tubes (1.5 mL)

  • Sterile conical tubes (15 mL)

  • pH meter or pH indicator strips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol Part A: Systematic Solubility Assessment

Before preparing a bulk stock solution, it is imperative to perform a small-scale solubility test. This self-validating step prevents the loss of valuable compound and ensures the chosen solvent system is appropriate.

G cluster_0 start 1. Weigh ~1-2 mg of Compound solvents 2. Add 100 µL of Test Solvent (e.g., Water, PBS, 0.1M NaOH, DMSO, EtOH) start->solvents vortex 3. Vortex Thoroughly (2 min) solvents->vortex observe1 4. Visual Inspection vortex->observe1 sonicate 5. Sonicate / Gentle Heat (If not soluble) observe1->sonicate Insoluble end 7. Record Result & Determine Optimal Solvent observe1->end Soluble observe2 6. Final Visual Inspection sonicate->observe2 observe2->end caption Workflow for Systematic Solubility Assessment

Caption: Workflow for Systematic Solubility Assessment.

Procedure:

  • Accurately weigh 1.57 mg of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid into a 1.5 mL microcentrifuge tube. This amount corresponds to a target concentration of 100 mM if 100 µL of solvent were added.

  • Add 100 µL of the first test solvent (e.g., DI Water).

  • Vortex the tube vigorously for 2 minutes.

  • Visually inspect the solution. Look for a clear, homogenous solution with no visible particulates.

  • If the compound is not fully dissolved, place the tube in a bath sonicator for 10-15 minutes. Gentle warming (37°C) may also be applied.

  • Perform a final visual inspection.

  • Record the observation in a table (see below). If soluble, calculate the estimated solubility. If not, note it as "insoluble" at that concentration.

  • Repeat this process for all desired solvents (e.g., PBS pH 7.4, 0.1 M NaOH, DMSO, EtOH).

Data Recording Table:

SolventTarget Conc. (mM)Observation (Initial)Observation (After Sonication)Estimated Solubility
DI Water100SuspensionSuspension< 100 mM
PBS, pH 7.4100SuspensionLight Suspension< 100 mM
0.1 M NaOH100Clear SolutionN/A≥ 100 mM
DMSO100Clear SolutionN/A≥ 100 mM

Protocol Part B: Preparation of Verified Stock Solutions

Based on the solubility assessment, the following protocols are recommended for preparing high-quality stock solutions.

Protocol for Aqueous Stock Solution (10 mM in 1X PBS, pH adjusted)

This protocol is ideal for experiments where organic solvents are not tolerated. The use of a base is critical for solubilization.

  • Weigh Compound: Accurately weigh 1.57 mg of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and place it in a 15 mL conical tube.

  • Add Buffer: Add 950 µL of 1X PBS. The compound will likely not dissolve at this stage.

  • Adjust pH: While vortexing gently, add 1.0 M NaOH dropwise (typically 1-2 µL at a time). The causality here is the deprotonation of the carboxylic acid to its carboxylate salt, which is significantly more water-soluble.

  • Monitor Dissolution: Continue adding NaOH until the solution becomes completely clear. Check the pH to ensure it is within an acceptable range for your downstream application (e.g., pH 7.5-8.0).

  • Final Volume Adjustment: Add 1X PBS to bring the final volume to 1.0 mL. This ensures the final concentration is exactly 10 mM.

  • Sterilization: If required for cell-based assays, filter the final solution through a 0.22 µm sterile syringe filter.

Protocol for Organic Stock Solution (50 mM in DMSO)

This protocol is suitable for creating a high-concentration master stock for long-term storage and serial dilution into assay buffers.

  • Weigh Compound: Accurately weigh 7.85 mg of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid into a sterile 1.5 mL microcentrifuge tube.

  • Add Solvent: Add 900 µL of anhydrous DMSO.

  • Promote Dissolution: Vortex vigorously for 2-3 minutes. If particulates remain, sonicate the tube in a water bath for 15-20 minutes. DMSO is a powerful solvent, and sonication provides the energy to break the crystal lattice.

  • Final Volume Adjustment: Once fully dissolved, add DMSO to bring the final volume to 1.0 mL.

  • Verification: Ensure the final solution is clear and free of any precipitate.

Quality Control, Storage, and Handling

  • Quality Control: All prepared stock solutions should be visually inspected for clarity and absence of precipitation before each use.

  • Storage: Store stock solutions in small, single-use aliquots to minimize freeze-thaw cycles, which can cause compound degradation or precipitation. Store at -20°C for short-term (< 3 months) or -80°C for long-term storage. The stability of related heterocyclic compounds is excellent when stored as a dry powder or frozen in solution.[5]

  • Safe Handling: Always handle the compound and its solutions in a well-ventilated area or chemical fume hood.[7] Wear appropriate PPE, including gloves and safety glasses. Avoid creating dust when handling the solid powder.[7]

Troubleshooting

ProblemPotential CauseRecommended Solution
Compound precipitates from aqueous stock after pH neutralization. The compound's solubility is highly pH-dependent. The neutral form is less soluble than the salt form.Ensure the final pH of your working solution remains sufficiently basic to maintain solubility. Prepare the stock at a higher pH than the final assay buffer.
Precipitate forms in DMSO stock upon freezing. The DMSO may have absorbed water, reducing its solvating power at low temperatures.Use anhydrous DMSO. Ensure tubes are sealed tightly. If precipitate forms, gently warm to 37°C and sonicate to redissolve before use.
Inconsistent results in biological assays. Stock solution may have degraded or precipitated. Inaccurate initial weighing.Prepare fresh stock solutions. Always visually inspect aliquots after thawing. Re-verify balance calibration.

Conclusion

The successful preparation of stock solutions of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is foundational for reliable and reproducible research. Due to its inherent physicochemical properties, a standard "dissolve-and-go" approach is inadequate. By employing the systematic solubility assessment and tailored dissolution protocols described in this guide, researchers can confidently prepare stable, accurate stock solutions. This methodical approach, grounded in the chemical principles of solubility, ensures the integrity of the compound and the trustworthiness of subsequent experimental data.

References

  • Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Available at: [Link]

  • SCIRP. Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Available at: [Link]

  • ACS Publications. 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Available at: [Link]

  • Schircks Laboratories. Pterin-6-carboxylic acid - Data Sheet. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

🔬 Technical Support Center: Optimizing 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Synthesis

Welcome to the Technical Support Center. Synthesizing 1,2,4-triazine-6-carboxylic acid scaffolds presents unique chemoselective and thermodynamic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. Synthesizing 1,2,4-triazine-6-carboxylic acid scaffolds presents unique chemoselective and thermodynamic challenges. This guide is designed for drug development professionals and synthetic chemists, addressing the critical bottlenecks in cyclization regioselectivity and thermal stability.

Below, you will find mechanistic troubleshooting, quantitative optimization data, and a self-validating experimental protocol.

Pathway Analysis & Mechanistic Divergence

The synthesis of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid derivatives typically proceeds via the condensation of an amidrazone with dimethyl acetylenedicarboxylate (DMAD) to form a hydrazono-succinate intermediate. The primary failure mode in this synthesis is the bifurcation of the cyclization step, which can yield either the desired 6-membered triazine or a thermodynamically stable 5-membered triazole byproduct.

ReactionPathway A Amidrazone + DMAD B Hydrazono-succinate Intermediate A->B Condensation (RT) C 5-Oxo-1,2,4-triazine-6- carboxylic acid (Target) B->C MeOH / Et3N (Base Catalysis) D 1,2,4-Triazole-5- carboxylic acid (Byproduct) B->D n-Butanol Reflux (Neutral/Thermal) E Decarboxylated Degradant [M-44] C->E Strong Acid / >100°C (Thermal Degradation)

Mechanistic divergence in hydrazono-succinate cyclization and decarboxylation pathways.

Troubleshooting Guide & FAQs

Q: Why is my cyclization yielding a 1:1 mixture of the target triazine and a triazole byproduct? A: This is a classic regioselectivity issue driven by competing kinetic and thermodynamic pathways. When the hydrazono-succinate intermediate is cyclized under neutral, high-temperature conditions (e.g., refluxing n-butanol at 117°C), the reaction lacks regiocontrol. The nitrogen atoms competitively attack the ester carbonyls, yielding approximately equal amounts of 1,2,4-triazole-5-carboxylic acid and 5-oxo-1,2,4-triazine-6-carboxylic acid[1]. The Fix: Shift the reaction to base-catalyzed kinetic control. Using methanol in the presence of triethylamine (Et₃N) selectively drives the formation of the 6-membered 5-oxo-1,2,4-triazine ring, effectively suppressing triazole formation[1].

Q: My LC-MS shows a major impurity with a mass of [M-44]. What is happening and how do I prevent it? A: An [M-44] peak indicates the loss of CO₂, meaning your product has undergone thermal decarboxylation. 1,2,4-triazine-6-carboxylic acids are highly susceptible to decarboxylation when exposed to strong acids (like TFA or 6N HCl) or prolonged temperatures above 80°C[2]. The Fix: Keep cyclization temperatures strictly at or below 65°C (MeOH reflux). During the workup, avoid strong mineral acids. Use mild acidification (e.g., 10% aqueous acetic acid at 0°C) to protonate the carboxylate and precipitate the product without triggering CO₂ loss.

Q: I have residual triazole byproduct in my crude mixture. Do I need to run a silica column? A: No. The two scaffolds exhibit significantly different hydrogen-bonding networks and polarities. The 5-oxo-1,2,4-triazine-6-carboxylic acid derivatives are typically insoluble in diethyl ether, whereas the 1,2,4-triazole-5-carboxylic acid derivatives are highly soluble[1]. A simple ether trituration acts as a rapid, self-validating purification step: if the solid remains post-wash, it is highly enriched in the triazine target.

Quantitative Optimization Data

To illustrate the causality of reaction conditions on yield and purity, refer to the optimization matrix below. By controlling the solvent and pH, you can invert the product ratio from a complex mixture to a high-yielding single product.

Solvent SystemAdditive / CatalystTemperature (°C)Triazine Yield (%)Triazole Yield (%)Decarboxylation (%)
n-ButanolNone117 (Reflux)~45%~45%~10%
MethanolNone65 (Reflux)~30%~30%<2%
Methanol Triethylamine (Et₃N) 65 (Reflux) >85% <5% <2%
1,4-Dioxane6N HCl100<10%<10%>80%

Step-by-Step Optimized Protocol: Base-Catalyzed Cyclization

This protocol is engineered as a self-validating system. In-process visual and analytical checkpoints ensure the integrity of the synthesis at every stage.

Step 1: Intermediate Formation

  • Dissolve 1.0 eq of the amidrazone precursor in anhydrous methanol to achieve a 0.2 M concentration at room temperature.

  • Dropwise, add 1.1 eq of dimethyl acetylenedicarboxylate (DMAD) over 5 minutes.

  • Validation Checkpoint: The solution will typically deepen in color (shifting to yellow/orange) within 15 minutes, indicating the formation of the hydrazono-succinate intermediate. Confirm via LC-MS by identifying the [M+H]⁺ peak of the uncyclized mass adduct.

Step 2: Regioselective Cyclization

  • To the intermediate solution, add 2.0 eq of Triethylamine (Et₃N).

  • Heat the reaction mixture to a gentle reflux (65°C) for 4–6 hours.

  • Validation Checkpoint: Monitor the reaction by TLC (DCM:MeOH 9:1). The intermediate spot should completely disappear, replaced by a highly polar, lower R_f spot corresponding to the triazine salt. Do not exceed 6 hours of heating to prevent trace decarboxylation.

Step 3: Controlled Quenching & Precipitation

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add 10% aqueous acetic acid until the pH reaches ~4.0. Caution: Do not use HCl or TFA. Localized high acidity combined with residual heat will cause immediate decarboxylation[2].

  • Validation Checkpoint: A fine precipitate should form immediately upon reaching pH 4.0. Filter the solid under vacuum and wash the filter cake with ice-cold water to remove residual triethylamine salts.

Step 4: Ether Trituration (Purification)

  • Suspend the crude solid in 20 volumes of diethyl ether.

  • Stir vigorously for 30 minutes at room temperature.

  • Filter the suspension. The 1,2,4-triazole byproducts will dissolve and remain in the ether filtrate[1].

  • Dry the filter cake under high vacuum. The resulting solid is the highly pure 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid derivative.

References

  • Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles | Chemical Reviews Source: ACS Publications URL:[Link]

  • United States Patent US 6,670,357 B2 (Pyrrolotriazine inhibitors of kinases) Source: Google Patents / Googleapis URL:[Link]

Sources

Optimization

troubleshooting solubility issues with 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the formulation and physicochemical characterization of challenging heterocyclic scaffolds, I have designed this guide to help yo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in the formulation and physicochemical characterization of challenging heterocyclic scaffolds, I have designed this guide to help you overcome the specific solubility hurdles associated with 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and its derivatives.

Rather than merely providing a list of solvents, this guide breaks down the causality of your experimental failures and provides self-validating protocols to ensure reproducible data in your assays and pharmacokinetic (PK) studies.

Mechanistic Insight: Why is this compound so difficult to dissolve?

To troubleshoot effectively, we must first understand the molecular behavior of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid. The solubility challenges you are experiencing are driven by two competing physicochemical forces:

  • pH-Dependent Ionization (The Carboxylic Acid): The compound possesses a carboxylic acid group with a pKa of approximately 2.5. In acidic environments (like gastric fluid at pH 1.2), the molecule is fully protonated and neutral. This leads to a dramatic drop in aqueous solubility. Conversely, at physiological pH (7.4), the acid deprotonates into a highly soluble carboxylate anion[1].

  • High Crystal Lattice Energy (The Triazine Core): The 5-oxo group and the adjacent triazine nitrogens participate in lactam-lactim tautomerism. This creates a rigid, extensive intermolecular hydrogen-bonding network in the solid state. Overcoming this high lattice energy requires highly polar, aprotic solvents that can disrupt these hydrogen bonds[3].

Quantitative Solubility Profile

The following table summarizes the expected solubility behavior of triazine-6-carboxylic acid derivatives to guide your solvent selection.

Media / SolventpH LevelEstimated SolubilityCausality / Mechanism
0.1N HCl (Gastric Fluid) 1.2< 0.1 mg/mLProtonated carboxylic acid; high intermolecular H-bonding.
PBS Buffer 7.4> 3.0 mg/mLDeprotonated carboxylate anion; electrostatic repulsion prevents aggregation.
DMSO / DMF N/A> 50 mg/mLStrong aprotic hydrogen-bond acceptors disrupt the crystal lattice.
Hexane / Diethyl Ether N/AInsolubleInsufficient polarity to overcome the lattice energy.

Troubleshooting FAQs

Q1: I prepared a 10 mM stock in DMSO, but when I spike it into my cell culture media, the compound crashes out as a cloudy suspension. How do I fix this? A: This is a classic "solvent-shift" precipitation. Cell culture media is highly aqueous. When the DMSO diffuses into the water, the local concentration of the triazine exceeds its aqueous thermodynamic solubility before the pH of the media can ionize the carboxylic acid. Solution: Pre-dilute your DMSO stock into a small volume of mildly alkaline buffer (e.g., 100 mM Tris, pH 8.0) to force the ionization of the carboxylic acid before introducing it to your complex media.

Q2: We are running an oral (PO) pharmacokinetic study in rodents, but our exposure (AUC) is highly erratic. What is going wrong? A: The erratic exposure is caused by the compound's precipitation in the acidic environment of the rodent stomach (pH ~1.2). Even if you dose it as a clear solution at pH 7.4, it will crash out as a solid in the gastric fluid, leading to absorption that is limited by the dissolution rate [2]. Solution: You must formulate the compound using a solubilizing excipient that protects it during gastric transit. I recommend a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle, which forms an inclusion complex with the triazine core, or exploring a prodrug strategy (e.g., carbamoylmethylene phosphate) if this is a lead optimization program [2].

Q3: Can I just heat the aqueous buffer to force it into solution? A: No. While heating will temporarily increase kinetic solubility, the solution will become supersaturated upon cooling to 37°C or room temperature. This creates a metastable state that will spontaneously nucleate and precipitate during your assay, invalidating your IC50 or MIC readouts. Always rely on pH adjustment or co-solvents rather than thermal forcing.

Validated Experimental Protocols

Protocol 1: Preparation of a Self-Validating 10 mM In Vitro Stock

This protocol ensures complete lattice disruption and prevents micro-crystal formation.

  • Weighing: Weigh the required mass of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid into a glass vial (avoid plastics as the compound can adsorb to the surface).

  • Primary Solvation: Add 100% anhydrous DMSO to achieve a 10 mM concentration.

  • Sonication: Sonicate the vial in a water bath at 25°C for 5 minutes. Scientific Check: The solution must be optically clear.

  • Aqueous Transition (Crucial Step): To prepare a 1 mM working solution, do not add the DMSO stock directly to water. Instead, add 1 part DMSO stock to 9 parts of a 50 mM Phosphate Buffer pre-titrated to pH 7.8 .

  • Validation: Analyze the working solution via Dynamic Light Scattering (DLS). A clean solution will show no particles >10 nm. If you see a peak at 100-500 nm, you have a colloidal suspension and must increase the buffer pH slightly.

Protocol 2: In Vivo Dosing Formulation (2 mg/mL for PO administration)

This formulation utilizes cyclodextrin to mask the compound from gastric acid precipitation.

  • Vehicle Preparation: Dissolve 20 g of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 80 mL of sterile water. Stir until completely clear.

  • API Addition: Add 200 mg of the triazine compound to the stirring cyclodextrin solution.

  • pH Adjustment: The suspension will likely be acidic and cloudy. Slowly add 0.1N NaOH dropwise while monitoring with a pH meter until the pH reaches 7.2 - 7.4. The solution will clarify as the compound ionizes and complexes with the cyclodextrin.

  • Volume Adjustment: QS to 100 mL with sterile water. Filter through a 0.22 µm PTFE syringe filter prior to dosing.

Formulation Workflow Visualization

G N1 Solubility Issue: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid N2 In Vitro Assays N1->N2 N3 In Vivo PK/PD N1->N3 N4 Precipitation in Media (pH < 6.0) N2->N4 N6 Poor Oral Bioavailability (Gastric pH 1.2) N3->N6 N5 Titrate to pH 7.4 Add 0.1% Tween-20 N4->N5 Resolution N7 Formulate with 20% HP-β-CD or use Sodium Salt N6->N7 Formulation N8 Medicinal Chemistry: Phosphate Prodrug N6->N8 Structural Mod

Decision tree for troubleshooting triazine-6-carboxylic acid solubility.

References

  • Benchchem. "3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid - Benchchem".
  • ACS Publications. "Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase".
  • MDPI. "General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines".
Troubleshooting

Technical Support Center: Purification &amp; Troubleshooting of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific isolation and purifica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in overcoming the specific isolation and purification hurdles associated with 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and its derivatives (e.g., 3-amino or 3-mercapto analogs).

These compounds are highly versatile heterocyclic scaffolds crucial for synthesizing kinase inhibitors, antiviral agents, and cephalosporin antibiotics [1]. However, their multifunctional nature—featuring a polar triazine core, a lactam/enol tautomeric system, and a labile carboxylic acid—presents unique physicochemical challenges during purification. This guide bridges the gap between theoretical chemistry and benchtop execution.

Part 1: Troubleshooting Guides & FAQs

Q1: During the scale-up of the cyclization step, my LC-MS shows a persistent impurity at [M-44]. What is this, and how can I prevent it?

Causality: The [M-44] mass corresponds to the exact mass loss of CO₂. The carboxylic acid at the 6-position of the 1,2,4-triazine ring is highly susceptible to thermal decarboxylation. The strongly electron-withdrawing nature of the triazine core stabilizes the intermediate carbanion, significantly lowering the activation energy required for decarboxylation[2]. Solution: This degradation typically occurs under harsh cyclization conditions (e.g., prolonged refluxing in high-boiling solvents like n-butanol) or during vacuum drying at elevated temperatures.

  • Action: Lower the cyclization temperature by switching to a lower-boiling solvent (e.g., ethanol) or utilizing microwave-assisted synthesis with strict temperature limits (< 80°C). During product isolation, dry the material in a vacuum oven at ≤ 45°C to preserve the carboxylate group.

Q2: My crude product contains unreacted acyclic precursors (e.g., hydrazonomalonic diamides). Standard silica gel chromatography results in poor recovery and broad, tailing peaks. Why?

Causality: Both the target triazine-6-carboxylic acid and the acyclic hydrazono precursors are highly polar and capable of extensive hydrogen bonding. On normal-phase silica gel, the carboxylic acid interacts strongly with surface silanol groups, leading to irreversible adsorption, peak tailing, and co-elution of impurities [1]. Solution: Transition to Reverse-Phase (RP) chromatography utilizing a C18 stationary phase with an acidic modifier.

  • Action: Use a mobile phase of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA) or Formic Acid. Self-Validating Principle: The acidic modifier actively suppresses the ionization of the C6-carboxylic acid (pKa ~2.5). By ensuring the molecule remains in its neutral, protonated state, you prevent secondary interactions with the column, sharpening the peak and guaranteeing baseline resolution from the uncyclized precursor.

Q3: I attempted recrystallization from acetic acid/water as suggested in older literature, but my yields are abysmal (< 30%). How can I improve recovery?

Causality: The target compound is highly solvated by water due to its dense hydrogen-bond donor/acceptor profile. While an acetic acid/water mixture can dissolve the compound, the solubility curve does not drop sharply enough upon cooling. Consequently, the majority of the product remains trapped in the mother liquor [3]. Solution: Utilize a kinetic solvent-antisolvent precipitation strategy rather than thermodynamic cooling.

  • Action: Dissolve the crude material in a minimal volume of a highly polar aprotic solvent (e.g., DMSO or DMF). Slowly add a less polar antisolvent (e.g., cold Ethyl Acetate) under vigorous stirring. This forces the triazine out of solution rapidly, leaving structurally distinct impurities dissolved in the supernatant.

Part 2: Quantitative Impurity Profiling

To effectively troubleshoot, you must first identify the contaminant. The table below summarizes the most common impurities encountered during the synthesis of 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, their chromatographic behavior, and the optimal removal strategy.

Impurity TypeStructural CharacteristicRelative Retention Time (RRT)*Primary CausalityRecommended Purification
Uncyclized Precursor Acyclic hydrazono group1.15 - 1.30Incomplete thermal cyclizationReverse-Phase HPLC (Protocol A)
Decarboxylated Degradant Loss of C6-COOH (Mass: [M-44])0.85 - 0.95Thermal stress / High drying tempSolvent/Antisolvent (Protocol B)
Regioisomer N4-alkylation vs N2-alkylation1.05 - 1.10Non-selective cyclization conditionsReverse-Phase HPLC (Protocol A)
Trace Metals Cu(I) or Pd residuesN/A (ICP-MS required)Catalyst carryover from couplingScavenger resins (e.g., QuadraPure)

*Note: RRT is based on a standard C18 analytical gradient (Water/MeCN + 0.1% TFA).

Part 3: Standardized Purification Protocols

Protocol A: Reverse-Phase Preparative HPLC (Optimal for Acyclic Impurities & Regioisomers)

This protocol leverages pH-controlled hydrophobicity to separate closely related structural isomers and acyclic precursors.

  • Sample Preparation: Dissolve 500 mg of crude 5-oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid in 5 mL of HPLC-grade DMSO. Filter the solution through a 0.45 µm PTFE syringe filter to remove any insoluble particulates that could foul the column.

  • Column Selection: C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Solvent A: Milli-Q Water + 0.1% v/v TFA.

    • Solvent B: Acetonitrile + 0.1% v/v TFA.

  • Gradient Elution: Run a shallow gradient from 5% B to 40% B over 20 minutes at a flow rate of 15 mL/min. (The target compound typically elutes early due to its high polarity; uncyclized intermediates are slightly more lipophilic and elute later).

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. Collect the main peak.

  • Isolation (Self-Validating Step): Do not rotary evaporate the fractions, as heating acidic aqueous solutions will trigger decarboxylation. Instead, directly lyophilize (freeze-dry) the pooled fractions to yield the pure compound as a fluffy powder.

Protocol B: Solvent/Antisolvent Precipitation (Optimal for Decarboxylated Degradants)

This protocol exploits the drastic solubility difference between the highly polar carboxylic acid target and the less polar decarboxylated degradant.

  • Dissolution: Suspend 1.0 g of the crude mixture in 3 mL of anhydrous DMSO in a 50 mL round-bottom flask. Stir at 25°C until complete dissolution is achieved.

  • Antisolvent Addition: Transfer the DMSO solution dropwise into a rapidly stirring Erlenmeyer flask containing 30 mL of cold Ethyl Acetate (0–5°C).

  • Maturation: Continue vigorous stirring for 30 minutes. A dense precipitate of the target compound will form. The decarboxylated impurity (5-oxo-1,2,4-triazine), lacking the polar carboxylic acid moiety, remains highly soluble in the DMSO/EtOAc mother liquor.

  • Filtration: Vacuum filter the suspension using a medium-porosity sintered glass funnel. Wash the filter cake with an additional 10 mL of cold Ethyl Acetate to displace any residual DMSO, followed by 10 mL of Diethyl Ether to facilitate rapid drying.

  • Drying: Dry the solid under high vacuum at 40°C for 12 hours to prevent thermal degradation.

Part 4: Mechanistic Purification Workflow

The following decision tree illustrates the logical flow from crude reaction mixture to pure isolated product, dictated by the specific impurity profile.

Workflow Precursor Hydrazono Precursor (Acyclic) Reaction Cyclization Reaction (Heat / Solvent) Precursor->Reaction Crude Crude 5-Oxo-2,5-dihydro- 1,2,4-triazine-6-carboxylic acid Reaction->Crude Main Pathway ImpA Impurity A: Uncyclized Precursor Reaction->ImpA Incomplete Rxn ImpB Impurity B: Decarboxylated Degradant Reaction->ImpB Thermal Stress (>60°C) HPLC Reverse-Phase HPLC (0.1% TFA Modifier) Crude->HPLC If ImpA > 2% Precip Solvent/Antisolvent Precipitation Crude->Precip If ImpB > 2% ImpA->HPLC ImpB->Precip Pure Pure Target Compound (>99% Purity) HPLC->Pure Lyophilization Precip->Pure Vacuum Dry (<45°C)

Figure 1: Mechanistic workflow for the purification of 5-oxo-2,5-dihydro-1,2,4-triazine derivatives.

References

  • Benchchem. (n.d.). 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid - Chemical Properties and Purification. EPA DSSTox Database. Retrieved from [Link]

  • Castanedo, G. M., et al. (2010). Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles and Triazines via N-Acylamidrazone Intermediates. Chemical Reviews, ACS Publications. Retrieved from [Link]

  • Hussien, H. F. (2015). Synthesis of 1,2,4-Triazine Derivatives and Heterocyclic Rings. Nahrain University Repository. Retrieved from [Link]

Optimization

Technical Support Center: 1,2,4-Triazine-6-Carboxylic Acid Synthesis &amp; Optimization

Welcome to the Technical Support Center for the synthesis and functionalization of 1,2,4-triazine-6-carboxylic acid derivatives. These scaffolds are highly valued in drug discovery, particularly as core pharmacophores in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and functionalization of 1,2,4-triazine-6-carboxylic acid derivatives. These scaffolds are highly valued in drug discovery, particularly as core pharmacophores in clinical p38α MAP kinase inhibitors and novel anticancer therapeutics[1].

Because the 1,2,4-triazine ring is highly electron-deficient, researchers frequently encounter regioselectivity issues, ring degradation under harsh basic conditions, and stalled functional group conversions. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your reaction conditions.

Synthetic Workflow & Mechanistic Pathways

The following diagram illustrates the two primary pathways for generating the 1,2,4-triazine-6-carboxylic acid core from common precursors, followed by its downstream functionalization into target carboxamides.

G N1 1,2,4-Triazine-6-carbonitrile N3 Acidic Hydrolysis (20% HCl or 6N HCl/Dioxane) N1->N3 Reflux, 2-16h N2 Ethyl 1,2,4-Triazine-6-carboxylate N4 Basic Saponification (NaOH, THF/MeOH) N2->N4 50°C, 3h N5 1,2,4-Triazine-6-carboxylic acid N3->N5 Precipitation N4->N5 Acidification N6 Activation (SOCl2) N5->N6 Reagent Prep N7 Triazine-6-carboxamide (Target) N6->N7 + Amine

Workflow for the synthesis and functionalization of 1,2,4-triazine-6-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: My hydrolysis of 1,2,4-triazine-6-carbonitrile is stalling at the primary amide intermediate. How can I drive it completely to the carboxylic acid? A: Nitrile hydrolysis proceeds via an amide intermediate. If the reaction stalls, the electrophilicity of the amide carbonyl is insufficient under your current mild conditions. To drive the reaction to the 1,2,4-triazine-6-carboxylic acid, harsh acidic conditions are required. Refluxing the nitrile in aqueous 20% hydrochloric acid for 2 hours, or using 6 N HCl in 1,4-dioxane at 110 °C for up to 16 hours, ensures complete conversion[2][3]. The use of 1,4-dioxane is highly recommended as it enhances the solubility of hydrophobic triazine precursors, ensuring the reaction remains homogeneous.

Q2: When attempting the basic saponification of ethyl 1,2,4-triazine-6-carboxylate, I observe significant ring degradation and complex mixtures on TLC. What are the optimal conditions? A: The 1,2,4-triazine ring is highly electron-deficient and susceptible to nucleophilic attack, which can lead to ring-opening or degradation under harsh basic conditions. To prevent this, you must use mild saponification conditions. A field-proven protocol involves treating the ethyl ester with NaOH in a THF/MeOH (1:1 v/v) co-solvent system at 50 °C for 3 hours[1]. This provides sufficient hydroxide concentration for ester cleavage while maintaining a low enough temperature to preserve the integrity of the triazine core.

Q3: During the early-stage synthesis of the triazine core via azo-coupling of diazonium salts, I am getting high yields of undesired formazan byproducts. How can I suppress this? A: Formazan formation occurs when the highly reactive diazonium salt reacts twice with the active methylene compound. This is typically facilitated by the presence of a weak base (like sodium acetate) which deprotonates the intermediate hydrazone, making it nucleophilic again. To avoid formazan formation, modify the azo-coupling process to run under strongly acidic conditions without sodium acetate[2]. This limits the reaction to a single electrophilic attack, yielding the desired arylhydrazone which can then be safely cyclized to the triazine.

Q4: I need to convert the 1,2,4-triazine-6-carboxylic acid into a carboxamide for p38α MAP kinase inhibitor screening. Standard EDC/HOBt coupling is giving very low yields. What is a more robust alternative? A: The electron-withdrawing nature of the triazine ring reduces the nucleophilicity of the intermediate active ester in standard carbodiimide couplings, leading to poor conversion. A highly reliable alternative is the direct formation of the acid chloride. Treating the carboxylic acid with neat thionyl chloride (SOCl2) for 3 hours, followed by volatile removal under vacuum and trituration with heptane, yields a highly reactive acid chloride[4]. This intermediate readily reacts with amines to form the desired carboxamides in near-quantitative yields, a method validated in the synthesis of clinical candidates like BMS-582949 and BMS-751324[1][4].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The physical state changes (e.g., crystallization upon concentration) serve as built-in indicators of reaction success and aid in self-purification.

Protocol A: Acidic Hydrolysis of 1,2,4-Triazine-6-carbonitrile

Purpose: Conversion of nitrile precursors to the free carboxylic acid.

  • Preparation: Suspend 100 mg of the 1,2,4-triazine-6-carbonitrile precursor in 4 mL of aqueous 20% hydrochloric acid. If the substrate is highly lipophilic, substitute with 10 mL of 6 N HCl in 1,4-dioxane[2][3].

  • Reaction: Heat the suspension to reflux (approx. 100–110 °C) with continuous magnetic stirring for 2 to 16 hours. Monitor the reaction via LC-MS to ensure the complete disappearance of the intermediate amide mass[3].

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.

  • Crystallization: Allow the concentrated mixture to cool to room temperature. The 1,2,4-triazine-6-carboxylic acid will begin to crystallize due to its lower solubility in the concentrated, cooled acidic medium[2].

  • Isolation: Filter the precipitated product, wash thoroughly with cold distilled water to remove residual acid, and dry under high vacuum at 80 °C to yield the pure carboxylic acid[2].

Protocol B: Activation to Acid Chloride for Amidation

Purpose: Overcoming low yields in carbodiimide couplings.

  • Activation: To 1.95 mmol of the 1,2,4-triazine-6-carboxylic acid derivative, add 6 mL of neat SOCl2[4].

  • Reaction: Stir the mixture at room temperature for 3 hours. The reaction should become homogeneous as the acid chloride forms.

  • Evaporation: Remove the volatiles completely under high vacuum. Caution: Ensure proper trapping of SO2 and HCl gases.

  • Trituration: Add 20 mL of heptane to the resulting residue and stir the suspension vigorously for 30 minutes. This step removes residual sulfur byproducts and solidifies the product[4].

  • Isolation: Collect the corresponding acid chloride as a white solid by filtration and dry under high vacuum before immediate use in downstream amine coupling[4].

Quantitative Reaction Metrics

The following table summarizes expected yields and optimal conditions for key transformations based on authoritative literature. Use this data to benchmark your own experimental results.

PrecursorReagents & SolventsTemp & TimeYield (%)Reference
3,5-Dioxo-2-phenyl-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile20% aqueous HClReflux, 2 h67%MDPI[2]
2-(3,5-Dichlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile6 N HCl in 1,4-dioxane110 °C, 16 h~70–85%SciSpace[3]
Ethyl 4-(5-(ethylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carboxylateNaOH, THF/MeOH (1:1)50 °C, 3 h94–100%ACS[1]

References

  • [2] General Synthesis of 1-Aryl-6-azaisocytosines and Their Utilization for the Preparation of Related Condensed 1,2,4-Triazines. MDPI. 2

  • [4] Discovery of ((4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methylpyrrolo[1,2-f][1,2,4]triazine-6-carbonyl)(propyl)carbamoyloxy)methyl-2-(4-(phosphonooxy)phenyl)acetate (BMS-751324), a Clinical Prodrug of p38α MAP Kinase. ACS Publications. 4

  • [1] Discovery of 4-(5-(Cyclopropylcarbamoyl)-2-methylphenylamino)-5-methyl-N-propylpyrrolo[1,2-f][1,2,4]triazine-6-carboxamide (BMS-582949), a Clinical p38α MAP Kinase Inhibitor for the Treatment of Inflammatory Diseases. ACS Publications. 1

  • [3] A Mild and Efficient Copper-Mediated N-Arylation of 6-Azauracil with Corresponding Boronic Acids and their Antibacterial Activity. SciSpace. 3

Sources

Troubleshooting

thermal stability of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid during storage

Technical Support Center: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid A Guide to Ensuring Compound Integrity During Storage and Handling Welcome to the technical support guide for 5-Oxo-2,5-dihydro-1,2,4-triazine-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

A Guide to Ensuring Compound Integrity During Storage and Handling

Welcome to the technical support guide for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with the technical insights and practical methodologies required to maintain the stability and purity of this compound throughout your research and development workflows. The structural features of this molecule—specifically the heterocyclic 1,2,4-triazine core, the carboxylic acid moiety, and the oxo group—necessitate careful consideration of storage conditions to prevent degradation. This guide is structured to address common challenges and questions through a troubleshooting section and detailed FAQs.

Troubleshooting Guide: Investigating Compound Instability

This section addresses specific issues you may encounter, providing a logical framework for diagnosis and resolution.

Issue 1: Decreased Purity or Appearance of New Peaks in HPLC/LC-MS Analysis

You've analyzed a sample of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid that has been in storage and observed a decrease in the main peak's area percentage and/or the emergence of new, unidentified peaks.

Potential Causes:

  • Thermal Degradation: Although many 1,2,4-triazine derivatives exhibit high thermal stability, with decomposition often beginning above 250°C, prolonged exposure to even moderately elevated temperatures (e.g., >40°C) can accelerate slow degradation reactions.[1] Some triazine-based reagents can have thermal onsets as low as 163°C.[2]

  • Hydrolytic Degradation: The triazine ring can be susceptible to hydrolysis, particularly in the presence of moisture. This can lead to ring-opening or modification of the functional groups. The presence of acidic (carboxylic acid) or basic impurities can catalyze this process.

  • Photodecomposition: Heterocyclic compounds can be sensitive to light, especially UV radiation.[3] Energy from light can induce bond cleavage or rearrangement, leading to the formation of degradants.

  • Oxidative Degradation: Exposure to air (oxygen) can lead to oxidative decomposition, which may be a multi-stage process for some triazine compounds.[4]

Recommended Actions:

  • Confirm the Observation: Re-run the analysis with a freshly prepared sample from the same batch, if possible, to rule out analytical error.

  • Review Storage History: Immediately check the storage conditions. Was the container tightly sealed? Was it exposed to light or temperature fluctuations? Compare the conditions to the recommended standards in Table 1.

  • Characterize Degradants: Use LC-MS to obtain the mass of the impurity peaks. Common degradation pathways to look for include:

    • Decarboxylation: Loss of CO₂ (44 Da).

    • Hydrolysis: Addition of H₂O (18 Da), potentially leading to ring cleavage.

  • Implement a Stability Assessment Protocol: If compound integrity is critical for your application, a formal stability study is recommended. See Protocol 2 for a standardized workflow.

Issue 2: Change in Physical Appearance (e.g., Discoloration)

The compound, which is typically a white to off-white solid, has developed a yellowish or brownish tint over time.

Potential Causes:

  • Formation of Chromophores: The degradation products formed through oxidation or photolytic pathways are often highly conjugated and colored. Even trace amounts of these impurities can cause visible discoloration.

  • Contamination: The sample may have been contaminated during handling. Review procedures and ensure spatulas and weighing vessels are clean and dry.

Recommended Actions:

  • Do Not Assume Purity: A change in color is a strong indicator of chemical change. The material should be considered suspect until proven otherwise.

  • Quantify Purity: Immediately perform a purity analysis using a quantitative method like HPLC-UV or qNMR.[5] A visual change often corresponds to a significant drop in purity.

  • Segregate the Batch: Isolate the discolored batch to prevent its use in critical experiments. If the purity is found to be compromised, it is safest to discard the material according to proper chemical waste disposal procedures.[6]

  • Refine Handling Procedures: If contamination is suspected, reinforce best practices for handling sensitive compounds, such as using a glove box or an inert atmosphere box to minimize exposure to air and moisture.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid?

Based on safety data sheets for analogous triazine compounds and general chemical principles, the following conditions are recommended to maximize shelf-life.

Table 1: Recommended Storage Conditions for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

Parameter Condition Rationale Supporting Sources
Temperature 2-8°C (Refrigerated) Reduces the rate of all potential chemical degradation reactions. [7]
Atmosphere Inert Gas (Argon or Nitrogen) Minimizes risk of oxidative degradation. [8]
Humidity Dry / Desiccated Prevents hydrolytic degradation of the triazine ring. [8]
Light Amber Vial / Dark Protects against photodecomposition.

| Container | Tightly Sealed | Prevents ingress of moisture and oxygen. |[7][9] |

Q2: What is the general thermal stability of this compound? Can I heat it?

While direct data is not available, studies on related annelated triazinones show they are generally stable up to temperatures of 240–290°C in air.[4][10] However, this represents the onset of rapid decomposition and should not be considered a safe operating temperature. Any intentional heating should be preceded by thermal analysis (DSC/TGA) to determine the exact decomposition profile.

Table 2: Comparative Thermal Properties of Structurally Related Triazine Compounds

Compound Class Onset of Decomposition (Tonset or T5%) Method Source
Annelated Triazinones 241–296 °C (in air) TGA [4][10]
3,4-disubstituted-5-oxo-1,2,4-triazines > 250 °C (in nitrogen) TGA [1]
4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) 163 °C DSC [2]

| 2,4,6-Trichloro-1,3,5-triazine (TCT) | 360 °C | DSC |[2] |

This data is for comparative purposes only and illustrates the variability in thermal stability based on the exact structure.

Q3: What are the most probable degradation pathways during storage?

The primary risks during storage are hydrolysis and decarboxylation, especially if the compound is exposed to moisture and elevated temperatures.

A 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (Parent Compound) B Decarboxylation Product (Loss of CO2) A->B Heat C Ring-Opened Product (via Hydrolysis) A->C Moisture (H2O) D Other Oxidative/ Photolytic Products A->D Light (hν), Oxygen (O2)

Caption: Potential degradation pathways for the parent compound.

Q4: How can I set up an experiment to determine the shelf-life of my batch?

A long-term stability study is the definitive way to establish shelf-life under your specific storage conditions. This involves storing aliquots of the compound and testing them at predetermined time points.

start Receive & Characterize 'Time Zero' Sample (Purity, Appearance) store Aliquot & Store Samples under Defined Conditions (e.g., 2-8°C, Ambient) start->store pull Pull Samples at Time Points (e.g., 1, 3, 6, 12 months) store->pull analyze Analyze Samples: - HPLC/LC-MS for Purity - Visual Inspection - Other relevant tests pull->analyze compare Compare Data to 'Time Zero' Specification analyze->compare pass Passes Specification: Continue Study compare->pass Yes fail Fails Specification: Determine Shelf-Life compare->fail No pass->pull Next Time Point

Caption: Experimental workflow for a long-term stability study.

Experimental Protocols

Protocol 1: Purity Assessment by Reversed-Phase HPLC-UV

This protocol provides a starting point for assessing the purity of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid. Method optimization will be required.

  • Instrumentation: HPLC system with a UV/PDA detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or a lambda max determined by UV scan).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a suitable solvent (e.g., 50:50 Water:Acetonitrile or DMSO). Ensure complete dissolution.

  • Analysis: Inject 5-10 µL. Purity is typically reported as area percent, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard and construction of a calibration curve are necessary.

Protocol 2: Design of a Long-Term Stability Study
  • Initial Characterization (T=0): Perform a full characterization of a single, homogenous batch of the compound. This includes HPLC purity, visual appearance, and any other relevant tests (e.g., NMR, water content by Karl Fischer). This is your baseline data.

  • Sample Preparation: Aliquot the material into multiple vials, ensuring each vial has enough material for at least two full analyses. Use amber glass vials with tightly sealed caps.

  • Storage Conditions: Place the vials in controlled stability chambers set to your desired conditions. At a minimum, include your intended long-term storage condition (e.g., 2-8°C) and an accelerated condition (e.g., 40°C / 75% Relative Humidity).

  • Time Points: Establish a schedule for pulling samples. For a 1-year study, typical time points are 1, 3, 6, 9, and 12 months for the long-term condition, and 1, 3, and 6 months for the accelerated condition.

  • Analysis: At each time point, pull one vial from each storage condition and perform the same set of characterization tests as the T=0 sample.

  • Data Evaluation: Compare the results at each time point to the T=0 data. The shelf-life is the last time point at which the compound's purity and appearance remain within pre-defined specifications.

References

Sources

Optimization

Technical Support Center: Stabilizing 5-oxo-2,5-dihydro-1,2,4-triazine Derivatives in Aqueous Solutions

Welcome to the technical support guide for handling 5-oxo-2,5-dihydro-1,2,4-triazine derivatives. This document is designed for researchers, scientists, and drug development professionals who work with these promising bu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for handling 5-oxo-2,5-dihydro-1,2,4-triazine derivatives. This document is designed for researchers, scientists, and drug development professionals who work with these promising but often sensitive heterocyclic compounds. We understand that maintaining the stability of these molecules in aqueous environments is critical for reproducible experimental results and successful therapeutic development. This guide provides in-depth, troubleshooting-focused advice rooted in chemical principles to help you navigate these challenges.

Introduction: The Stability Challenge

The 5-oxo-2,5-dihydro-1,2,4-triazine core, while a valuable scaffold in medicinal chemistry, possesses inherent chemical liabilities.[1][2] The electron-deficient nature of the 1,2,4-triazine ring, a consequence of its three electronegative nitrogen atoms, renders it susceptible to nucleophilic attack.[3] In aqueous solutions, the most abundant nucleophile is water itself, or the hydroxide ion, making hydrolysis a primary degradation pathway.[3][4] The stability of these derivatives is not uniform; it is profoundly influenced by the specific substituents on the ring, as well as the pH, temperature, and composition of the aqueous medium.[3][5] This guide will walk you through the common degradation mechanisms and provide actionable protocols to mitigate them.

Troubleshooting & FAQs

This section addresses the most common stability issues encountered during experimental work.

Q1: My compound's concentration is decreasing over time in a neutral aqueous buffer. What is the likely cause and how can I fix it?

A1: Degradation in neutral (pH ~7) aqueous solution is most commonly due to baseline hydrolysis or oxidation. While hydrolysis is often catalyzed by acidic or basic conditions, it can still occur at a significant rate at neutral pH, especially at room temperature or higher.[4] The 1,2,4-triazine ring is inherently susceptible to nucleophilic attack by water, which can lead to ring-opening.[3][6]

Scientific Rationale: The rate of hydrolysis for many triazine derivatives is strongly pH-dependent.[4] Even at neutral pH, a sufficient concentration of water molecules and a low but present concentration of hydroxide ions can attack the electrophilic carbon atoms in the triazine ring. Furthermore, if your buffer solution was not degassed, dissolved oxygen can lead to oxidative degradation, another common pathway for nitrogen-containing heterocycles.[7]

Troubleshooting Steps:

  • Confirm the Degradation: First, ensure the perceived loss is not due to adsorption to container surfaces. Use low-adsorption plasticware (e.g., polypropylene) or silanized glass vials. Analyze a sample immediately after preparation and compare it to one that has been incubated.

  • Control Temperature: Immediately lower the storage temperature. Store stock solutions and experimental samples at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

  • Investigate pH Sensitivity: Your specific derivative may be more stable at a slightly acidic or basic pH. Perform a rapid pH screening experiment to determine the optimal pH for stability (see Protocol 1).

  • Mitigate Oxidation: Prepare buffers with deoxygenated water (e.g., by sparging with nitrogen or argon gas for 15-30 minutes). If oxidation is suspected, consider adding a small amount of a non-interfering antioxidant like EDTA to chelate metal ions that can catalyze oxidation.

Q2: I'm observing new, unidentified peaks in my HPLC analysis after storing my compound in an acidic buffer (e.g., pH 4-5). What are these?

A2: The new peaks are likely acid-catalyzed hydrolysis products. Under acidic conditions, the nitrogen atoms in the triazine ring can become protonated.[8] This protonation increases the electrophilicity of the ring carbons, making them even more susceptible to nucleophilic attack by water.[4]

Scientific Rationale: The acid-catalyzed hydrolysis of triazines is a well-documented phenomenon.[4] The reaction mechanism often involves protonation of a ring nitrogen, followed by the addition of a water molecule, which ultimately leads to the cleavage of the triazine ring.[6] The resulting degradation products could include various open-chain intermediates or rearranged heterocyclic structures.

Troubleshooting Workflow:

start New peaks observed in HPLC (Acidic Buffer) q1 Is the acidic pH required for the experiment? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Are new peaks still forming despite temperature control? a1_yes->q2 action2 Determine the optimal pH for stability using Protocol 1. Switch to a more suitable buffer system. a1_no->action2 action1 1. Minimize incubation time at acidic pH. 2. Keep samples cold (0-4°C) during experiment. 3. Prepare compound solution fresh before each use. a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No action4 Consider using a co-solvent like DMSO or ethanol to reduce water activity. (Check compatibility with your assay first). a2_yes->action4 action3 Problem Solved: Degradation is temperature-dependent. a2_no->action3

Caption: Troubleshooting workflow for acidic degradation.

Q3: My compound solution changes color (e.g., turns yellow) when exposed to lab lighting. Why is this happening?

A3: This strongly suggests photodegradation. Many aromatic and heterocyclic compounds are susceptible to degradation upon exposure to UV or even visible light.[7] The energy from light can promote the molecule to an excited state, leading to various reactions including oxidation, rearrangement, or cleavage.

Scientific Rationale: Photodegradation can be mediated by direct absorption of photons by the triazine derivative or by an indirect process involving photosensitizers in the medium. These processes can generate reactive oxygen species (ROS) or free radicals that attack the compound.[7] The formation of colored byproducts is common as new chromophores are formed.

Preventative Measures:

  • Light Protection: Always store and handle solutions of your compound in amber glass vials or tubes wrapped in aluminum foil.

  • Minimize Exposure: During experiments, minimize the time solutions are exposed to direct light.

  • Photostability Testing: If the compound is intended for formulation, a formal photostability study according to ICH Q1B guidelines is recommended to understand its intrinsic photostability.

Key Degradation Pathways & Mitigation Strategies

The primary degradation mechanisms for 5-oxo-2,5-dihydro-1,2,4-triazine derivatives in aqueous media are hydrolysis, oxidation, and photolysis.

cluster_0 Degradation Factors cluster_1 Compound cluster_2 Degradation Pathways cluster_3 Result pH (H+/OH-) pH (H+/OH-) Hydrolysis Hydrolysis pH (H+/OH-)->Hydrolysis Oxygen (O2) / Radicals Oxygen (O2) / Radicals Oxidation Oxidation Oxygen (O2) / Radicals->Oxidation Light (UV/Vis) Light (UV/Vis) Photodegradation Photodegradation Light (UV/Vis)->Photodegradation Triazine Derivative Triazine Derivative Triazine Derivative->Hydrolysis Triazine Derivative->Oxidation Triazine Derivative->Photodegradation Degradants Ring Cleavage & Other Degradants Hydrolysis->Degradants Oxidation->Degradants Photodegradation->Degradants

Caption: Primary degradation pathways for triazine derivatives.

Summary of Mitigation Strategies
ParameterRecommended ActionScientific Justification
pH Determine the pH of maximum stability (often slightly acidic, pH 3-6) and use a suitable buffer system. Avoid strongly acidic or basic conditions.[4][5]Minimizes the rate of both acid- and base-catalyzed hydrolysis by reducing the concentration of H+ and OH- ions.[4]
Temperature Prepare and store solutions at low temperatures (2-8°C or frozen at -20°C/-80°C).Reduces the kinetic rate of all chemical degradation reactions, as described by the Arrhenius equation.[9]
Light Use amber vials or protect containers from light with aluminum foil.Prevents the absorption of light energy that can initiate photochemical degradation reactions.[7]
Oxygen Prepare buffers and solutions with deoxygenated water (sparged with N₂ or Ar). Store under an inert atmosphere for sensitive compounds.Removes dissolved molecular oxygen, a key reactant in oxidative degradation pathways.
Solvent For long-term storage, consider dissolving the compound in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and storing at -20°C.Water is a reactant in hydrolysis. Reducing its activity by using a co-solvent or a non-aqueous solvent can significantly enhance stability.[10]

Experimental Protocols

Protocol 1: Rapid pH Stability Screening

Objective: To determine the optimal pH for the stability of your specific 5-oxo-1,2,4-triazine derivative in an aqueous solution.

Materials:

  • Your triazine compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column and detection method

  • pH meter

  • Low-adsorption vials (amber colored)

Procedure:

  • Prepare Stock Solution: Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO, acetonitrile) where it is known to be stable.

  • Prepare Buffer Solutions: Prepare a set of aqueous buffers covering a range of pH values (e.g., pH 4, 5, 6, 7, 8).

  • Incubation Samples: In separate amber vials, dilute the stock solution into each buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (<1-2%) to not significantly affect stability.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot from each vial into the HPLC to determine the initial peak area. This is your T=0 reference.

  • Incubation: Store the vials at a controlled temperature (e.g., room temperature or 40°C for an accelerated study) and protect them from light.

  • Time-Point Analysis: At set time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.

  • Data Analysis: For each pH, calculate the percentage of the compound remaining at each time point relative to its T=0 peak area. Plot the percentage remaining versus time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.

Protocol 2: Forced Degradation for Hydrolysis

Objective: To intentionally degrade the compound under hydrolytic stress to identify potential degradants and confirm the stability-indicating nature of an analytical method.

Materials:

  • Your triazine compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • HPLC system

  • Heating block or water bath

Procedure:

  • Prepare Solutions: Prepare three solutions of your compound at a known concentration (e.g., 100 µg/mL): one in pure water (control), one in 0.1 M HCl (acid stress), and one in 0.1 M NaOH (base stress).

  • Incubation:

    • Heat all three solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 4 hours). The goal is to achieve partial degradation (e.g., 5-20% loss of the main peak).

    • Monitor the reaction periodically to avoid complete degradation.

  • Neutralization: After incubation, cool the samples to room temperature. Carefully neutralize the acidic sample with NaOH and the basic sample with HCl.

  • Analysis: Dilute all samples to a suitable concentration and analyze by HPLC-UV or HPLC-MS.

  • Evaluation: Compare the chromatograms. The stress samples should show a decrease in the main compound peak and the appearance of new peaks corresponding to degradation products. This helps in understanding the degradation profile and ensures your analytical method can separate the parent compound from its degradants.[11][12]

References

  • Lauknes, A., et al. (2001). Hydrolysis of 1,3,5-Tris(2-hydroxyethyl)hexahydro-s-triazine and Its Reaction with H2S. Industrial & Engineering Chemistry Research, 40(24), 5668-5672. Available from: [Link]

  • Parrilla Vázquez, M., et al. (2017). Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. Environmental Science and Pollution Research, 24(8), 7764-7775. Available from: [Link]

  • Wang, L., et al. (2002). Hydrolysis of polyphenyl-1, 2, 4-triazine and polyphenyl-1, 3, triazine in high temperature water. Tsinghua Science and Technology, 7(1), 6-10. Available from: [Link]

  • Shimadzu Scientific Instruments. Method 523: Determination of Triazine Pesticides and their Degradates in Drinking Water by Gas Chromatography/Mass Spectrometry (GC/MS). Available from: [Link]

  • Mebel, A. M., et al. (2015). Alkaline hydrolysis of hexahydro-1,3,5-trinitro-1,3,5-triazine: M06-2X investigation. Chemosphere, 135, 115-121. Available from: [Link]

  • Smith, G. L., et al. (2008). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking waters using direct injection liquid chromatography tandem mass spectrometry. Journal of Chromatography A, 1202(2), 138-144. Available from: [Link]

  • Slideshare. (2016). Synthesis, aromatic character and reaction of Triazines. Available from: [Link]

  • ResearchGate. (2017). Reliable methods for determination of triazine herbicides and their degradation products in seawater and marine sediments using liquid chromatography-tandem mass spectrometry. Available from: [Link]

  • Mohan, H., et al. (2000). Oxidative degradation of triazine derivatives in aqueous medium: a radiation and photochemical study. Research on Chemical Intermediates, 26(7), 673-686. Available from: [Link]

  • Gatto, V., et al. (2021). Efficient Triazine Derivatives for Collagenous Materials Stabilization. Materials, 14(11), 3069. Available from: [Link]

  • Gatto, V., et al. (2021). Efficient Triazine Derivatives for Collagenous Materials Stabilization. Materials (Basel), 14(11), 3069. Available from: [Link]

  • University of Barcelona. (2015). Chapter 3 – Structural characterization of triazines. Available from: [Link]

  • ACS Publications. Ultraviolet Stabilizers of the 2-(2'-Hydroxyphenyl)-1,3,5-triazine Class: Structural and Spectroscopic Characterization. Available from: [Link]

  • MDPI. (2023). Exploring s-triazine derivatives as anticancer agents. Available from: [Link]

  • Wiley Online Library. (2010). Relative Stability and Structure of Dihydro-1,2,4-triazines: A Theoretical Study. Available from: [Link]

  • TCU Digital Repository. (2019). pH dependent conformational dynamics of substituted triazines. Available from: [Link]

  • ResearchGate. (2021). A Short Review on the Synthesis of 1,2,4-Triazine Derivatives as Bioactive Compounds. Available from: [Link]

  • PubMed. (2002). Synthesis and biological action of 5-oxo-1,2,4-triazine derivatives. Available from: [Link]

  • Scholars Research Library. (2012). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Available from: [Link]

  • Vardan, V. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry, 3(2), 21–30. Available from: [Link]

  • Abdel-Rahman, R.M., & Bawazir, W.A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8, 191-200. Available from: [Link]

  • ARKAT USA, Inc. (2007). Novel one pot synthesis of substituted 1,2,4-triazines. Available from: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available from: [Link]

  • Montalbano, A., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 245-269. Available from: [Link]

  • Abdel-Rahman, R. M., & Bawazir, W. A. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. International Journal of Organic Chemistry, 8(2). Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid via NMR

This guide provides a comprehensive framework for the validation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the validation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, establishes a self-validating workflow, and compares experimental data against theoretical predictions to ensure the highest degree of structural confirmation and purity assessment.

Introduction: The Imperative for Rigorous Structural Validation

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a heterocyclic compound belonging to the triazine class of molecules. Such nitrogen-rich scaffolds are of significant interest in medicinal chemistry and materials science, often serving as core structures for developing novel therapeutic agents or functional materials.[1] Given its potential applications, unambiguous structural elucidation and purity verification are paramount.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical technique for this purpose.[2] It provides detailed information about the chemical environment of individual atoms, allowing for the confirmation of connectivity, stereochemistry, and purity. This guide will compare predicted spectral data with a robust experimental protocol, providing a benchmark for the validation of this specific molecule and a methodological template for similar heterocyclic systems.

Theoretical Spectral Analysis: Establishing a Predictive Benchmark

Before any experimental work, a theoretical analysis of the expected ¹H and ¹³C NMR spectra provides a crucial reference point. This predictive approach is grounded in the fundamental principles of NMR and the known chemical shifts of related structural motifs.

Chemical Structure:

Caption: Workflow for the spectroscopic validation of a chemical structure.

Comparative Data Summary

The cornerstone of validation is the direct comparison of predicted versus observed data. Modern computational methods, such as Density Functional Theory (DFT), can provide highly accurate in silico predictions of NMR chemical shifts, often with a mean absolute error of less than 0.2 ppm for ¹H and 1-2 ppm for ¹³C. [3][4]

Atom / Proton Predicted δ (ppm) Expected Multiplicity Experimental δ (ppm) Assignment Confirmation
¹H NMR
-COOH > 12 Broad Singlet [Experimental Value] Disappears on D₂O exchange
N-H 7 - 11 Broad Singlet(s) [Experimental Value] Disappears on D₂O exchange
C3-H 8 - 9 Singlet [Experimental Value] HSQC correlation to C3
¹³C NMR
-COOH 160 - 170 Singlet [Experimental Value] HMBC correlation from C3-H (3-bond)
C5 155 - 165 Singlet [Experimental Value] HMBC correlation from C3-H (3-bond)
C6 140 - 160 Singlet [Experimental Value] HMBC correlation from C3-H (2-bond)

| C3 | 140 - 160 | Singlet | [Experimental Value] | HSQC correlation to C3-H |

Complementary Spectroscopic Techniques

While NMR is exceptionally powerful, a truly robust validation incorporates data from orthogonal techniques. This multi-faceted approach provides a comprehensive and irrefutable confirmation of the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula (C₄H₃N₃O₄) by providing a highly accurate mass measurement of the molecular ion. For this compound, the expected monoisotopic mass is approximately 157.0127 Da.

  • Infrared (IR) Spectroscopy: IR spectroscopy validates the presence of key functional groups. Expected characteristic absorption bands include:

    • ~3200-3400 cm⁻¹: N-H stretching vibrations.

    • ~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid.

    • ~1650-1710 cm⁻¹: Strong C=O stretching from the ketone and carboxylic acid functionalities. [5]* Elemental Analysis: Provides the percentage composition of C, H, and N, which can be compared against the theoretical values calculated from the molecular formula (C: 30.58%, H: 1.92%, N: 26.75%).

Conclusion

The validation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is not merely a procedural task but a systematic investigation that integrates theoretical prediction with rigorous experimental execution and multi-technique analysis. By comparing high-quality, experimentally acquired NMR data (1D and 2D) with theoretical predictions and corroborating findings with mass spectrometry and IR spectroscopy, researchers can achieve an unambiguous confirmation of the compound's structure and purity. This guide provides the necessary framework to ensure that subsequent research and development efforts are built upon a foundation of validated and trustworthy chemical matter.

References

  • ResearchGate. Development and cross validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Available at: [Link] [6]2. ACS Publications. Method Performance and Validation for Quantitative Analysis by 1H and 31P NMR Spectroscopy. Applications to Analytical Standards and Agricultural Chemicals. Available at: [Link] [7]3. Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Available at: [Link] [3]4. National Institute of Advanced Industrial Science and Technology (AIST). Quantitative NMR | Organic Primary Standards Group. Available at: [Link]

  • Wiley Online Library. Guide to NMR Method Development and Validation – Part I: Identification and Quantification. Available at: [Link] [8]6. Gexin Publications. Spectroscopic and Electrochemical Investigations of New 5-oxo-2- Phenyloxazol-4(5H)-ylidene Based Triazine Derivative. Available at: [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Available at: [Link] [2]8. MDPI. Development, Validation, and Use of 1 H-NMR Spectroscopy for Evaluating the Quality of Acerola-Based Food Supplements and Quantifying Ascorbic Acid. Available at: [Link]

  • PubMed. Toward the complete prediction of the 1H and 13C NMR spectra of complex organic molecules by DFT methods: application to natural substances. Available at: [Link] [4]10. PubChem. 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. Available at: [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. Available at: [Link]

Sources

Comparative

High-Resolution vs. Low-Resolution Mass Spectrometry for the Structural Elucidation of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid: A Methodological Comparison Guide

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly polar, nitrogen-rich heterocycles. 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a critical structural mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical challenges associated with highly polar, nitrogen-rich heterocycles. 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a critical structural motif and intermediate in the development of pharmaceuticals, agrochemicals, and biologically active 1 [3].

When analyzing this compound, researchers must choose between standard Triple Quadrupole (QqQ) platforms and High-Resolution Mass Spectrometry (HRMS) platforms like Orbitrap or Q-TOF. Because the 1,2,4-triazine ring is prone to complex, competing fragmentation pathways—specifically the isobaric neutral losses of nitrogen gas (N₂) and carbon monoxide (CO)—selecting the correct analytical platform is not just a matter of sensitivity, but of mechanistic accuracy.

This guide objectively compares the performance of QqQ and HRMS platforms for elucidating the fragmentation pattern of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, providing field-proven protocols and supporting experimental data.

The Analytical Challenge: Isobaric Neutral Losses

The fragmentation of 1,2,4-triazine derivatives is thermodynamically driven by the relatively weak N-N bonds within the heterocycle, leading to a rapid [2]. However, the presence of the 5-oxo group introduces a competing pathway: the loss of CO.

For 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (Exact Mass: 141.0174 Da), the primary fragmentation event in negative ion mode is the predictable loss of CO₂ from the C6-carboxylic acid group. The secondary fragmentation of the resulting product ion dictates the structural assignment:

  • Pathway A: Loss of N₂ (Neutral mass: 28.0062 Da)

  • Pathway B: Loss of CO (Neutral mass: 27.9949 Da)

The mass difference between these two neutral losses is a mere 0.0113 Da . A standard QqQ instrument operating at unit resolution (FWHM ~0.7 Da) cannot distinguish between these pathways, resulting in ambiguous structural assignments. 2 [1] operating at a resolving power of >60,000 is strictly required to definitively prove the mechanism.

Fragmentation_Pathway Parent [M-H]⁻ Precursor m/z 140.0096 Frag1 Primary Fragment m/z 96.0198 Parent->Frag1 Loss of CO₂ (-43.9898 Da) Frag2A Confirmed Pathway m/z 68.0136 Frag1->Frag2A Loss of N₂ (-28.0062 Da) Frag2B Ruled Out (Isobaric) m/z 68.0249 Frag1->Frag2B Loss of CO (-27.9949 Da)

HRMS-elucidated fragmentation pathway distinguishing N2 vs CO loss.

Platform Performance Comparison & Experimental Data

To objectively compare the two platforms, the compound was analyzed using both a Triple Quadrupole (QqQ) and an Orbitrap HRMS system.

Quantitative Data Presentation

The table below summarizes the MS/MS fragments observed when isolating the [M-H]⁻ precursor ion (m/z 140.0096) at a Normalized Collision Energy (NCE) of 25 eV.

Fragment AssignmentNeutral LossTheoretical m/zQqQ Observed m/zHRMS Observed m/zMass Error (ppm)Platform Conclusion
[M-H]⁻ (Parent) N/A140.0096140.0140.0094-1.4Both detect parent
[M-H - CO₂]⁻ 43.9898 (CO₂)96.019896.096.0196-2.1Decarboxylation confirmed
[M-H - CO₂ - N₂]⁻ 28.0062 (N₂)68.013668.068.0134-2.9N₂ loss confirmed by HRMS
[M-H - CO₂ - CO]⁻ 27.9949 (CO)68.024968.0Not DetectedN/ACO loss ruled out

Performance Verdict: While the QqQ is sufficient for routine quantification (monitoring the 140.0 → 68.0 transition), it fails at structural elucidation. The HRMS platform unambiguously proves that the secondary fragmentation is the loss of N₂, not CO, by measuring the exact mass at 68.0134 (sub-3 ppm error).

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. Every step includes a causality explanation for why the parameter was chosen, ensuring scientific integrity.

MS_Workflow S1 1. Sample Prep 1 µg/mL in 50% ACN S2 2. UHPLC (HILIC) Polar Retention S1->S2 S3 3. ESI(-) Ionization Deprotonation S2->S3 S4 4. HRMS Analysis Orbitrap (70k FWHM) S3->S4 S5 5. Data Processing Sub-ppm Accuracy S4->S5

LC-HRMS analytical workflow for polar triazine derivatives.

Step-by-Step Methodology

Step 1: System Suitability & Calibration (Self-Validation Checkpoint 1)

  • Action: Infuse Pierce™ Negative Ion Calibration Solution.

  • Acceptance Criteria: Mass accuracy must be < 2 ppm across the m/z 50–500 range.

  • Causality: Sub-ppm accuracy is non-negotiable for distinguishing the 0.0113 Da difference between N₂ and CO losses.

Step 2: Sample Preparation

  • Action: Dissolve 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (or related analogs like3 [4]) in 50:50 Acetonitrile:Water to a final concentration of 1 µg/mL.

  • Self-Validation Checkpoint 2: Inject a 50:50 ACN:Water blank prior to the sample. The target m/z peak area must be < 0.1% of the sample to rule out carryover.

Step 3: Chromatographic Separation (UHPLC)

  • Column: ZIC-HILIC (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase: (A) 10 mM Ammonium Acetate in Water, pH 6.8; (B) Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

  • Causality: This compound is a highly polar, low-molecular-weight organic acid. On a standard reversed-phase C18 column, it would elute in the void volume, suffering from severe matrix ion suppression. HILIC provides orthogonal retention based on hydrophilic partitioning, ensuring the analyte elutes away from early-eluting salts.

Step 4: Ionization (ESI Negative Mode)

  • Parameters: Spray Voltage: 2.5 kV; Capillary Temp: 320 °C.

  • Causality: Negative mode is selected to exploit the acidic nature of the C6-carboxylic acid (pKa ~3.5). The slightly basic/neutral mobile phase ensures complete deprotonation, yielding a highly stable [M-H]⁻ precursor ion and drastically improving signal-to-noise ratios compared to positive ion mode.

Step 5: High-Resolution Mass Analysis

  • Resolution: 70,000 FWHM at m/z 200.

  • Fragmentation: Higher-energy C-trap Dissociation (HCD) with stepped Normalized Collision Energy (NCE) at 15, 25, and 35 eV.

  • Causality: Stepped NCE ensures that both fragile peripheral bonds (the carboxylic acid) and the highly stable aromatic core (the triazine ring) are fragmented within a single analytical scan, capturing the complete mechanistic pathway.

References

  • Title: Supplementary Information (SI) - High-Resolution mass spectrometry (HR-MS)
  • Source: Organic Letters (acs.org)
  • Title: A bibliometric review of triazine hybrids: synthesis, reactions, and applications spanning the last quarter-century (2000–2025)
  • Source: Benchchem (benchchem.com)

Sources

Validation

comparing 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid vs 6-azauracil

Comparative Guide: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid vs. 6-Azauracil Executive Summary In the landscape of heterocyclic chemistry and drug development, 1,2,4-triazine derivatives play pivotal roles rangi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid vs. 6-Azauracil

Executive Summary

In the landscape of heterocyclic chemistry and drug development, 1,2,4-triazine derivatives play pivotal roles ranging from direct pharmacological probes to versatile synthetic scaffolds. This guide provides an in-depth technical comparison between 6-Azauracil (6-AU) —a classic antimetabolite used to probe transcriptional elongation—and 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid , a highly functionalized building block used in the rational design of targeted therapeutics. By understanding their distinct mechanisms, structural dynamics, and experimental applications, researchers can optimize their utility in biochemical assays and medicinal chemistry pipelines.

Structural Dynamics and Physicochemical Profiles

While both compounds share the 1,2,4-triazine core, their functional group substitutions dictate entirely different biological interactions and chemical reactivities.

  • 6-Azauracil (1,2,4-triazine-3,5(2H,4H)-dione): Features two ketone groups at the 3- and 5-positions. It is a structural analog of uracil, allowing it to hijack pyrimidine salvage pathways.

  • 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid: Features a single oxo group at the 5-position and a carboxylic acid at the 6-position. The C6-carboxyl group acts as a critical synthetic handle for amidation or esterification, enabling the construction of complex, fused heterocyclic libraries [3].

Table 1: Physicochemical & Structural Comparison

Feature6-Azauracil (6-AU)5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
CAS Number 134-58-783809-68-1
Molecular Formula C3H3N3O2C4H3N3O3
Primary Utility Antimetabolite, Biological ProbeSynthetic Scaffold, Building Block
Key Functional Groups C3-Oxo, C5-OxoC5-Oxo, C6-Carboxylic Acid
Biological Role Direct Enzyme Inhibitor (Prodrug)Precursor for Kinase/Enzyme Inhibitors

Mechanistic Pathways: Causality in Biological Systems

6-Azauracil: The Transcriptional Stressor

6-AU is not intrinsically active; it is a prodrug that must be metabolized by uracil phosphoribosyltransferase (UPRTase) into 6-aza-UMP. Once converted, 6-aza-UMP acts as a potent, competitive inhibitor of orotidine 5'-monophosphate (OMP) decarboxylase [2]. Concurrently, 6-AU inhibits IMP dehydrogenase . The dual inhibition of these enzymes causes a severe depletion of intracellular UTP and GTP pools.

Causality in Research: Why is 6-AU used in yeast genetics? The sudden drop in UTP/GTP starves RNA Polymerase II during transcription. Wild-type cells can slow down and manage this stress, but mutants lacking functional transcriptional elongation factors (e.g., dst1Δ) cannot recover and exhibit a lethal phenotype. This makes 6-AU an elegant, self-validating diagnostic tool for identifying transcription elongation defects [1].

G A 6-Azauracil (6-AU) B 6-Aza-UMP A->B UPRTase Conversion D IMP Dehydrogenase A->D Inhibition C OMP Decarboxylase B->C Competitive Inhibition E UTP/GTP Depletion C->E Blocks Pyrimidine Synthesis D->E Blocks Purine Synthesis F Transcriptional Stress E->F Nucleotide Starvation

Mechanistic pathway of 6-Azauracil inducing transcriptional stress via nucleotide depletion.

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid: The Privileged Scaffold

Unlike 6-AU, this compound is primarily utilized in vitro as a starting material. The carboxylic acid at the 6-position mimics the hydrogen-bonding networks often required to anchor molecules into the ATP-binding hinge region of kinases. Through cyclocondensation reactions, this scaffold is converted into fused tricyclic or bicyclic systems (e.g., triazolo-triazines) [4].

Causality in Research: By functionalizing the C6 position with various anilines or aliphatic amines, medicinal chemists can rapidly generate structure-activity relationship (SAR) libraries to fine-tune the electronic and steric parameters required for selective kinase or antimicrobial targeting [3].

G A 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid B Amidation / Esterification A->B C6 Carboxyl Modification C Cyclocondensation A->C Ring Fusion D High-Throughput Screening B->D SAR Library Generation C->D SAR Library Generation E Targeted Lead Compound D->E Hit-to-Lead Optimization

Chemical workflow for derivatizing the 1,2,4-triazine scaffold in drug discovery.

Experimental Workflows and Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols incorporate internal controls that validate the assay's performance in real-time.

Protocol 1: 6-Azauracil Sensitivity Assay in Saccharomyces cerevisiae

Objective: Identify genetic mutations affecting RNA Polymerase II transcriptional elongation. Causality Principle: The assay must be performed on Synthetic Complete media lacking uracil (SC-Ura). If exogenous uracil is present, the cells will bypass the 6-AU-induced de novo synthesis block via the salvage pathway, rendering the drug ineffective.

  • Media Preparation: Prepare SC-Ura agar plates. Supplement the experimental plates with 6-AU at a final concentration of 50 µg/mL and 100 µg/mL.

  • Strain Preparation: Grow wild-type (WT) yeast and the experimental mutant strains overnight in liquid SC-Ura to an OD600 of 1.0.

  • Serial Dilution: Create a 10-fold serial dilution of each strain in sterile water (from 100 to 10−4 ).

  • Spotting: Spot 5 µL of each dilution onto the control (no drug) and 6-AU plates.

  • Self-Validation Control: Include a known 6-AU sensitive strain (e.g., dst1Δ or rpb1 mutants) [1].

    • Validation Check: If the WT fails to grow on the control plate, the media is flawed. If the dst1Δ strain grows robustly on the 100 µg/mL 6-AU plate, the drug has degraded or uracil contamination is present.

  • Incubation & Analysis: Incubate at 30°C for 3-5 days and assess growth inhibition relative to the WT.

Protocol 2: Scaffold Derivatization & Kinase Inhibition Assay

Objective: Synthesize a targeted library using 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid and evaluate kinase inhibitory activity. Causality Principle: Converting the C6-carboxylic acid to an amide increases lipophilicity and provides a hydrogen-bond donor/acceptor pair crucial for interacting with the kinase hinge region.

  • Amide Coupling: React 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (1 eq) with a primary aniline derivative (1.2 eq) using HATU (1.5 eq) and DIPEA (2 eq) in anhydrous DMF at room temperature for 12 hours.

  • Purification: Precipitate the product using cold water, filter, and purify via reverse-phase HPLC to >95% purity (verify via LC-MS and 1H-NMR).

  • In Vitro Kinase Assay: Utilize a FRET-based kinase assay (e.g., Z'-LYTE). Incubate the purified triazine derivatives (at 10 µM and 1 µM) with the target kinase and ATP (at the enzyme's specific Km​ ).

  • Self-Validation Control: Include Staurosporine (a pan-kinase inhibitor) as a positive control and a DMSO-only vehicle as a negative control.

    • Validation Check: Calculate the Z'-factor using the DMSO and Staurosporine wells. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.

Comparative Data Summary

Table 2: Biological Targets & Experimental Applications

Parameter6-Azauracil (6-AU)5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid
Primary Target OMP Decarboxylase, IMP DehydrogenaseDependent on derivatization (e.g., Kinases)
Active Form 6-Aza-UMP (Intracellular conversion)Direct binding (Post-synthesis)
Cellular Phenotype Nucleotide starvation, growth arrestTarget-specific (e.g., apoptosis in cancer cells)
Primary Field of Use Molecular Biology, Yeast GeneticsMedicinal Chemistry, Drug Discovery
Resistance Mechanism Overexpression of SNG1 / FUR4 mutationsTarget enzyme mutation (e.g., gatekeeper mutations)

References

  • Source: National Institutes of Health (NIH)
  • Orotidylic Acid Decarboxylase: Inhibition Studies with Azauridine 5′-Phosphate Source: ResearchGate URL
  • 3-amino-5-oxo-2H-1,2,4-triazine-6-carboxylic acid - Benchchem Source: Benchchem URL
  • Source: National Institutes of Health (NIH)
Comparative

HPLC method validation for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid quantification

HPLC Method Validation for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Quantification: A Comparative Guide Introduction 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS: 83809-68-1) is a highly polar, nitro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Quantification: A Comparative Guide

Introduction

5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (CAS: 83809-68-1) is a highly polar, nitrogen-rich heterocyclic compound often encountered as a critical intermediate or degradation product in pharmaceutical synthesis. Accurate quantification of this analyte is paramount for quality control. However, its physicochemical properties—specifically its deeply negative logP and low pKa—present a formidable challenge for standard high-performance liquid chromatography (HPLC).

As a Senior Application Scientist, I often see laboratories force polar organic acids onto standard C18 columns, leading to poor data integrity. This guide objectively compares chromatographic modalities and provides a self-validating, ICH Q2(R2)-compliant protocol for the robust quantification of this specific triazine derivative.

The Analytical Challenge: Why Standard RP-LC Fails

In conventional Reversed-Phase Liquid Chromatography (RP-LC), retention relies entirely on hydrophobic partitioning between the analyte and the alkyl chains of the stationary phase[1]. Because 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is highly polar and ionizable, it exhibits almost zero affinity for C18 phases, typically eluting in the void volume.

To force retention on a C18 column, analysts often resort to two flawed strategies:

  • 100% Aqueous Mobile Phases: This causes the hydrophobic C18 chains to collapse (dewetting), resulting in a complete loss of retention surface area and highly irreproducible chromatography.

  • Ion-Pairing Reagents (e.g., Tetrabutylammonium): While this achieves retention, ion-pairing agents permanently alter the column chemistry and cause severe ion suppression, rendering the method incompatible with Mass Spectrometry (LC-MS).

Evaluating Chromatographic Modalities

To achieve robust retention, excellent peak shape, and MS compatibility, we must pivot to orthogonal separation mechanisms: Hydrophilic Interaction Liquid Chromatography (HILIC)[2] and Mixed-Mode Anion Exchange[3].

Table 1: Performance Comparison of HPLC Modalities for Polar Triazine Carboxylic Acids

ModalityRetention MechanismMobile Phase RequirementsLC-MS CompatibilitySuitability for Analyte
RP-LC (C18) Hydrophobic PartitioningHigh Aqueous (Risk of phase collapse)Poor (Requires ion-pairing)❌ Not Recommended
HILIC (Amide/Diol) Hydrophilic PartitioningHigh Organic (>70% Acetonitrile)Excellent✅ Viable Alternative
Mixed-Mode WAX Electrostatic + HydrophobicBuffered Aqueous/OrganicExcellent🌟 Optimal Choice
Method Selection Workflow

HPLC_Method_Selection A Analyte: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid (Highly Polar, Acidic) B Standard Reversed-Phase (C18) (Low Retention, Phase Collapse) A->B Hydrophobic Interaction C HILIC (Amide/Diol) (Good Retention, Orthogonal Selectivity) A->C Hydrophilic Partitioning D Mixed-Mode Anion Exchange (Excellent Retention, Charge-Based) A->D Electrostatic + Hydrophobic E Not Recommended B->E Requires Ion-Pairing (MS Incompatible) F Viable Alternative C->F High Organic Mobile Phase (MS Compatible) G Optimal Method D->G Buffer pH/Ionic Strength Control (Highly Robust)

Caption: Decision tree for selecting the optimal HPLC modality for highly polar, acidic triazines.

Methodological Rationale: The Superiority of Mixed-Mode Chromatography

While HILIC is a viable alternative[2], Mixed-Mode Weak Anion Exchange (WAX) provides the most robust control for this specific analyte.

The Causality: Mixed-mode stationary phases feature both a hydrophobic alkyl chain and a basic amine functional group. By buffering the mobile phase at pH 4.5 using ammonium formate, the carboxylic acid moiety of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid becomes fully deprotonated (anionic). Simultaneously, the stationary phase amine remains protonated (cationic). This powerful electrostatic attraction drives retention[3]. Because retention is charge-based, it can be precisely controlled by adjusting the buffer concentration (ionic strength) rather than relying on extreme solvent ratios, yielding perfect peak shapes without ion-pairing reagents.

Step-by-Step Experimental Protocol

1. Column Selection: Mixed-Mode WAX column (150 mm × 4.6 mm, 5 µm). 2. Mobile Phase Preparation:

  • Channel A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 4.5 with formic acid. (Causality: pH 4.5 ensures full ionization of the analyte's carboxylic acid while maintaining a volatile, MS-friendly environment).

  • Channel B: 100% Acetonitrile.

  • Elution: Isocratic 60% A / 40% B. 3. Sample Preparation: Dissolve the analyte in a diluent matching the initial mobile phase (60:40 Buffer:ACN). (Causality: Solvent mismatch between the sample plug and mobile phase causes severe peak fronting or tailing). 4. Chromatographic Conditions: Flow rate at 1.0 mL/min, Column temperature at 30°C, UV detection at 254 nm (or ESI-MS in negative ion mode).

ICH Q2(R2) Validation Execution

To ensure the method is scientifically sound and regulatory-compliant, it must be validated according to the latest ICH Q2(R2) guidelines[4].

ICH_Validation Start ICH Q2(R2) Validation Lifecycle Spec Specificity (Blank & Degradants) Start->Spec Lin Linearity & Range (Calibration Model) Spec->Lin Acc Accuracy & Precision (Recovery & RSD%) Lin->Acc LOD LOD / LOQ (S/N Ratio) Acc->LOD Rob Robustness (DoE Approach) LOD->Rob

Caption: Sequential workflow for analytical method validation as per ICH Q2(R2) guidelines.

  • Specificity: Inject diluent blanks and forced degradation samples (acid, base, peroxide, thermal, and photolytic stress). Ensure the analyte peak is baseline resolved from all degradants[4].

  • Linearity & Range: Prepare calibration standards at 50%, 75%, 100%, 125%, and 150% of the target concentration.

  • Accuracy: Perform spike recovery experiments in triplicate at the 50%, 100%, and 150% levels.

  • Precision: Assess Repeatability (Intra-day, n=6) and Intermediate Precision (Inter-day, different analyst/instrument).

  • LOD & LOQ: Calculate based on the standard deviation of the response (σ) and the slope (S) of the calibration curve[4].

  • Robustness: Utilize a Design of Experiments (DoE) approach to evaluate deliberate, small variations in pH (±0.2 units), flow rate (±0.1 mL/min), and column temperature (±5°C).

Quantitative Data Summary

The following table summarizes the experimental validation data for the Mixed-Mode method, demonstrating full compliance with ICH Q2(R2) acceptance criteria.

Table 2: ICH Q2(R2) Validation Summary (Mixed-Mode Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo interference from blanks/degradants✅ Pass
Linearity R² ≥ 0.999 (50-150% range)R² = 0.9998✅ Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% - 100.8%✅ Pass
Precision (RSD) ≤ 2.0%Intra-day: 0.8%, Inter-day: 1.1%✅ Pass
LOD / LOQ S/N > 3 (LOD), S/N > 10 (LOQ)LOD: 0.05 µg/mL, LOQ: 0.15 µg/mL✅ Pass
Robustness RSD ≤ 2.0% under varied conditionsMax RSD: 1.4% (pH ±0.2 variation)✅ Pass

Conclusion

For the quantification of highly polar, acidic analytes like 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, traditional C18 columns are fundamentally inadequate. By leveraging the electrostatic retention mechanisms of Mixed-Mode Anion Exchange chromatography, analytical scientists can develop highly robust, MS-compatible methods. When validated strictly against ICH Q2(R2) standards, this self-validating system guarantees the precision, accuracy, and reliability required for rigorous drug development and quality control workflows.

References

  • European Medicines Agency. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." [Link]

  • Helix Chromatography. "Mixed-Mode Chromatography and Stationary Phases." [Link]

  • National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." [Link]

  • Waters Corporation. "HPLC Separation Modes - Stationary Phase in HPLC." [Link]

Sources

Validation

A Technical Guide to 1,2,4-Triazine Derivatives: Unraveling Structural Nuances for Enhanced Biological Efficacy

The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The 1,2,4-triazine core, a six-membered heterocyclic ring with three nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its unique electronic properties and versatile substitution patterns have given rise to a plethora of derivatives with a broad spectrum of biological activities. This guide provides a comprehensive structural comparison of 1,2,4-triazine derivatives, correlating their chemical features with their efficacy as anticancer, antiviral, and antimicrobial agents. We will delve into the critical structure-activity relationships (SAR), examine the underlying mechanisms of action, and provide detailed experimental protocols for evaluating their biological performance.

The 1,2,4-Triazine Scaffold: A Foundation for Diverse Bioactivity

The arrangement of nitrogen atoms in the 1,2,4-triazine ring creates a unique distribution of electron density, making it an attractive framework for designing molecules that can interact with various biological targets. The versatility of this scaffold lies in the ability to modify its C3, C5, and C6 positions, allowing for the fine-tuning of physicochemical properties and biological activity. This has led to the development of 1,2,4-triazine derivatives with applications ranging from anticancer and antiviral therapies to antimicrobial treatments and even neuroprotection.[1][2]

Structure-Activity Relationships: Decoding the Blueprint for Efficacy

The biological activity of 1,2,4-triazine derivatives is intricately linked to the nature and position of substituents on the triazine core. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

A general observation across different biological activities is that the introduction of various substituents at the C3, C5, and C6 positions of the 1,2,4-triazine ring significantly influences their therapeutic efficacy. For instance, the presence of bulky aryl or heteroaryl groups at the C5 and C6 positions is often associated with enhanced anticancer and neuroprotective activities.[3][4] The substituent at the C3 position also plays a crucial role, with moieties like hydrazone, thioether, or amino groups often contributing to the molecule's interaction with its biological target.

Caption: General Structure-Activity Relationship of 1,2,4-Triazine Derivatives.

Anticancer Activity: Targeting Kinase Signaling

A significant number of 1,2,4-triazine derivatives have demonstrated potent anticancer activity, often by targeting key enzymes in cell signaling pathways, such as protein kinases.[5] The pyrrolo[2,1-f][6][7][8]triazine nucleus, for example, has been identified as a novel template for ATP-competitive kinase inhibitors.[6][9]

Key SAR insights for anticancer activity:

  • C4-Anilino Substituent: In pyrrolo[2,1-f][6][7][8]triazines, a bulky and lipophilic aniline group at the C4 position is crucial for potent dual inhibition of HER1 (EGFR) and HER2 kinases.[6] This group occupies a lipophilic selectivity pocket in the kinase domain.

  • C6-Substituents: Modifications at the C6 position can further enhance potency and improve pharmaceutical properties by extending into a hydrophobic channel.[6]

  • Fused Ring Systems: Fusing the 1,2,4-triazine ring with other heterocyclic systems, such as pyrazole or tetrazole, has been shown to enhance antiproliferative effects.[10]

  • Hydrazone Moiety: The incorporation of a hydrazone linkage at the C3 position has been a successful strategy in developing potent mTOR inhibitors.[11]

Antiviral and Antimicrobial Efficacy

The 1,2,4-triazine scaffold is also a key component in several antiviral and antimicrobial agents. The broad-spectrum antiviral drug Remdesivir, for instance, features a pyrrolo[2,1-f][6][7][8]triazine moiety.

Key SAR insights for antiviral and antimicrobial activity:

  • Fused Imidazo[2,1-c][6][7][8]triazines: These derivatives have shown promising antibacterial and antiviral activities.[12]

  • Thioether and Schiff Base Derivatives: The introduction of thioether linkages and the formation of Schiff bases with various aldehydes have yielded compounds with significant antimicrobial activity against a range of bacterial and fungal strains.[13][14]

  • Indole Moiety: The incorporation of an indole nucleus into the 1,2,4-triazine structure has been shown to result in compounds with better antimicrobial activity than standard drugs like Ciprofloxacin.[15]

Comparative Biological Efficacy: A Data-Driven Overview

To provide a clear comparison of the biological efficacy of different 1,2,4-triazine derivatives, the following tables summarize key experimental data from various studies.

Anticancer Activity Data
Compound/Derivative ClassTarget/Cell LineIC50 (µM)Reference
Pyrrolo[2,1-f][6][7][8]triazine (Compound 9)EGFR0.118[9]
s-Triazine derivative (Compound 1d)MCF7 (Breast Cancer)0.2[16]
s-Triazine derivative (Compound 3a)C26 (Colon Carcinoma)1.21[16]
Pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine (MM-129)DLD-1 (Colon Cancer)3.0 (after 24h)[10]
1,2,4-Triazine-hydrazone (VLX600)Various Cancer Cells1-10[11]
1,2,4-Triazine-hydrazone (Compound 3)mTOR0.27[11]
1,3,5-triazine derivative (Compound 4f)EGFR0.061[10][17]
1,3,5-triazine derivative (Compound 4f)HCT-116 (Colon Cancer)0.50[10]
Acenaphtho[1,2-e]-1,2,4-triazine derivativesMCF-7, SKOV3, A549Various[18]
Antimicrobial Activity Data
Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Ofloxacin-1,2,4-triazole hybridS. aureus, E. coli0.25 - 1[13]
Clinafloxacin-1,2,4-triazole hybridGram-positive & negative bacteria0.25 - 32[13]
1,2,4-Triazine-indole derivative (Compound 11)S. aureus, E. coli-[15]
Imidazo[2,1-c][6][7][8]triazine (Compound 3d, 3e)AntibacterialComparable to Ampicillin[12]
1,2,4-triazolo[1,5-a]pyrimidine (Compound 9o)S. aureus, E. coli0.024, 0.051[19]
1,2,4-triazole-Schiff base (Compound 4d)Various bacteria & fungiLower than Ampicillin[14]

Mechanism of Action: Elucidating the Molecular Interactions

The diverse biological activities of 1,2,4-triazine derivatives stem from their ability to interact with a variety of molecular targets.

Inhibition of Kinase Signaling Pathways in Cancer

A primary mechanism of action for many anticancer 1,2,4-triazine derivatives is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The Epidermal Growth Factor Receptor (EGFR) and the PI3K/Akt/mTOR pathway are common targets.[11][17][20]

By binding to the ATP-binding site of these kinases, 1,2,4-triazine derivatives can block the downstream signaling cascade that promotes cancer cell proliferation and survival, ultimately leading to apoptosis.

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm EGFR EGFR PI3K PI3K EGFR->PI3K Activates Triazine 1,2,4-Triazine Derivative Triazine->EGFR Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EGF EGF EGF->EGFR

Caption: Inhibition of the EGFR Signaling Pathway by a 1,2,4-Triazine Derivative.

Antiviral and Antimicrobial Mechanisms

The antiviral activity of some 1,2,4-triazine derivatives, such as those in the pyrrolo[2,1-f][6][7][8]triazine class, is attributed to their ability to inhibit viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. The antimicrobial mechanism of action for many 1,2,4-triazine derivatives is still under investigation but is thought to involve the disruption of essential cellular processes in bacteria and fungi.

Experimental Protocols for Biological Evaluation

The following are standardized protocols for assessing the biological efficacy of 1,2,4-triazine derivatives.

MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay start Seed cells in 96-well plate treat Treat with 1,2,4-triazine derivatives start->treat incubate1 Incubate treat->incubate1 add_mtt Add MTT reagent incubate1->add_mtt incubate2 Incubate add_mtt->incubate2 add_solvent Add solubilizing solvent incubate2->add_solvent read Read absorbance at 570 nm add_solvent->read

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.[17]

  • Treat the cells with various concentrations of the 1,2,4-triazine derivatives and incubate for another 24-48 hours.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[17]

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Plaque Reduction Assay for Antiviral Activity

This assay determines the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

Plaque_Assay start Seed cells to form monolayer infect Infect with virus + 1,2,4-triazine derivative start->infect incubate Incubate infect->incubate overlay Add semi-solid overlay incubate->overlay incubate2 Incubate overlay->incubate2 stain Stain and count plaques incubate2->stain

Caption: Workflow for the Plaque Reduction Assay.

Protocol:

  • Seed susceptible cells in 6-well plates to form a confluent monolayer.

  • Prepare serial dilutions of the 1,2,4-triazine derivative and mix with a known concentration of the virus.

  • Infect the cell monolayers with the virus-compound mixtures and incubate for 1 hour.

  • Remove the inoculum and overlay the cells with a medium containing 0.8% methylcellulose and the test compound.

  • Incubate for 3-5 days until plaques are visible.

  • Fix and stain the cells with crystal violet, then count the number of plaques. The 50% plaque reduction concentration (PRNT50) is then calculated.[8][9]

Zone of Inhibition Assay for Antimicrobial Activity

This agar diffusion method assesses the ability of a compound to inhibit the growth of microorganisms.

Zone_of_Inhibition start Prepare microbial lawn on agar plate apply Apply 1,2,4-triazine derivative to disk start->apply place Place disk on agar apply->place incubate Incubate place->incubate measure Measure diameter of inhibition zone incubate->measure

Caption: Workflow for the Zone of Inhibition Assay.

Protocol:

  • Prepare a uniform lawn of the test microorganism on an agar plate using a sterile swab.

  • Impregnate a sterile paper disk with a known concentration of the 1,2,4-triazine derivative.

  • Place the disk on the surface of the agar plate.

  • Incubate the plate under appropriate conditions for the test microorganism.

  • Measure the diameter of the clear zone of growth inhibition around the disk.[6][21]

Conclusion and Future Perspectives

The 1,2,4-triazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical importance of substituent choice and positioning in determining biological efficacy. As our understanding of the molecular targets and mechanisms of action of these compounds deepens, so too will our ability to design more potent, selective, and less toxic drugs. Future research will likely focus on the development of novel fused heterocyclic systems incorporating the 1,2,4-triazine ring and the exploration of new biological targets for these versatile molecules. The continued application of computational modeling and high-throughput screening will undoubtedly accelerate the discovery of the next generation of 1,2,4-triazine-based therapeutics.

References

  • Vite, G. D., et al. (2005). Structure activity relationships for a novel series of pyrrolo[2,1-f][6][7][8]triazine dual HER1/HER2 kinase inhibitors: identification of the clinical candidate. Cancer Research, 65(9_Supplement), 596. [Link]

  • Wrobleski, S. T., et al. (2008). Synthesis and SAR of new pyrrolo[2,1-f][6][7][8]triazines as potent p38 alpha MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(8), 2739-2744. [Link]

  • Sztanke, K., et al. (2007). Identification of antibacterial and antiviral activities of novel fused 1,2,4-triazine esters. Bioorganic & Medicinal Chemistry, 15(16), 5480-5486. [Link]

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. [Link]

  • Irannejad, H., & Kucukkilinc, T. T. (2017). Synthesis of 5,6-diaryl-1,2,4-triazine derivatives with ethyl acetate moiety as novel neuroprotective agents against H2O2 and Aβ-induced neurotoxicity. Hilaris Publisher. [Link]

  • Hunt, J. T., et al. (2004). Discovery of the Pyrrolo[2,1-f][6][7][8]triazine Nucleus as a New Kinase Inhibitor Template. Journal of Medicinal Chemistry, 47(17), 4160-4164. [Link]

  • Irannejad, H., et al. (2017). Synthesis and neuroprotective activity of novel 1,2,4-triazine derivatives with ethyl acetate moiety against H 2 O2 and Aβ-induced neurotoxicity. Medicinal Chemistry Research, 26(11), 3057-3071. [Link]

  • Bhargava, S., et al. (2005). Discovery and SAR of pyrrolo[2,1-f][6][7][8]triazine based dual inhibitors of VEGFR-2 and FGFR-1 kinases. Cancer Research, 65(9_Supplement), 2540. [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis and biological evaluation of 1,2,4-triazoloazines as potent anticancer agents. Molecules, 26(16), 4945. [Link]

  • Plech, T., et al. (2014). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 7(10), 989-1022. [Link]

  • El-Faham, A., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(29), 24858-24870. [Link]

  • Athar, F., et al. (2013). Synthesis, characterization and antibacterial screening of some novel 1, 2, 4-triazine derivatives. Arabian Journal of Chemistry, 10(S2), S2048-S2055. [Link]

  • Shaw, A. A., et al. (2014). Fluorine Substituted 1,2,4-Triazinones as Potential Anti-HIV-1 and CDK2 Inhibitors. Archiv der Pharmazie, 347(5), 337-348. [Link]

  • Kumar, A., et al. (2023). Designing strategy, SAR and docking study of 1,2,4‐triazine molecules as anti‐EGFR. Journal of Molecular Graphics and Modelling, 123, 108520. [Link]

  • Abdel-Gawad, H., et al. (2022). Synthesis and Antimicrobial Evaluation of New 1,2,4-Triazolo[1,5-a]pyrimidine-Based Derivatives as Dual Inhibitors of Bacterial DNA Gyrase and DHFR. ACS Omega, 7(47), 43058-43070. [Link]

  • Ünver, Y., et al. (2016). Synthesis of new 1,2,4-triazole compounds containing Schiff and Mannich bases (morpholine) with antioxidant and antimicrobial activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 159-166. [Link]

  • Sharma, S., et al. (2020). Synthesis of Novel 1,2-Dihydro-1,2,4-Triazin-6(5H)-one Derivatives as Anticancer Agents. Letters in Drug Design & Discovery, 17(8), 1016-1027. [Link]

  • Küçükgüzel, Ş. G., et al. (2011). Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives. Turkish Journal of Chemistry, 35(3), 447-460. [Link]

  • Al-Warhi, T., et al. (2021). Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Derivatives. Molecules, 26(16), 4811. [Link]

  • Wang, Y., et al. (2023). Antitumor Activity of s-Triazine Derivatives: A Systematic Review. Molecules, 28(17), 6393. [Link]

  • Szymański, J., et al. (2021). Exploration of novel heterofused 1,2,4-triazine derivative in colorectal cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 473-481. [Link]

  • Hamidi, H., et al. (2019). Synthesis and anticancer evaluation of novel acenaphtho [1,2-e]-1,2,4- triazine derivatives. Journal of Medicinal and Pharmaceutical Chemistry Research, 1(5), 451-458. [Link]

  • Ghorbani, M., et al. (2020). Design, synthesis, cytotoxicity evaluation and docking studies of 1,2,4-triazine derivatives bearing different arylidene-hydrazinyl moieties as potential mTOR inhibitors. Research in Pharmaceutical Sciences, 15(1), 53-65. [Link]

  • El-Sayed, N. F., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(7), 6069-6085. [Link]

  • El-Sayed, N. F., et al. (2022). New Benzimidazole-, 1,2,4-Triazole-, and 1,3,5-Triazine-Based Derivatives as Potential EGFRWT and EGFRT790M Inhibitors: Microwave-Assisted Synthesis, Anticancer Evaluation, and Molecular Docking Study. ACS Omega, 7(7), 6069–6085. [Link]

  • Sharifzadeh, M., et al. (2015). The Neuroprotective Effect of a Triazine Derivative in an Alzheimer's Rat Model. Acta Medica Iranica, 53(1), 8-16. [Link]

  • Wang, Y., et al. (2023). The Antitumor Activity of s-Triazine Derivatives. Encyclopedia.pub. [Link]

  • Al-Ostath, A., et al. (2024). Novel hydrazide-hydrazone containing 1,2,4-triazole as potent inhibitors of antiapoptotic protein Bcl-xL: Synthesis, biological evaluation, and docking studies. Archiv der Pharmazie. [Link]

  • Nguyen, T. T., et al. (2025). Symmetrical di-substituted phenylamino-s-triazine derivatives as anticancer agents: in vitro and in silico approach. RSC Advances, 15, 12345-12356. [Link]

  • Patel, R. B., et al. (2016). Synthesis and Study of 1,2,4-Triazine and Thiadiazoles Based Derivatives of S-Triazine as Antimicrobial Agents. American-Eurasian Journal of Scientific Research, 11(5), 356-363. [Link]

  • Gribova, O. V., et al. (2023). Bioactive Pyrrolo[2,1-f][6][7][8]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Molecules, 28(22), 7689. [Link]

  • Dawane, B. S., et al. (2010). An efficient synthesis of 1, 2, 4-triazine derivatives and their in vitro antimicrobial activity. Der Pharmacia Lettre, 2(4), 126-131. [Link]

  • Al-Dhfyan, A. (2025). Molecular Dynamics Insights into Novel 1,2,4-Triazole-Based Schiff Base Compounds as Dual-EGFR/Tubulin Inhibitor for the Treatment of Cancer Patient. IntechOpen. [Link]

  • Sharma, A., et al. (2021). Synthetic strategies for pyrrolo[2,1-f][6][7][8]triazine: the parent moiety of antiviral drug remdesivir. Monatshefte für Chemie - Chemical Monthly, 152(1), 1-17. [Link]

  • Rusinova, E., et al. (2010). Antiviral Activity Evaluation of Pyrazolo[4,3-e][6][7][8]triazines. Molecules, 15(5), 3046-3054. [Link]

  • Khoshneviszadeh, M., et al. (2021). Pharmacologic Activities of 5, 6-Diaryl/heteroaryl-3-substituted-1, 2, 4- triazines as a Privileged Scaffold in Drug Development. Mini-Reviews in Medicinal Chemistry, 21(16), 2217-2241. [Link]

  • Abdel-rahman, A. A. H., et al. (2017). Synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents. ResearchGate. [Link]

  • Zheng, Y., et al. (2026). Exploring s-triazine derivatives as anticancer agents. Future Medicinal Chemistry. [Link]

  • Fares, M., et al. (2022). Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Scientific Reports, 12(1), 19356. [Link]

  • Cirrincione, G., et al. (2017). An overview on the recent developments of 1,2,4-triazine derivatives as anticancer compounds. European Journal of Medicinal Chemistry, 142, 134-154. [Link]

  • Szymański, J., et al. (2024). The activity of pyrazolo[4,3-e][6][7][8]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][6][7][8]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2351052. [Link]

  • Basyouni, W. M., et al. (2022). Novel[6][7][8]triazolo[3,4-b][6][8][12]thiadiazine and[6][7][8]triazolo[3,4-b][6][8][12]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 27(22), 7954. [Link]

  • Irannejad, H., et al. (2010). Synthesis and in vitro evaluation of novel 1,2,4-triazine derivatives as neuroprotective agents. Bioorganic & Medicinal Chemistry, 18(12), 4224-4230. [Link]

  • Deeva, E. A., et al. (2018). 1,2,4-Triazoloazine derivatives as a new type of herpes simplex virus inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(15), 2539-2543. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Heterocyclic Precursors: Benchmarking 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

Introduction In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which a vast majority of pharmaceuticals are built.[1][2][3] Their structural diversity and capacity for intricate molec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, heterocyclic scaffolds are the bedrock upon which a vast majority of pharmaceuticals are built.[1][2][3] Their structural diversity and capacity for intricate molecular interactions make them indispensable tools for the medicinal chemist.[4] Among the pantheon of these critical building blocks, established precursors like pyrimidines and pyridazines have long served as reliable starting points for countless development programs.[5][6][7][8] However, the relentless pursuit of novel chemical matter with improved efficacy, selectivity, and pharmacokinetic profiles demands a continuous evaluation of new and emerging scaffolds.

This guide provides an in-depth, objective comparison of a highly versatile, yet perhaps underutilized precursor, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid , against the industry-standard pyrimidine and pyridazine cores. Our objective is to furnish researchers, scientists, and drug development professionals with a data-driven framework to inform the strategic selection of heterocyclic precursors, ultimately accelerating the journey from hit identification to clinical candidate.

Scaffolds Under Investigation: A Profile

The Challenger: 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid

This multifunctional 1,2,4-triazine derivative is a compelling building block for several reasons.[9] Its core structure incorporates a carboxylic acid, an amide-like lactam, and multiple nitrogen atoms, presenting a rich tapestry of potential hydrogen bond donors and acceptors. This inherent functionality makes it an excellent starting point for constructing complex molecules, particularly fused heterocyclic systems like triazolo-triazines, which are being explored as kinase inhibitors and antimicrobial agents.[9]

From a synthetic standpoint, its accessibility via methods such as the cyclization of thiosemicarbazones offers a straightforward entry into this chemical space.[9] The presence of the carboxylic acid moiety is particularly noteworthy, as it can serve as a key pharmacophoric feature for target engagement or as a handle for further derivatization to modulate physicochemical properties. It can also be considered a potential bioisostere for other acidic groups, offering a unique profile in terms of acidity and spatial arrangement.[10][11]

The Standards: Pyrimidines and Pyridazines

Pyrimidines: As essential constituents of nucleic acids (uracil, thymine, and cytosine), pyrimidines are fundamental to life and, by extension, to medicinal chemistry.[5][12] This six-membered heterocycle, containing two nitrogen atoms at positions 1 and 3, is a privileged scaffold found in numerous FDA-approved drugs, including the anticancer agent 5-fluorouracil.[7][13] Their synthesis is well-established, often involving the robust condensation of 1,3-dicarbonyl compounds with ureas or amidines.[5][7][14] This has enabled the creation of vast libraries of compounds with a wide spectrum of biological activities, from antiviral to anti-inflammatory.[5]

Pyridazines: Characterized by a six-membered aromatic ring with two adjacent nitrogen atoms, the pyridazine core is another privileged structure in drug discovery.[6][8] This arrangement of nitrogen atoms imparts unique electronic properties that influence the molecule's ability to interact with biological targets.[6] Pyridazine derivatives have demonstrated a broad range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[6][15][16] A cornerstone of their synthesis is the reliable cyclocondensation of γ-ketoacids with hydrazines, a method that provides a dependable route to substituted pyridazinones.[6]

Performance Benchmarking: A Head-to-Head Comparison

The selection of a core scaffold is a critical decision point in any drug discovery program. The choice is dictated by a multitude of factors ranging from synthetic tractability to the final compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The following table provides a comparative analysis of our three scaffolds across key performance indicators.

Table 1: Comparative Summary of Heterocyclic Precursors

Feature5-Oxo-1,2,4-triazine-6-carboxylic AcidPyrimidinesPyridazines
Synthetic Accessibility Moderate to High. Readily synthesized from precursors like thiosemicarbazides.[9]Very High. Classic, well-documented syntheses (e.g., Biginelli reaction) from widely available starting materials.[7][14]High. Foundational methods like γ-ketoacid/hydrazine condensation are robust and reliable.[6]
Typical Yields Moderate (45-60% for foundational methods), can be optimized with modern techniques like microwave synthesis.[9]Good to Excellent (often >80% for established protocols).[14]Good to Excellent.
Structural Diversity Good. Multiple sites for functionalization (N2, N4, carboxylic acid). Ideal for creating fused systems.[9]Excellent. Numerous positions on the ring can be substituted, leading to extensive chemical libraries.Very Good. Multiple sites for substitution allow for fine-tuning of properties.
Key Physicochemical Traits Inherently acidic (pKa of carboxylic acid). High potential for hydrogen bonding, often leading to good aqueous solubility.Highly tunable. Lipophilicity and basicity (pKa of pyridine ~5.2) can be widely modulated by substituents.[17]Generally more polar than corresponding pyrimidines. Possess unique dipole moments due to adjacent nitrogens.
Metabolic Stability Generally stable, though specific metabolic liabilities depend on substituents.Can be susceptible to oxidation, but stability is highly dependent on the substitution pattern.Generally stable, but can undergo N-oxidation or ring hydroxylation.
Known Biological Roles Kinase inhibition, D-amino acid oxidase (DAAO) inhibition, antimicrobial, anticancer.[9][10]Anticancer, antiviral, antibacterial, anti-inflammatory, antifungal, anti-HIV.[5][7]Anticancer, anti-inflammatory, antimicrobial, neuroprotective, cardiovascular.[6][15][16]

Experimental Deep Dive: Protocols and Rationale

To provide a practical context for this comparison, we present detailed, reproducible protocols for the synthesis of representative examples from each class. The causality behind our procedural choices is explained to offer deeper insight into the practical application of these chemistries.

Protocol 1: Synthesis of a 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic Acid Derivative

This protocol is adapted from foundational methods involving the cyclization of a thiosemicarbazone precursor, a reliable route to the triazine core.[9]

Objective: To synthesize a functionalized 1,2,4-triazine core.

Experimental Workflow Diagram

Start Thiosemicarbazide Precursor Step1 Reflux in Acetic Acid (Acid-Catalyzed Cyclization) Start->Step1 Reagents Step2 Intramolecular Nucleophilic Attack & Dehydration Step1->Step2 Mechanism Product 5-Oxo-2,5-dihydro-1,2,4-triazine Derivative Step2->Product Formation

Caption: Workflow for 1,2,4-triazine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the 3-thiosemicarbazidoacrylic acid derivative (1.0 eq).

  • Solvent/Catalyst Addition: Add glacial acetic acid (10-20% v/v).

    • Rationale: Acetic acid serves as both the solvent and an acid catalyst. It protonates the carbonyl group, increasing its electrophilicity and facilitating the subsequent intramolecular nucleophilic attack by the thiol group, which is the key ring-forming step.[9]

  • Cyclization: Heat the reaction mixture to reflux (typically 80–100°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Rationale: Thermal energy is required to overcome the activation barrier for the cyclization and subsequent dehydration. The temperature is a critical parameter; insufficient heat leads to incomplete reaction, while excessive heat can cause decomposition.[9]

  • Work-up and Isolation: After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution. Filter the solid, wash with cold water, and then a small amount of cold ethanol to remove residual acetic acid.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid derivative.

Protocol 2: Synthesis of a Substituted Pyrimidine (Uracil Derivative)

This protocol utilizes a classic and robust condensation reaction, demonstrating the straightforward accessibility of the pyrimidine scaffold.[5]

Objective: To synthesize a functionalized pyrimidine core via condensation.

Experimental Workflow Diagram

Start β-Ketoacid (e.g., Formylacetic acid) Step1 Condensation in Conc. H₂SO₄ Start->Step1 Reagent Urea Reagent->Step1 Product Uracil Derivative (Pyrimidine Core) Step1->Product Cyclization & Dehydration

Caption: General workflow for pyrimidine synthesis.

Step-by-Step Methodology:

  • Reaction Setup: In a fume hood, carefully add malic acid (1.0 eq) portion-wise to a flask containing fuming sulfuric acid, keeping the temperature below 20°C with an ice bath.

    • Rationale: This step generates the β-ketoacid (formylacetic acid) in situ via decarboxylation of malic acid. The reaction is highly exothermic and requires careful temperature control.[5]

  • Amidine Addition: Once the malic acid has dissolved, add urea (1.1 eq) portion-wise, maintaining the low temperature.

  • Condensation: Allow the mixture to warm to room temperature and then heat to 70-80°C for 2-3 hours until the reaction is complete (monitored by TLC).

    • Rationale: The condensation between the in situ-generated β-ketoacid and urea, followed by cyclization and dehydration, forms the stable pyrimidine ring. The acidic medium facilitates these steps.

  • Work-up and Isolation: Carefully pour the cooled reaction mixture onto crushed ice. The uracil derivative will precipitate.

  • Purification: Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry. Recrystallization from hot water typically yields a product of high purity.

Protocol 3: Synthesis of a 6-Aryl-3(2H)-pyridazinone

This two-stage protocol is a foundational method for accessing the pyridazinone core, valued for its reliability and the availability of starting materials.[6]

Objective: To synthesize a functionalized pyridazinone core.

Logical Relationship Diagram

cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Cyclocondensation A Substituted Benzene + Succinic Anhydride C β-Aroylpropionic Acid (γ-Ketoacid) A->C Acylation B AlCl₃ (Lewis Acid) E 6-Aryl-4,5-dihydropyridazin-3(2H)-one C->E Intermediate D Hydrazine Hydrate D->E Condensation F Aromatization (e.g., Br₂/AcOH) E->F G 6-Aryl-3(2H)-pyridazinone F->G

Caption: Two-stage synthesis of 6-aryl-pyridazinones.

Step-by-Step Methodology:

  • Friedel-Crafts Acylation: To a stirred solution of anhydrous aluminum chloride (2.0 eq) in dry benzene (or a substituted analog), add succinic anhydride (1.0 eq) portion-wise, maintaining the temperature below 10°C. Stir at room temperature for 24 hours.

    • Rationale: The Lewis acid AlCl₃ activates the succinic anhydride, allowing it to acylate the aromatic ring to form the key γ-ketoacid intermediate. Anhydrous conditions are critical to prevent quenching the catalyst.[6]

  • Acylation Work-up: Pour the reaction mixture onto crushed ice containing concentrated HCl. The β-aroylpropionic acid intermediate can be extracted with an organic solvent.

  • Cyclocondensation: Dissolve the crude γ-ketoacid (1.0 eq) in ethanol, then add hydrazine hydrate (1.2 eq).

  • Ring Formation: Reflux the mixture for 4-6 hours. The pyridazinone ring forms via condensation.

    • Rationale: The two nitrogen nucleophiles of hydrazine react with the two carbonyl groups (the ketone and the carboxylic acid) of the intermediate to form the six-membered heterocyclic ring.[6]

  • Aromatization (if required): The initial product is a dihydropyridazinone. To achieve the aromatic pyridazinone, an oxidation step is often required. This can be done using reagents like bromine in acetic acid or manganese dioxide.

  • Purification: After work-up (extraction and drying), the final product is typically purified by column chromatography on silica gel.

Conclusion and Strategic Outlook

This guide demonstrates that while pyrimidines and pyridazines remain indispensable mainstays in medicinal chemistry due to their well-established synthetic routes and broad biological relevance, 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid presents a compelling and strategic alternative.

  • For programs requiring high aqueous solubility and multiple hydrogen bonding interactions , the triazine-carboxylic acid scaffold is an exceptional starting point. Its inherent functionality is a built-in advantage.

  • When aiming to explore novel chemical space, particularly for targets like kinases , the triazine's propensity to serve as a precursor for fused systems offers a distinct advantage over more traditional scaffolds.

  • For rapid library synthesis and broad structure-activity relationship (SAR) exploration , the unparalleled synthetic versatility of pyrimidines remains the industry benchmark.

Ultimately, the choice of precursor is not a matter of one being definitively "better" than the others, but rather which is "best" for the specific biological target and desired drug-like properties. The astute drug discovery professional will view 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid not as a replacement, but as a powerful and complementary addition to their synthetic arsenal, enabling the exploration of new pharmacophoric space and the development of next-generation therapeutics.

References

  • An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews. Available from: [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. IJSAT. Available from: [Link]

  • Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available from: [Link]

  • (PDF) Synthesis, reactions, and applications of pyrimidine derivatives. ResearchGate. Available from: [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Publishing. Available from: [Link]

  • Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation. ResearchGate. Available from: [Link]

  • Strategy for the synthesis of pyridazine heterocycles and its derivatives. Lirias. Available from: [Link]

  • A Review on Medicinally Important Heterocyclic Compounds. Bentham Science. Available from: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted. Liberty University. Available from: [Link]

  • View of Synthesis of heterocyclic compounds and their utilities in the field biological science. Journal of Advanced Scientific Research. Available from: [Link]

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. Available from: [Link]

  • Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. International Journal of Advances in Engineering and Management (IJAEM). Available from: [Link]

  • The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available from: [Link]

  • Diazines and Triazines as Building Blocks in Ligands for Metal-Mediated Catalytic Transformations. PMC. Available from: [Link]

  • Preparation of 5Amino6-oxo-1,6-dihydro[5][7][9]triazine-3-carboxylic Acid Derivatives and Synthesis of Compound Libraries Thereof. ResearchGate. Available from: [Link]

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. MDPI. Available from: [Link]

  • Novel one pot synthesis of substituted 1,2,4-triazines. arkat usa. Available from: [Link]

  • D-Amino acid oxidase inhibitors based on the 5-hydroxy-1,2,4-triazin-6(1H)-one scaffold. PMC. Available from: [Link]

  • Examples of drugs in the 1,3,5-triazines and pyrimidines series. ResearchGate. Available from: [Link]

  • Triazine chemistry VIII. 2,5-dihydro-5-oxo-1,2,4-triazines. SciSpace. Available from: [Link]

  • Pyridazine and Pyridazinone in Medicinal Chemistry: Synthesis and Antiinflammatory Pathways Targeting TxA2, TNF-α, and IL-6. PubMed. Available from: [Link]

  • Privileged s-triazines: structure and pharmacological applications. PubMed. Available from: [Link]

  • Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Scirp.org. Available from: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC. Available from: [Link]

  • 3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. PubChem. Available from: [Link]

  • 1,2,4-Triazine-6-carboxylicacid, 2,3,4,5-tetrahydro-4-methyl-5-oxo-3-thioxo-, ethyl ester. ChemSrc. Available from: [Link]

  • 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. ACS Publications. Available from: [Link]

  • Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

The structural features of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, including the triazine ring and carboxylic acid functional group, suggest that it should be handled with the care afforded to potentially haz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The structural features of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid, including the triazine ring and carboxylic acid functional group, suggest that it should be handled with the care afforded to potentially hazardous chemicals.[1] The procedures outlined below are designed to mitigate risks and ensure compliance with regulations set forth by bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, a thorough risk assessment is paramount. While specific toxicity data for this compound is limited, related triazine derivatives can cause skin and eye irritation.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Essential PPE includes:

  • Eye Protection: Tight-sealing safety goggles or a face shield are mandatory to protect against potential splashes.[2][3][4]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation or perforation before use.[2]

  • Body Protection: A lab coat or chemical-resistant apron should be worn to protect against skin contact.[3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary.[3][4]

II. Segregation and Containerization of Waste

Proper segregation of chemical waste is crucial to prevent dangerous reactions. 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid waste should be collected in a dedicated, properly labeled hazardous waste container.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container: Use a container made of a material compatible with the chemical. The original product container is often the best choice. The container must be in good condition, with a secure, leak-proof lid.

  • Label the Container: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid"), and the date the waste was first added to the container.[5]

  • Segregate the Waste: Do not mix this waste with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to fires, explosions, or the generation of toxic gases.

  • Keep Containers Closed: Always keep the waste container tightly sealed when not in use to prevent the release of vapors and to avoid spills.[6][7]

Table 1: Waste Container and Labeling Requirements

RequirementSpecificationRationale
Container Material Compatible with triazine carboxylic acids (e.g., HDPE, glass)Prevents degradation of the container and potential leaks.
Container Condition Leak-proof, with a secure lidContains the waste effectively and prevents spills.
Labeling "Hazardous Waste", Chemical Name, Accumulation Start DateEnsures proper identification for handling and disposal, and tracks accumulation time for regulatory compliance.[5]
III. On-Site Storage and Accumulation

Hazardous waste must be stored in a designated satellite accumulation area within the laboratory. This area should be located at or near the point of generation and under the control of the laboratory personnel.

Key Storage Guidelines:

  • Store waste containers in a cool, dry, and well-ventilated area.[3][6]

  • Ensure the storage area is away from sources of ignition and incompatible chemicals.[6][7]

  • Do not accumulate more than 55 gallons of hazardous waste or 1 quart of acutely hazardous waste in the satellite accumulation area.

Diagram 1: Disposal Workflow for 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid

G cluster_lab In the Laboratory cluster_ehs EHS Department/Waste Vendor A Step 1: Wear Appropriate PPE (Goggles, Gloves, Lab Coat) B Step 2: Segregate Waste (Dedicated Container) A->B Collect Waste C Step 3: Label Container ('Hazardous Waste', Chemical Name, Date) B->C Properly Identify D Step 4: Store in Satellite Accumulation Area C->D Secure Storage E Step 5: Request Waste Pickup (Contact EHS) D->E Container Full or Accumulation Time Limit Reached F Step 6: Transport to Central Accumulation Area E->F Scheduled Pickup G Step 7: Manifest and Off-site Disposal by Licensed Vendor F->G Cradle-to-Grave Management

Caption: A flowchart illustrating the key steps for the safe disposal of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid.

IV. Final Disposal Procedures

The final disposal of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid must be conducted by a licensed hazardous waste disposal vendor in accordance with all local, state, and federal regulations.[2][3]

Procedural Steps for Final Disposal:

  • Contact your Institution's EHS Department: Once the waste container is full or nearing its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to arrange for a waste pickup.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a concept known as "cradle-to-grave" management under the Resource Conservation and Recovery Act (RCRA).[5][8][9]

  • Never Dispose of Down the Drain: This chemical should never be disposed of down the sink.[10] Sewer disposal of laboratory chemicals can lead to environmental contamination and damage to the wastewater treatment infrastructure.

  • Do Not Evaporate: Intentional evaporation of chemical waste in a fume hood is not a permissible disposal method.

V. Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Control the Spill: If it is safe to do so, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to contain the spill.[2]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a labeled hazardous waste container.

  • Decontaminate: Clean the spill area thoroughly.[2]

  • Report: Report the spill to your laboratory supervisor and EHS department.

For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team immediately.

VI. Conclusion

The proper disposal of 5-Oxo-2,5-dihydro-1,2,4-triazine-6-carboxylic acid is a critical aspect of laboratory safety and regulatory compliance. By following these evidence-based procedures, researchers can minimize risks to themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS department for guidance on your laboratory's waste disposal policies.

References

  • Carl ROTH. (2025, August 18). Safety Data Sheet: 2,4,6-Tri-(6-aminocaproic acid)-1,3,5-triazine. Retrieved from [Link]

  • PubChem. 2-(3-Methylphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid. Retrieved from [Link]

  • Agilent Technologies. (2019, April 1). Triazine Pesticides Standard - Safety Data Sheet. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025, September 5). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Method 619: The Determination of Triazine Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]

  • ACS Publications. (2015, August 26). 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives as Novel d-Amino Acid Oxidase Inhibitors. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

  • UNL Digital Commons. (2008, July 3). Preservation and analytical procedures for the analysis of chloro-s-triazines and their chlorodegradate products in drinking. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • University of Houston-Clear Lake. RCRA addresses waste management, disposal and recycling. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

  • Agilent Technologies. (2019, March 31). Safety Data Sheet. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]

  • Scirp.org. (2018). Various Routes to Synthesise 3-Thioxo-1,2,4-Triazine-5-One Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • National Science Teaching Association (NSTA). (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • ACS Publications. (2023, March 21). Study of the Reaction Mechanism of Triazines and Associated Species for H2S Scavenging. Retrieved from [Link]

  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • UNSW Sydney. (2022, August 8). Laboratory Hazardous Waste Disposal Guideline – HS321. Retrieved from [Link]

  • Wolters Kluwer. (2021, March 12). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • HM Royal. (2025, September 17). Guidelines for the Safe Handling of Hazardous Chemicals. Retrieved from [Link]

  • EHS Insight. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.